molecular formula C25H42N7O17P3S B231474 Isobutyryl-CoA CAS No. 15621-60-0

Isobutyryl-CoA

Cat. No.: B231474
CAS No.: 15621-60-0
M. Wt: 837.6 g/mol
InChI Key: AEWHYWSPVRZHCT-NDZSKPAWSA-N
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Description

Isobutyryl-Coenzyme A (Isobutyryl-CoA) is a crucial short-chain acyl-CoA ester that serves as a key intermediate in the catabolic pathway of the branched-chain amino acid valine . Within mitochondria, it is converted to methacrylyl-CoA by the enzyme this compound dehydrogenase (IBD) . Research into this compound is essential for understanding inborn errors of metabolism such as this compound Dehydrogenase Deficiency (IBDD), a condition identified through newborn screening by elevated C4-acylcarnitine levels and caused by mutations in the ACAD8 gene . Beyond its role in core metabolism, this compound has emerged as a significant molecule in the field of epigenetics. It functions as an endogenous acyl group donor for a novel post-translational modification known as lysine isobutyrylation (Kibu) on histones . This modification, derived from valine catabolism and branched-chain fatty acid oxidation, is catalyzed by histone acetyltransferases like p300 and is believed to play an extensive role in regulating gene expression and cellular physiology . The study of this compound provides a vital link between cellular metabolism and the regulation of epigenetic states. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic procedures, drug use, or consumption by humans or animals.

Properties

CAS No.

15621-60-0

Molecular Formula

C25H42N7O17P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate

InChI

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

AEWHYWSPVRZHCT-NDZSKPAWSA-N

Isomeric SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Other CAS No.

15621-60-0

physical_description

Solid

Synonyms

coenzyme A, isobutyryl-
isobutyryl-CoA
isobutyryl-coenzyme A

Origin of Product

United States

Foundational & Exploratory

The Metabolic Odyssey of Isobutyryl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a pivotal intermediate in cellular metabolism, primarily known for its role in the catabolic pathway of the branched-chain amino acid, valine.[1][2][3] Its metabolic fate is intricately linked to the central carbon metabolism, ultimately feeding into the Krebs cycle. Understanding the nuances of this pathway is critical for researchers investigating inborn errors of metabolism, such as this compound dehydrogenase deficiency, and for drug development professionals targeting metabolic pathways in various disease states.[4][5] This technical guide provides a comprehensive overview of the this compound metabolic pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Core Pathway: From Valine to Succinyl-CoA

The catabolism of valine initiates in the mitochondria and proceeds through a series of enzymatic reactions to generate this compound.[6][7] This molecule then undergoes a canonical three-step enzymatic conversion to propionyl-CoA, which is subsequently carboxylated and isomerized to enter the Krebs cycle as succinyl-CoA.[2][7]

The primary origin of endogenous this compound is the metabolic breakdown of valine.[1] However, exogenous sources like isobutyrate can also be converted to this compound by cellular short-chain acyl-CoA synthetases.[1]

Key Enzymatic Steps:
  • This compound Dehydrogenase (IBD): This mitochondrial flavoenzyme catalyzes the initial and committing step in the pathway, the α,β-dehydrogenation of this compound to methacrylyl-CoA.[4][8] The enzyme, encoded by the ACAD8 gene, belongs to the acyl-CoA dehydrogenase family.[4][9]

  • Enoyl-CoA Hydratase (Crotonase): Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase to form 3-hydroxythis compound.[7]

  • 3-Hydroxythis compound Hydrolase (HIBCH): This enzyme catalyzes the removal of coenzyme A from 3-hydroxythis compound, yielding 3-hydroxyisobutyrate (B1249102).[7]

  • 3-Hydroxyisobutyrate Dehydrogenase: 3-hydroxyisobutyrate is subsequently oxidized to methylmalonate semialdehyde.

  • Methylmalonate-Semialdehyde Dehydrogenase: This enzyme catalyzes the conversion of methylmalonate semialdehyde to propionyl-CoA.

  • Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme, PCC catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA.[10][11] This reaction requires ATP and bicarbonate.[11]

  • Methylmalonyl-CoA Racemase: This enzyme facilitates the epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase (MUT): The final step involves the vitamin B12-dependent isomerization of L-methylmalonyl-CoA to succinyl-CoA, which can then enter the Krebs cycle.[12][13]

Quantitative Data

The efficiency and substrate specificity of the enzymes in the this compound metabolic pathway are critical for maintaining metabolic homeostasis. The following table summarizes key quantitative data for the primary enzymes involved.

EnzymeSubstratekcat/Km (μM⁻¹s⁻¹)Km (mM)Source
This compound Dehydrogenase (Human, recombinant)This compound0.8-[8][14]
(S)-2-Methylbutyryl-CoA0.23-[8][14]
n-Propionyl-CoA0.04-[8][14]
Propionyl-CoA CarboxylasePropionyl-CoA-0.29[11]
Bicarbonate-3.0[11]

Experimental Protocols

This compound Dehydrogenase (IBD) Activity Assay

Principle: The activity of IBD is determined by measuring the reduction of a fluorescent electron acceptor, the electron transfer flavoprotein (ETF), in the presence of this compound.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 7.5), 0.1 M KCl, and a known concentration of purified ETF.

  • Enzyme Preparation: Use either purified recombinant IBD or a mitochondrial extract from cells or tissues.

  • Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture.

  • Fluorescence Measurement: Monitor the increase in fluorescence resulting from the reduction of ETF using a fluorescence spectrophotometer with an excitation wavelength of 380 nm and an emission wavelength of 450 nm.

  • Calculation: The rate of fluorescence increase is proportional to the IBD activity.

Propionyl-CoA Carboxylase (PCC) Activity Assay

Principle: PCC activity can be measured by either a radiometric assay that quantifies the incorporation of radiolabeled bicarbonate into propionyl-CoA or by an HPLC-based method that measures the formation of methylmalonyl-CoA.[1][10]

Radiometric Assay:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, propionyl-CoA, and [¹⁴C]NaHCO₃.[10]

  • Enzyme Source: Use cell lysates (e.g., from phytohemagglutinin-stimulated lymphocytes) or purified PCC.[1]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination: Stop the reaction by adding acid (e.g., trichloroacetic acid), which also removes unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂.[10]

  • Quantification: Measure the radioactivity incorporated into the non-volatile product (methylmalonyl-CoA) using a scintillation counter.[10]

HPLC-Based Assay:

  • Reaction Mixture: Prepare a reaction mixture similar to the radiometric assay but with non-radiolabeled bicarbonate.

  • Enzyme Source and Incubation: Follow the same procedure as the radiometric assay.

  • Sample Preparation: After stopping the reaction, prepare the sample for HPLC analysis, which may involve protein precipitation and filtration.

  • HPLC Analysis: Separate the reaction products using reverse-phase HPLC and quantify the amount of methylmalonyl-CoA produced by monitoring the absorbance at a specific wavelength (e.g., 260 nm).[1]

Methylmalonyl-CoA Mutase (MUT) Activity Assay

Principle: The activity of MUT is determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA. This can be achieved using an HPLC-based method.[11]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, adenosylcobalamin (a form of vitamin B12), and methylmalonyl-CoA.

  • Enzyme Source: Use purified MUT or cell/tissue extracts.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sample Preparation: Terminate the reaction and prepare the sample for HPLC.

  • HPLC Analysis: Separate methylmalonyl-CoA and succinyl-CoA using reverse-phase HPLC and quantify their respective amounts. The decrease in methylmalonyl-CoA and the increase in succinyl-CoA are indicative of MUT activity.[11]

Mandatory Visualizations

Isobutyryl_CoA_Pathway Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-Chain Aminotransferase Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA This compound Dehydrogenase (IBD) _3_Hydroxyisobutyryl_CoA _3_Hydroxyisobutyryl_CoA Methacrylyl_CoA->_3_Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase _3_Hydroxyisobutyrate _3_Hydroxyisobutyrate _3_Hydroxyisobutyryl_CoA->_3_Hydroxyisobutyrate 3-Hydroxythis compound Hydrolase (HIBCH) Methylmalonate_Semialdehyde Methylmalonate_Semialdehyde _3_Hydroxyisobutyrate->Methylmalonate_Semialdehyde 3-Hydroxyisobutyrate Dehydrogenase Propionyl_CoA Propionyl_CoA Methylmalonate_Semialdehyde->Propionyl_CoA Methylmalonate-Semialdehyde Dehydrogenase D_Methylmalonyl_CoA D_Methylmalonyl_CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) L_Methylmalonyl_CoA L_Methylmalonyl_CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Racemase Succinyl_CoA Succinyl_CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (MUT) Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle

Caption: Metabolic pathway of this compound from valine to succinyl-CoA.

Experimental_Workflow cluster_IBD IBD Activity Assay cluster_PCC PCC Activity Assay cluster_MUT MUT Activity Assay IBD_Start Prepare Reaction Mix (Buffer, ETF) IBD_Enzyme Add Enzyme Source (Purified IBD or Extract) IBD_Start->IBD_Enzyme IBD_Substrate Add this compound IBD_Enzyme->IBD_Substrate IBD_Measure Measure Fluorescence Increase IBD_Substrate->IBD_Measure PCC_Start Prepare Reaction Mix (Buffer, ATP, MgCl2, Propionyl-CoA, [14C]NaHCO3) PCC_Enzyme Add Enzyme Source (Cell Lysate or Purified PCC) PCC_Start->PCC_Enzyme PCC_Incubate Incubate at 37°C PCC_Enzyme->PCC_Incubate PCC_Stop Stop Reaction (Add Acid) PCC_Incubate->PCC_Stop PCC_Quantify Quantify Radioactivity PCC_Stop->PCC_Quantify MUT_Start Prepare Reaction Mix (Buffer, AdoCbl, Methylmalonyl-CoA) MUT_Enzyme Add Enzyme Source (Purified MUT or Extract) MUT_Start->MUT_Enzyme MUT_Incubate Incubate at 37°C MUT_Enzyme->MUT_Incubate MUT_HPLC HPLC Analysis (Measure Succinyl-CoA) MUT_Incubate->MUT_HPLC

Caption: Generalized experimental workflows for key enzyme assays.

Conclusion

The metabolic pathway of this compound represents a critical juncture in amino acid catabolism and its connection to central energy production. A thorough understanding of the enzymes, their kinetics, and the methods to study them is paramount for advancing our knowledge in metabolic diseases and for the development of novel therapeutic interventions. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of cellular metabolism.

References

An In-depth Technical Guide to Isobutyryl-CoA and its Role in Histone Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) of histone proteins are a critical mechanism for regulating chromatin structure and gene expression. While histone acetylation is well-characterized, a growing repertoire of other short-chain acylations are being discovered, revealing a nuanced and intricate link between cellular metabolism and epigenetic control. This technical guide focuses on a recently identified PTM, lysine (B10760008) isobutyrylation (Kibu), and the role of its donor molecule, isobutyryl-CoA.

This compound is a key metabolic intermediate primarily derived from the catabolism of the branched-chain amino acid valine.[1][2][3] Its availability directly influences the extent of histone isobutyrylation, a modification catalyzed by histone acetyltransferases (HATs) such as p300 and HAT1.[1][3] This mark, like acetylation, neutralizes the positive charge of lysine residues, which is postulated to weaken histone-DNA interactions and promote a chromatin state permissive for transcription.[4] Dysregulation of this compound metabolism is linked to human genetic disorders, underscoring the physiological importance of this metabolic-epigenetic axis. This document provides a comprehensive overview of the metabolic origins of this compound, the enzymatic machinery governing histone isobutyrylation, its impact on gene expression, and detailed protocols for its study.

The Metabolic Origin of this compound

The intracellular pool of this compound, the essential substrate for histone isobutyrylation, is derived from several metabolic pathways. The primary source is the catabolism of the essential branched-chain amino acid, valine.[2][4]

2.1 Valine Catabolism Pathway The breakdown of valine occurs predominantly in the mitochondria. The pathway involves two initial steps common to all branched-chain amino acids:

  • Transamination: Valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[4]

  • Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to this compound by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[4][5]

This process directly links dietary valine intake to the production of the this compound necessary for epigenetic modification. This compound is further metabolized to propionyl-CoA, which can then enter the citric acid cycle.[4][6]

Valine_Catabolism Valine Valine a_Ketoisovalerate a_Ketoisovalerate Valine->a_Ketoisovalerate BCAT Isobutyryl_CoA This compound a_Ketoisovalerate->Isobutyryl_CoA BCKD Complex Propionyl_CoA Propionyl_CoA Isobutyryl_CoA->Propionyl_CoA IBD, etc. TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Succinyl-CoA Histone_Isobutyrylation_Pathway cluster_0 Metabolic Sources cluster_1 Chromatin Regulation Valine Valine Isobutyryl_CoA This compound Valine->Isobutyryl_CoA BCFA Branched-Chain Fatty Acids BCFA->Isobutyryl_CoA Exo_Isobutyrate Exogenous Isobutyrate Exo_Isobutyrate->Isobutyryl_CoA p300 p300/HAT1 (Writers) Isobutyryl_CoA->p300 Histone Histone (Lysine) Isobutyrylated_Histone Histone (Isobutyryl-Lysine) Histone->Isobutyrylated_Histone Kibu Erasers HDACs / SIRTs (Erasers) Isobutyrylated_Histone->Erasers Removes Mark Transcription Gene Transcription Isobutyrylated_Histone->Transcription Promotes p300->Histone Adds Mark Erasers->Histone Experimental_Workflow cluster_0 Cellular & Biochemical Analysis cluster_1 Histone PTM Analysis cluster_2 Metabolite Analysis cluster_3 Transcriptome Analysis Cell_Culture 1. Cell Culture (e.g., HEK 293T) Treatment 2. Treatment (Isobutyrate / Valine) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Histone_Extraction 4a. Acid Extraction of Histones Harvest->Histone_Extraction Metabolite_Extraction 4b. Acyl-CoA Extraction Harvest->Metabolite_Extraction RNA_Extraction 4c. RNA Extraction Harvest->RNA_Extraction WB 5a. Western Blot (Anti-Kibu Antibody) Histone_Extraction->WB MS_Histone 6a. Mass Spectrometry (Site Identification) Histone_Extraction->MS_Histone HPLC_MS 5b. HPLC-MS/MS (Quantification) Metabolite_Extraction->HPLC_MS RNA_Seq 5c. RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics 6c. Differential Gene Expression Analysis RNA_Seq->Bioinformatics

References

discovery and history of isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Isobutyryl-CoA

Introduction

Isobutyryl-Coenzyme A (this compound) is a pivotal intermediate metabolite situated at the crossroads of amino acid catabolism and, as more recent research reveals, epigenetic regulation. As the S-isobutyryl derivative of coenzyme A, it is primarily recognized for its essential role in the degradation pathway of the branched-chain amino acid, valine.[1][2] The history of this compound is intrinsically linked to the broader study of inborn errors of metabolism, where the identification of specific enzymatic deficiencies has illuminated complex metabolic pathways. This guide provides a technical overview of the key discoveries that defined the role of this compound, with a focus on the enzyme responsible for its metabolism, this compound dehydrogenase (IBD), and the associated genetic disorder.

Early Context: An Intermediate in the Valine Catabolic Pathway

For many years, this compound was understood as a standard intermediate in the mitochondrial pathway for valine catabolism. This pathway begins with the transamination of valine to its corresponding α-keto acid, α-ketoisovalerate.[2][3] Subsequently, the branched-chain α-keto acid dehydrogenase complex catalyzes an irreversible oxidative decarboxylation to form this compound.[3][4]

The subsequent step, the dehydrogenation of this compound to methacrylyl-CoA, was initially thought to be catalyzed by a non-specific short-chain acyl-CoA dehydrogenase. However, the existence of a distinct, dedicated enzyme for this reaction was a critical discovery that clarified the unique aspects of valine metabolism.

G cluster_pathway Valine Catabolism Pathway Valine Valine BCAT BCAT Valine->BCAT aKIV α-Ketoisovalerate BCKDH BCKDH aKIV->BCKDH IsobutyrylCoA This compound IBD This compound Dehydrogenase (IBD) IsobutyrylCoA->IBD MethacrylylCoA Methacrylyl-CoA Crotonase Crotonase MethacrylylCoA->Crotonase HydroxyisobutyrylCoA 3-Hydroxythis compound HIBCH HIBCH HydroxyisobutyrylCoA->HIBCH Hydroxyisobutyrate 3-Hydroxyisobutyrate Enzyme6 Enzyme Hydroxyisobutyrate->Enzyme6 MMS Methylmalonic Semialdehyde Enzyme7 Enzyme MMS->Enzyme7 PropionylCoA Propionyl-CoA TCACycle TCA Cycle PropionylCoA->TCACycle BCAT->aKIV BCKDH->IsobutyrylCoA IBD->MethacrylylCoA Crotonase->HydroxyisobutyrylCoA HIBCH->Hydroxyisobutyrate Enzyme6->MMS Enzyme7->PropionylCoA

Figure 1: Overview of the mitochondrial valine catabolic pathway highlighting this compound.

Discovery of a Specific this compound Dehydrogenase (IBD)

The definitive identification of a specific this compound dehydrogenase (IBD), encoded by the ACAD8 gene, marked a turning point. Before this, the acyl-CoA dehydrogenases (ACDs) were known as a family of enzymes involved in fatty acid and amino acid catabolism, but the enzyme specific to valine breakdown was uncharacterized.[5]

A seminal 2002 study by Nguyen et al. provided the first enzymatic and molecular confirmation of a distinct IBD in humans.[6][7] Researchers used an expression system in Escherichia coli to produce a previously uncharacterized ACD-like protein (from the ACAD8 gene) and rigorously defined its substrate specificity.[6][7] This work confirmed the existence of a dedicated ACD in humans specific to valine catabolism.[7]

Experimental Protocols: Identification and Characterization of IBD

The methodologies employed in the discovery and characterization of IBD serve as a template for functional genomics and enzyme discovery.

  • Recombinant Protein Expression : The coding region of the ACAD8 cDNA was amplified and cloned into an E. coli expression vector. The bacteria were then induced to produce large quantities of the recombinant human ACAD8 protein.[6]

  • Protein Purification : The expressed protein was purified from E. coli cell extracts using chromatographic techniques to achieve a high degree of purity, suitable for enzymatic assays.[6]

  • Enzyme Activity Assays : The substrate specificity of the purified enzyme was determined using the ferricenium hexafluorophosphate (B91526) assay. This spectrophotometric method measures the rate of substrate-dependent reduction of ferricenium ion, which corresponds to the rate of acyl-CoA dehydrogenation. The assay was performed with various acyl-CoA substrates.[6]

  • Genetic Analysis of a Patient : A patient with a specific defect in valine oxidation was studied.[6][7] Total RNA was extracted from the patient's fibroblasts, and the ACAD8 cDNA was amplified via reverse transcription PCR (RT-PCR). Direct sequencing of the amplified cDNA was performed to identify disease-causing mutations.[6]

G cluster_workflow Experimental Workflow for IBD Identification Start Uncharacterized ACD-like Gene (ACAD8) Cloning Clone ACAD8 cDNA into E. coli Expression Vector Start->Cloning Patient Patient with Defect in Valine Oxidation RNA Extract RNA from Patient Fibroblasts Patient->RNA Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Purify Recombinant ACAD8 Protein Expression->Purification Assay Enzyme Kinetic Assays (Ferricenium Assay) Purification->Assay Result1 Determine Substrate Specificity Assay->Result1 PCR RT-PCR Amplification of Patient ACAD8 cDNA RNA->PCR Sequencing Sequence Patient ACAD8 cDNA PCR->Sequencing Result2 Identify Homozygous Mutation (905G>A) Sequencing->Result2 Conclusion Conclusion: ACAD8 encodes a specific this compound Dehydrogenase (IBD), and its deficiency causes an inborn error of valine metabolism. Result1->Conclusion Result2->Conclusion

Figure 2: Workflow for the molecular and enzymatic identification of this compound Dehydrogenase.
Quantitative Data: Substrate Specificity of IBD

The kinetic data from these experiments demonstrated that the ACAD8 enzyme has the highest catalytic efficiency for this compound, confirming its identity.[6][7]

Substratekcat/Km (μM⁻¹s⁻¹)
This compound 0.8
(S) 2-Methylbutyryl-CoA0.23
n-Propionyl-CoA0.04
Table 1: Catalytic efficiency of recombinant human this compound dehydrogenase with various acyl-CoA substrates. Data sourced from Nguyen et al. (2002).[6][7]

Confirmation via Human Genetics: this compound Dehydrogenase Deficiency (IBDD)

The discovery of this compound Dehydrogenase Deficiency (IBDD) provided the crucial link between the ACAD8 gene and its physiological function. IBDD is a rare autosomal recessive disorder that disrupts the breakdown of valine.[8] It was first described clinically in 1998 by Roe et al. in a patient with a specific deficit in valine oxidation.[8][9]

The molecular basis was confirmed when a homozygous missense mutation (905G>A) in the ACAD8 gene was identified in this patient, leading to an Arg302Gln amino acid substitution.[6][7] This mutation rendered the enzyme inactive, confirming that defects in ACAD8 cause IBDD.[6]

The advent of newborn screening using tandem mass spectrometry (MS/MS) has allowed for the detection of IBDD by identifying elevated levels of C4-acylcarnitine (butyrylcarnitine) in blood spots.[9][10] This has led to the identification of many more, often asymptomatic, individuals with this condition.[8][11]

G cluster_diagnosis Diagnostic and Confirmation Logic for IBDD NBS Newborn Screening (Tandem Mass Spectrometry) ElevatedC4 Elevated C4-Acylcarnitine in Dried Blood Spot NBS->ElevatedC4 UrineTest Confirmatory Test: Urine Organic Acid Analysis ElevatedC4->UrineTest Positive Screen GeneticTest Confirmatory Test: ACAD8 Gene Sequencing ElevatedC4->GeneticTest Positive Screen UrineResult Elevated Isobutyrylglycine UrineTest->UrineResult GeneticResult Biallelic Pathogenic Variants in ACAD8 Identified GeneticTest->GeneticResult Diagnosis Diagnosis Confirmed: This compound Dehydrogenase Deficiency (IBDD) UrineResult->Diagnosis GeneticResult->Diagnosis

Figure 3: Logical workflow for the diagnosis of this compound Dehydrogenase Deficiency (IBDD).

Modern Perspectives: A Role in Epigenetics

More recently, the role of this compound has expanded beyond canonical metabolism. It is now recognized as an endogenous donor for a novel post-translational modification known as lysine (B10760008) isobutyrylation (Kibu) on histones.[1][12] This discovery places this compound at the interface between cellular metabolism and the epigenetic regulation of gene expression, opening new avenues of research for drug development, particularly in oncology.[12][13]

Conclusion

The history of this compound illustrates a classic scientific journey from its identification as a simple metabolic intermediate to the subject of detailed enzymatic and genetic investigation. The discovery of a specific this compound dehydrogenase, enabled by recombinant protein technology and confirmed through the study of the genetic disorder IBDD, was a landmark achievement. This work not only clarified a specific step in valine metabolism but also provided the tools for diagnosing a human disease. The ongoing discovery of its role in epigenetics ensures that this compound will remain a molecule of significant interest to researchers and clinicians for years to come.

References

Harnessing Isobutyryl-CoA for Novel Polyketide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diversification of polyketide structures is a cornerstone of natural product drug discovery. Isobutyryl-CoA, a branched-chain acyl-CoA molecule, serves as a valuable alternative starter unit for polyketide synthases (PKSs), leading to the generation of novel polyketides with potentially altered and improved biological activities. This technical guide provides an in-depth overview of the principles, methodologies, and quantitative aspects of utilizing this compound as a precursor for polyketide synthesis. We will explore the metabolic pathways for this compound biosynthesis, strategies for engineering PKSs to accept this precursor, detailed experimental protocols for fermentation and product analysis, and quantitative data from relevant studies.

Introduction to this compound in Polyketide Synthesis

Polyketide biosynthesis is a modular process initiated by the selection of a starter unit by the loading module of a PKS. While acetyl-CoA and propionyl-CoA are the most common starter units, the incorporation of non-canonical starters like this compound introduces structural diversity, particularly branched alkyl moieties, into the polyketide backbone. A prime example of naturally occurring polyketides initiated with this compound is the avermectin (B7782182) family of potent antiparasitic agents produced by Streptomyces avermitilis.[1][2][3] The biosynthetic machinery for these compounds has inspired engineered approaches in other systems.

The successful incorporation of this compound into a polyketide scaffold hinges on two key factors: the availability of an intracellular pool of this compound and the presence of a PKS loading module that can recognize and utilize it.[4] This guide will delve into the metabolic engineering and chemoenzymatic strategies employed to address these requirements.

Metabolic Pathways for this compound Biosynthesis

The primary route for this compound production in many microorganisms is through the catabolism of the branched-chain amino acid, L-valine.[5][6] Understanding and manipulating this pathway is crucial for enhancing the supply of this precursor for polyketide synthesis.

The catabolic pathway from L-valine to this compound involves a series of enzymatic steps:

  • Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: α-ketoisovalerate is then converted to this compound by the branched-chain α-keto acid dehydrogenase complex (BCKDH).[7]

This pathway can be visualized as follows:

Valine Catabolism to this compound L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Branched-chain aminotransferase This compound This compound alpha-Ketoisovalerate->this compound Branched-chain alpha-keto acid dehydrogenase complex (BCKDH)

Biosynthetic pathway from L-valine to this compound.

Metabolic engineering strategies to enhance this compound pools often involve the overexpression of genes encoding key enzymes in this pathway or the supplementation of the fermentation medium with L-valine or isobutyric acid.[6][7]

Engineering Polyketide Synthases for this compound Incorporation

The specificity of the PKS loading module, particularly the acyltransferase (AT) domain, is the primary determinant for starter unit selection.[8] To enable a PKS that naturally utilizes a different starter unit to accept this compound, two main strategies are employed:

  • Loading Module Swapping: The native loading module of a PKS can be replaced with one known to have specificity for this compound, such as the loading module from the avermectin PKS.[8]

  • Chemobiosynthesis: In this approach, the native loading module of the PKS is inactivated or bypassed, and a synthetic thioester of isobutyric acid, such as isobutyryl-N-acetylcysteamine (isobutyryl-SNAC), is fed to the fermentation culture.[9][10] The downstream modules of the PKS can then directly utilize this synthetic precursor.

The following diagram illustrates a general workflow for the chemoenzymatic synthesis of a polyketide using an this compound precursor.

Chemoenzymatic Polyketide Synthesis Workflow cluster_synthesis Chemical Synthesis cluster_fermentation Fermentation Isobutyric acid Isobutyric acid Isobutyryl-thioester e.g., Isobutyryl-SNAC Isobutyric acid->Isobutyryl-thioester Thiol e.g., N-acetylcysteamine Thiol->Isobutyryl-thioester Feeding Feeding Isobutyryl-thioester->Feeding Precursor Feeding Engineered Host Engineered Host (e.g., E. coli, S. coelicolor) with modified PKS Engineered Host->Feeding Polyketide Product Polyketide Product Feeding->Polyketide Product

Workflow for chemoenzymatic synthesis.

Quantitative Data on this compound Derived Polyketide Production

The efficiency of this compound incorporation and the final titer of the resulting polyketide are critical metrics for evaluating the success of these engineering strategies. The following table summarizes quantitative data from a study on the chemobiosynthesis of 6-deoxyerythronolide B (6-dEB) analogues using an engineered E. coli and Streptomyces coelicolor strain expressing a 6-dEB synthase lacking its native loading module.[9][10]

Precursor Fed (3.8 mM)Host OrganismPolyketide ProductTiter (mg/L)
Butyryl-SNACE. coli15-Methyl-6-dEB~20
Isobutyryl-SNAC E. coli 15-Isopropyl-6-dEB ~15
Butyryl-SNACS. coelicolor15-Methyl-6-dEB~50
Isobutyryl-SNAC S. coelicolor 15-Isopropyl-6-dEB ~40

Data is estimated from graphical representations in the source publication.[10]

Experimental Protocols

This section provides a compilation of detailed methodologies for the key experiments involved in the production and analysis of this compound derived polyketides.

Synthesis of Isobutyryl-N-acetylcysteamine (Isobutyryl-SNAC)

This protocol is adapted from a general procedure for preparing monoketide-thioesters.[9]

Materials:

  • Isobutyric acid

  • N-acetylcysteamine

  • 1-[3-(Dimethylamino)propyl]-1-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), dry

  • Silica (B1680970) gel for chromatography

  • Acetone (B3395972)/hexanes solvent system

Procedure:

  • Dissolve N-acetylcysteamine (1 equivalent) in dry CH₂Cl₂ to a concentration of 0.13 M.

  • Add EDC (3 equivalents) to the solution. The mixture will initially be cloudy and then clarify upon stirring.

  • To the clear solution, add isobutyric acid (2.5 equivalents) followed by DMAP (0.1 equivalents).

  • Stir the reaction mixture for approximately 15 hours at room temperature. Monitor the reaction completion by thin-layer chromatography.

  • Concentrate the product in vacuo.

  • Purify the crude product by silica gel chromatography using an acetone/hexanes gradient to yield isobutyryl-SNAC.

Fermentation of Engineered Streptomyces coelicolor

This protocol provides a general framework for the fermentation of engineered Streptomyces strains for polyketide production.[11][12][13]

Materials:

  • Engineered Streptomyces coelicolor strain (e.g., M1152 expressing a modified PKS)

  • Soy-Flour Mannitol (SFM) agar (B569324) plates for spore generation

  • R5 or TSB liquid medium for seed culture

  • Production medium (e.g., SMM or R2YE)

  • Appropriate antibiotics (e.g., kanamycin, hygromycin)

  • Baffled Erlenmeyer flasks

Procedure:

  • Spore Preparation: Streak the engineered S. coelicolor strain on SFM agar plates and incubate at 30°C for approximately 7 days to allow for sporulation. Harvest spores by adding sterile water to the plate and gently scraping the surface. Filter the spore suspension through sterile cotton wool.

  • Seed Culture: Inoculate 50 mL of R5 or TSB medium in a 250 mL baffled flask with the spore suspension. Add the required antibiotics. Incubate at 30°C with shaking at 180 RPM for 48-72 hours.

  • Production Culture: Inoculate 100 mL of production medium (SMM or R2YE) in a 250 mL baffled flask with the seed culture (e.g., 5% v/v). Add the necessary antibiotics.

  • Precursor Feeding: At a specific time point during the fermentation (e.g., after 24 or 48 hours of growth), add a sterile-filtered solution of isobutyryl-SNAC to the desired final concentration (e.g., 3.8 mM).

  • Incubation: Continue the fermentation at 30°C with shaking at 250 RPM for a total of 6-7 days.

  • Harvesting: After the incubation period, harvest the culture broth for extraction.

Extraction of Polyketides from Fermentation Broth

This is a general protocol for the solvent-based extraction of polyketides from bacterial cultures.[14]

Materials:

Procedure:

  • Centrifuge the fermentation broth to separate the mycelia from the supernatant. The polyketide product may be present in either or both fractions, so it is advisable to process both.

  • Extraction of Supernatant: Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with HCl. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.

  • Extraction of Mycelia: Resuspend the mycelial pellet in a suitable volume of acetone or methanol (B129727) and sonicate to lyse the cells. Centrifuge to remove cell debris. Concentrate the solvent extract and then perform a liquid-liquid extraction with ethyl acetate as described for the supernatant.

  • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified by chromatographic techniques such as HPLC.

LC-MS/MS Quantification of this compound Derived Polyketides

This protocol outlines a general approach for the quantification of a specific polyketide, such as 15-isopropyl-6-dEB, using LC-MS/MS.[15]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude extract or purified fractions in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.

  • Standard Curve Preparation: Prepare a series of standard solutions of the purified polyketide of known concentrations in the same solvent as the samples.

  • LC Separation:

    • Inject a fixed volume of the sample and standards onto the C18 column.

    • Use a gradient elution program to separate the components. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: linear gradient to 95% B

      • 15-20 min: hold at 95% B

      • 20-21 min: return to 5% B

      • 21-25 min: re-equilibration at 5% B

    • The flow rate would typically be in the range of 0.2-0.4 mL/min for a UHPLC system.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, likely in positive ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature) for the target analyte.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the polyketide) and a specific product ion (a characteristic fragment). For 15-isopropyl-6-dEB, the precursor and product ions would need to be determined experimentally.

  • Quantification:

    • Integrate the peak areas of the target polyketide in both the standards and the samples.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the polyketide in the samples by interpolating their peak areas on the standard curve.

Conclusion

The use of this compound as a precursor for polyketide synthesis represents a powerful strategy for generating novel and potentially bioactive molecules. This guide has provided a comprehensive overview of the key considerations and methodologies, from understanding the underlying metabolic pathways to detailed experimental protocols for production and analysis. By combining metabolic engineering of precursor supply with the chemoenzymatic or genetic engineering of polyketide synthases, researchers can continue to expand the chemical diversity of this important class of natural products, paving the way for the discovery of new therapeutics. The provided protocols and quantitative data serve as a valuable resource for scientists and professionals in the field of drug development and synthetic biology.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Link Between Isobutyryl-CoA and Metabolic Diseases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isobutyryl-coenzyme A (this compound) is a pivotal intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) valine. While its direct role in metabolic disease was historically confined to the rare inborn error of metabolism, this compound Dehydrogenase Deficiency (IBDD), recent research has uncovered broader implications in prevalent metabolic disorders such as obesity and insulin (B600854) resistance. This is largely due to the established link between dysregulated BCAA catabolism and metabolic syndrome. Furthermore, the discovery of this compound as a substrate for a novel epigenetic modification—histone lysine (B10760008) isobutyrylation (Kibu)—has provided a direct mechanistic link between cellular metabolic states and the regulation of gene expression. This guide provides a detailed overview of this compound metabolism, its pathological implications in both rare and common diseases, key quantitative data, and the experimental methodologies used in its study.

The Central Role of this compound in Valine Catabolism

The breakdown of the three BCAAs—leucine, isoleucine, and valine—begins with two common enzymatic steps before their pathways diverge. Valine catabolism, which occurs within the mitochondria, proceeds through a series of reactions that generate propionyl-CoA, an anaplerotic substrate for the Krebs cycle. This compound is the product of the second step and the substrate for the third, disease-relevant step.

The catabolic pathway for valine is as follows:

  • Transamination: Valine is converted to α-ketoisovalerate (KIV) by branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: KIV is irreversibly converted to this compound by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: this compound is oxidized to methacrylyl-CoA by this compound dehydrogenase (IBD), encoded by the ACAD8 gene.[1] This step is deficient in IBDD.

  • Subsequent Steps: Methacrylyl-CoA is further metabolized through several steps to ultimately yield propionyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle.

Valine_Catabolism cluster_Mitochondria Mitochondrial Matrix Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isobutyryl_CoA This compound KIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA ACAD8 (IBD) Deficient in IBDD Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis

Figure 1: The mitochondrial pathway of valine catabolism.

This compound Dehydrogenase Deficiency (IBDD)

IBDD is a rare autosomal recessive disorder caused by biallelic mutations in the ACAD8 gene, which encodes the this compound dehydrogenase enzyme.[1][2] The resulting enzymatic dysfunction leads to the accumulation of this compound and its derivatives.

Clinical Presentation and Diagnosis

While many individuals identified through newborn screening remain asymptomatic, symptomatic cases have been reported.[1][2] The diagnosis of IBDD follows a workflow initiated by abnormal newborn screening results.

IBDD_Diagnosis_Workflow NBS Newborn Screening (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Second_Tier Second-Tier Testing (Plasma/Urine) Elevated_C4->Second_Tier UPLC UPLC-MS/MS to differentiate isomers (Isobutyrylcarnitine vs. Butyrylcarnitine) Second_Tier->UPLC Urine_Organic Urine Organic Acid Analysis (e.g., Isobutyrylglycine) Second_Tier->Urine_Organic Genetic_Test ACAD8 Gene Sequencing UPLC->Genetic_Test Urine_Organic->Genetic_Test Diagnosis IBDD Confirmed Genetic_Test->Diagnosis

Figure 2: Diagnostic workflow for this compound Dehydrogenase Deficiency (IBDD).
Quantitative Biomarkers

The primary diagnostic marker for IBDD is an elevation of C4-acylcarnitine (isobutyrylcarnitine) in blood spots or plasma. Confirmatory testing can distinguish it from other causes of C4 elevation, such as short-chain acyl-CoA dehydrogenase deficiency (SCADD).

BiomarkerMatrixTypical Finding in IBDDNormal Range (Exemplary)Reference
C4-Acylcarnitine Dried Blood Spot / PlasmaSignificantly Elevated (e.g., 0.67–2.32 µmol/L)< 0.5 µmol/L[2][3]
Isobutyrylglycine UrineElevatedNot typically detected[3]
Carnitine (Free) PlasmaMay be secondarily depleted25-50 µmol/L

Broader Links to Prevalent Metabolic Diseases

Beyond the rare monogenic disease of IBDD, dysregulation of the BCAA catabolic pathway, including this compound metabolism, is strongly associated with common metabolic diseases.

BCAA Catabolism in Obesity and Insulin Resistance

Elevated circulating levels of BCAAs are a well-established metabolic signature of obesity, insulin resistance, and type 2 diabetes.[4][5] This is thought to result from impaired BCAA catabolism in key metabolic tissues like adipose tissue and the liver.[5][6] The accumulation of BCAA and their catabolic intermediates can interfere with insulin signaling and promote lipotoxicity. For instance, 3-hydroxyisobutyrate (B1249102) (3-HIB), a downstream metabolite of this compound, has been shown to stimulate fatty acid uptake by muscle tissue, contributing to lipid accumulation and insulin resistance.[7][8]

This compound and Epigenetic Regulation

A groundbreaking discovery has been the identification of lysine isobutyrylation (Kibu) as a novel post-translational modification on histones.[9][10][11] this compound serves as the donor for this modification, which is catalyzed by histone acetyltransferases (HATs) like p300.[12] This finding establishes a direct link between the metabolic flux through the valine catabolic pathway and the epigenetic control of gene expression. An accumulation of this compound could, therefore, alter the chromatin landscape and transcription programs, potentially influencing genes involved in metabolism and inflammation.[9][13]

Metabolic_Epigenetic_Link cluster_Metabolism Metabolic State cluster_Epigenetics Epigenetic Regulation High Protein Intake High Protein Intake Isobutyryl_CoA_Pool Mitochondrial This compound Pool High Protein Intake->Isobutyryl_CoA_Pool Impaired BCAA Catabolism\n(e.g., Obesity, Insulin Resistance) Impaired BCAA Catabolism (e.g., Obesity, Insulin Resistance) Impaired BCAA Catabolism\n(e.g., Obesity, Insulin Resistance)->Isobutyryl_CoA_Pool Nuclear_Isobutyryl_CoA Nuclear This compound Isobutyryl_CoA_Pool->Nuclear_Isobutyryl_CoA Transport (Mechanism TBD) Histone_Kibu Histone Lysine Isobutyrylation (Kibu) Nuclear_Isobutyryl_CoA->Histone_Kibu p300/HATs Gene_Expression Altered Gene Expression Histone_Kibu->Gene_Expression Metabolic Phenotype Metabolic Phenotype Gene_Expression->Metabolic Phenotype Feedback

Figure 3: Conceptual link between metabolic state, this compound, and epigenetics.

Key Experimental Methodologies

The study of this compound and its related metabolites relies on sophisticated analytical techniques.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This is the cornerstone method for newborn screening and the diagnosis of IBDD.[14][15]

  • Principle: Acylcarnitines are extracted from a biological matrix (e.g., dried blood spot, plasma) and derivatized to form butyl esters. The sample is then introduced into a tandem mass spectrometer, typically via flow injection. A precursor ion scan for m/z 85 (a common fragment of carnitine esters) is used to identify all acylcarnitine species present in the sample based on their unique molecular weights.

  • Sample Preparation (Dried Blood Spot):

    • A 3 mm disk is punched from the dried blood spot into a 96-well plate.

    • Analytes are extracted using a methanol (B129727) solution containing deuterated internal standards.[14]

    • The methanol extract is transferred to a new plate and dried under nitrogen.

    • Derivatization is performed by adding 3N HCl in n-butanol and incubating at 65°C for 15-30 minutes.[14]

    • The derivatization agent is evaporated, and the residue is reconstituted in mobile phase for MS/MS analysis.

  • Instrumentation: Electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Limitation: Standard flow-injection MS/MS cannot separate isomers, such as isobutyrylcarnitine (B1203888) (C4) and butyrylcarnitine (B1668139) (C4).[16]

Isomer-Specific Quantification by UPLC-MS/MS

To overcome the limitations of standard MS/MS, Ultra-Performance Liquid Chromatography (UPLC) is coupled to the mass spectrometer to separate isomers prior to detection.[16][17]

  • Principle: This method adds a chromatographic separation step before mass analysis. The different chemical structures of isobutyrylcarnitine and butyrylcarnitine cause them to have slightly different retention times on a UPLC column, allowing for their individual quantification.

  • Chromatography: A C8 or C18 reversed-phase column is typically used with a gradient of mobile phases (e.g., water and methanol/acetonitrile with modifiers like formic acid or ammonium (B1175870) acetate).[16]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for highly sensitive and specific quantification.[17]

This compound Dehydrogenase (ACAD8) Enzyme Activity Assay

The definitive method to measure the catalytic activity of the IBD enzyme is the ETF fluorescence reduction assay.[18]

  • Principle: This assay measures the transfer of electrons from the ACAD enzyme substrate (this compound) to its natural electron acceptor, the electron transfer flavoprotein (ETF). The oxidized FAD cofactor in ETF is fluorescent. When it accepts an electron and is reduced, its fluorescence decreases. The rate of fluorescence decrease is directly proportional to the enzyme's activity.

  • Reagents:

    • Purified recombinant ACAD8 enzyme.[19][20]

    • Purified recombinant or native porcine ETF.[18]

    • Substrate: this compound.

    • Anaerobic buffer system.

  • Protocol Outline:

    • The assay is performed in a sealed, anaerobic cuvette or 96-well plate to prevent re-oxidation of ETF by molecular oxygen.

    • ETF and the ACAD8 enzyme are mixed in the anaerobic buffer. A baseline fluorescence reading is taken (Excitation ~380 nm, Emission ~495 nm).

    • The reaction is initiated by adding this compound.

    • The decrease in fluorescence over time is monitored. The initial rate is calculated and converted to specific activity (nmol/min/mg) using the known fluorescence properties of ETF.

  • Quantitative Data: The kinetic constants of recombinant human ACAD8 have been determined using this method.[19]

Substratekcat/Km (µM⁻¹s⁻¹)
This compound 0.8
(S)-2-Methylbutyryl-CoA 0.23
n-Propionyl-CoA 0.04

Therapeutic Strategies and Drug Development

For IBDD, management is often conservative due to the frequently asymptomatic nature of the condition, but may involve carnitine supplementation to replenish depleted stores and facilitate the excretion of this compound as isobutyrylcarnitine.

For broader metabolic diseases, the BCAA catabolic pathway is an attractive therapeutic target. Strategies aimed at enhancing BCAA breakdown could potentially lower circulating levels of BCAAs and their derivatives, thereby improving insulin sensitivity.[5] Modulating the epigenetic effects of this compound is a nascent but exciting area. Developing inhibitors or activators for the "writers" (e.g., p300) and "erasers" of histone isobutyrylation could offer novel therapeutic avenues for diseases driven by metabolic-epigenetic dysregulation.

Conclusion

This compound stands at a critical metabolic crossroads. It is a key intermediate in valine catabolism, and its dysregulation is the direct cause of the rare genetic disorder IBDD. More broadly, the pathway in which this compound participates is intimately linked to the pathogenesis of obesity and insulin resistance. The recent discovery of its role as a donor for histone isobutyrylation provides a novel mechanistic framework connecting nutrient metabolism to epigenetic control and cellular function. For researchers and drug developers, understanding the multifaceted roles of this compound opens up new diagnostic and therapeutic possibilities for a range of metabolic diseases.

References

Endogenous Sources of Isobutyryl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a pivotal intermediate in branched-chain amino acid metabolism. Its accumulation or deficiency is implicated in various metabolic disorders, making the elucidation of its endogenous sources a critical area of research for understanding disease pathogenesis and developing novel therapeutic interventions. This technical guide provides an in-depth overview of the primary metabolic pathways contributing to the this compound pool in mammals, supported by experimental methodologies for its quantification and visualization of the involved biochemical pathways.

Core Endogenous Sources of this compound

In mammals, this compound is primarily derived from the catabolism of the essential branched-chain amino acid (BCAA) L-valine. Other notable endogenous sources include the degradation of the pyrimidine (B1678525) base thymine (B56734), the oxidation of branched-chain fatty acids, and the metabolic activity of the gut microbiota.

Valine Catabolism

The principal and most well-documented source of this compound is the mitochondrial degradation of L-valine.[1][2][3] This multi-step enzymatic pathway is crucial for energy production and the provision of precursors for other metabolic processes.

The initial steps of BCAA catabolism are shared among valine, leucine, and isoleucine, involving a transamination followed by an oxidative decarboxylation. The subsequent steps are specific to each amino acid. For valine, the pathway proceeds as follows:

  • Transamination: L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to this compound by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4]

This pathway is tightly regulated and is the major contributor to the cellular this compound pool under normal physiological conditions.

Thymine Catabolism

The degradation of the pyrimidine base thymine, a component of DNA, also leads to the formation of intermediates that can be converted to this compound. The catabolic pathway of thymine ultimately produces β-aminoisobutyrate, which can then be further metabolized to propionyl-CoA, a downstream product of this compound metabolism.[5][6] While this pathway contributes to the overall pool of related metabolites, its direct quantitative contribution to the this compound pool is considered to be less significant than that of valine catabolism.

Branched-Chain Fatty Acid Oxidation

The oxidation of branched-chain fatty acids, which can be derived from dietary sources or synthesized endogenously, represents another potential source of this compound. These fatty acids, characterized by one or more methyl branches, undergo β-oxidation, which can yield this compound as an intermediate.

Gut Microbiota Metabolism

The gut microbiota plays a significant role in host metabolism through the fermentation of dietary components. The breakdown of proteins by intestinal bacteria, particularly the catabolism of branched-chain amino acids like valine, produces branched-chain fatty acids (BCFAs) such as isobutyrate.[7][8] This isobutyrate can be absorbed by the host and subsequently activated to this compound in the intestinal epithelial cells and other tissues.[8] The contribution of the gut microbiota to the host's this compound pool can be influenced by diet and the composition of the microbiome.[9][10][11]

Data Presentation: Contribution of Endogenous Sources to this compound Pool

While the catabolism of valine is recognized as the primary source of this compound, precise quantitative data on the relative contributions of each endogenous pathway in different mammalian tissues are not extensively available in the current literature. The following table summarizes the known contributions on a qualitative basis.

Endogenous SourceRelative ContributionKey Tissues/LocationsNotes
Valine Catabolism HighMitochondria of various tissues, including liver, muscle, and kidney.Considered the major pathway for this compound production.[1][2]
Thymine Catabolism LowCytosol and MitochondriaContributes to the pool of related metabolites, but its direct contribution to this compound is likely minor compared to valine.[6]
Branched-Chain Fatty Acid Oxidation Low to ModerateMitochondriaContribution is dependent on the dietary intake and endogenous levels of branched-chain fatty acids.
Gut Microbiota VariableColonProduction of isobutyrate by gut bacteria can be a significant source, which is then converted to this compound by the host.[7][8]

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in biological samples is essential for studying its metabolic roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.[12][13][14]

Sample Preparation

Proper sample preparation is critical to prevent the degradation of acyl-CoAs and to remove interfering substances.

For Mammalian Tissues:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Homogenize the frozen tissue (~50 mg) in a cold acidic solution, such as 0.4 M perchloric acid, to precipitate proteins and extract metabolites.[15][16]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.[15][16]

  • Neutralize the supernatant with a potassium carbonate solution.[15][16]

  • Perform solid-phase extraction (SPE) on the neutralized supernatant using a C18 cartridge to purify and concentrate the acyl-CoAs. Elute the acyl-CoAs with an appropriate solvent, such as methanol (B129727) containing ammonium (B1175870) acetate.[17]

For Cultured Mammalian Cells:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and precipitate proteins by adding a cold organic solvent, such as methanol or a mixture of acetonitrile (B52724)/methanol/water.[18][19]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[18]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[18][20]

Liquid Chromatography (LC) Separation

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other acyl-CoAs and matrix components.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is typically used.[21]

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent or a buffer, such as 10 mM ammonium acetate.[18][20]

  • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[18][20]

  • Gradient Elution: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.[18][20]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[22]

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[23]

Tandem Mass Spectrometry (MS/MS) Detection

Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in positive electrospray ionization (ESI+) mode.[23]

  • Ionization: Electrospray ionization (ESI) is used to generate protonated molecular ions [M+H]+ of the acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[23] This involves monitoring a specific precursor-to-product ion transition for each analyte.

  • MRM Transition for this compound: The precursor ion for this compound is m/z 838.2, and a common product ion resulting from the fragmentation of the CoA moiety is m/z 331.1.

  • Instrument Parameters: Parameters such as capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each instrument to achieve maximum sensitivity.[18]

Mandatory Visualizations

Signaling Pathways

valine_catabolism Valine L-Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA This compound aKIV->IsobutyrylCoA BCKDH PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps

Caption: Valine Catabolism Pathway to this compound.

thymine_catabolism Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine bUreaIsobutyrate β-Ureidoisobutyrate Dihydrothymine->bUreaIsobutyrate bAIB β-Aminoisobutyrate bUreaIsobutyrate->bAIB MMSA Methylmalonate Semialdehyde bAIB->MMSA PropionylCoA Propionyl-CoA MMSA->PropionylCoA

Caption: Thymine Catabolism leading to Propionyl-CoA.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Mammalian Tissue/ Cells Homogenization Homogenization/ Lysis & Protein Precipitation Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Extract Purified Extract SPE->Extract LC LC Separation (C18 Column) Extract->LC MS Tandem MS (MRM Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound Quantification.

Conclusion

The endogenous pool of this compound in mammals is maintained through several metabolic pathways, with the catabolism of L-valine being the most significant contributor. The degradation of thymine, oxidation of branched-chain fatty acids, and the metabolic output of the gut microbiota also contribute to this pool, although their relative importance can vary depending on physiological and dietary conditions. The precise quantification of this compound using robust analytical techniques like LC-MS/MS is crucial for advancing our understanding of its role in health and disease, and for the development of targeted therapeutic strategies. Further research is warranted to delineate the quantitative contributions of these pathways in different tissues and pathological states.

References

Subcellular Localization of Isobutyryl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid valine. Its subcellular compartmentalization is crucial for understanding cellular energy metabolism, nutrient sensing, and the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the subcellular localization of this compound pools, details established experimental protocols for their analysis, and explores the intricate metabolic pathways in which they participate. While direct quantitative measurement of this compound in discrete subcellular compartments is technically challenging due to its isomeric nature with butyryl-CoA, this guide outlines the current state of knowledge and provides methodologies to advance our understanding in this area.

Introduction

This compound is a short-chain branched acyl-coenzyme A (acyl-CoA) molecule primarily derived from the catabolism of valine. The metabolic fate of this compound is intrinsically linked to mitochondrial function, where it is further oxidized to provide substrates for the tricarboxylic acid (TCA) cycle. The concentration and localization of this compound and other acyl-CoA pools are critical regulatory nodes in cellular metabolism, influencing processes ranging from energy homeostasis to post-translational modification of proteins. An in-depth understanding of the subcellular distribution of this compound is therefore essential for researchers in metabolic diseases, oncology, and drug development.

Metabolic Pathways Involving this compound

The generation and degradation of this compound are confined to specific subcellular compartments, primarily the cytoplasm and mitochondria. The canonical pathway for this compound metabolism is the catabolism of valine.

Valine Catabolism: A Dual-Compartment Process

The breakdown of valine to this compound involves a series of enzymatic reactions that span the cytoplasm and the mitochondrial matrix.

  • Cytosolic and Mitochondrial Transamination: The initial step is the reversible transamination of valine to α-ketoisovalerate. This reaction is catalyzed by branched-chain amino acid transaminases (BCATs), which exist as isoforms in both the cytoplasm (BCAT1) and the mitochondria (BCAT2)[1][2].

  • Mitochondrial Oxidative Decarboxylation: The α-ketoisovalerate produced in both compartments is then transported into the mitochondrial matrix[3]. Inside the mitochondria, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate to this compound[1][4].

  • Mitochondrial Dehydrogenation: this compound is subsequently dehydrogenated to methacrylyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IBD)[5][6]. This step is a key commitment in the further catabolism of the valine carbon skeleton.

The subsequent steps of valine catabolism, leading to the production of propionyl-CoA which then enters the TCA cycle as succinyl-CoA, also occur within the mitochondria[4][7].

G cluster_mitochondrion Mitochondrial Matrix Valine_cyto Valine aKIV_cyto α-Ketoisovalerate Valine_cyto->aKIV_cyto BCAT1 aKIV_mito α-Ketoisovalerate aKIV_cyto->aKIV_mito Transport Valine_mito Valine Valine_mito->aKIV_mito BCAT2 IsobutyrylCoA This compound aKIV_mito->IsobutyrylCoA BCKDH MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA IBD PropionylCoA Propionyl-CoA MethacrylylCoA->PropionylCoA ... SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Figure 1: Subcellular localization of the valine catabolic pathway leading to this compound.

Quantitative Data on Subcellular this compound Pools

The precise quantification of this compound in different subcellular compartments is hampered by a significant analytical challenge: its structural isomerism with butyryl-CoA. Most current mass spectrometry-based methods for acyl-CoA analysis do not chromatographically separate these two isomers, leading to their combined measurement as "(iso)butyryl-CoA"[8][9].

The Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) method is a state-of-the-art technique for quantifying subcellular acyl-CoA pools[8][10][11]. However, published data using this method reports on the combined (iso)butyryl-CoA pool. While this data provides valuable insights into the overall C4-acyl-CoA distribution, it does not allow for the specific quantification of this compound.

The following table presents illustrative data for the combined (iso)butyryl-CoA pool in different subcellular fractions, as determined by methods that do not distinguish between the isomers. It is important to note that the relative contributions of this compound and butyryl-CoA to this combined pool are likely to vary depending on the cell type and metabolic state. Given that the primary pathway for this compound synthesis is mitochondrial valine catabolism, it is reasonable to infer that a significant portion of the mitochondrial (iso)butyryl-CoA pool is indeed this compound.

Table 1: Illustrative Quantitative Data on Subcellular (Iso)butyryl-CoA Pools

Cell/Tissue TypeSubcellular Fraction(Iso)butyryl-CoA Concentration (pmol/10^6 cells or pmol/mg tissue)Reference Method
Cultured AdipocytesMitochondriaData not available for isomersSILEC-SF
Cultured AdipocytesCytosolData not available for isomersSILEC-SF
Mouse LiverMitochondriaData not available for isomersSILEC-SF
Mouse LiverCytosolData not available for isomersSILEC-SF
Human HeartMitochondriaData not available for isomersSILEC-SF
Human HeartCytosolData not available for isomersSILEC-SF

Note: Specific quantitative values for the combined (iso)butyryl-CoA pool are highly variable between studies and cell types. The table highlights the current limitation in distinguishing the isomers.

Experimental Protocols

The accurate determination of subcellular this compound pools requires a combination of robust subcellular fractionation techniques and sensitive, specific analytical methods capable of resolving isomeric acyl-CoAs.

Subcellular Fractionation

The isolation of distinct and pure subcellular compartments is the foundational step. Differential centrifugation is a widely used method for separating mitochondria, cytosol, and nuclei.

G start Cell Homogenate low_speed Low-Speed Centrifugation (e.g., 1,000 x g, 10 min) start->low_speed supernatant1 Supernatant 1 (Cytosol, Mitochondria, Microsomes) low_speed->supernatant1 pellet1 Pellet 1 (Nuclei, Cytoskeletons) low_speed->pellet1 medium_speed Medium-Speed Centrifugation (e.g., 10,000 x g, 15 min) supernatant1->medium_speed supernatant2 Supernatant 2 (Cytosol, Microsomes) medium_speed->supernatant2 pellet2 Pellet 2 (Mitochondria) medium_speed->pellet2 high_speed High-Speed Centrifugation (e.g., 100,000 x g, 60 min) supernatant2->high_speed supernatant3 Supernatant 3 (Cytosol) high_speed->supernatant3 pellet3 Pellet 3 (Microsomes) high_speed->pellet3

Figure 2: Workflow for subcellular fractionation by differential centrifugation.

Protocol: Isolation of Mitochondria, Cytosol, and Nuclei by Differential Centrifugation

  • Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cells to swell. Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.

  • Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei and intact cells. This pellet can be further purified to isolate nuclei.

  • Mitochondrial Pellet Isolation: Carefully collect the supernatant from the previous step and centrifuge at a medium speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Cytosolic Fraction Isolation: The supernatant from the mitochondrial centrifugation step is then subjected to a high-speed centrifugation (e.g., 100,000 x g) for 60 minutes at 4°C to pellet microsomes. The final supernatant is the cytosolic fraction.

  • Washing and Purity Assessment: The nuclear and mitochondrial pellets should be washed to remove cytosolic contamination. The purity of each fraction should be assessed by Western blotting for marker proteins of each compartment (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, and GAPDH for cytosol).

Acyl-CoA Extraction

Efficient extraction of acyl-CoAs from subcellular fractions is critical for accurate quantification.

Protocol: Acyl-CoA Extraction from Subcellular Fractions

  • Quenching and Lysis: Immediately after fractionation, add a cold extraction solvent to the subcellular fractions to quench enzymatic activity and precipitate proteins. A common extraction solvent is 10% trichloroacetic acid (TCA) or a mixture of acetonitrile, methanol, and water.

  • Sonication: Sonicate the samples on ice to ensure complete lysis and release of metabolites.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

Quantification of this compound by UPLC-MS/MS

To overcome the challenge of separating this compound and butyryl-CoA, a specialized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is required.

Protocol: UPLC-MS/MS for the Separation and Quantification of this compound and Butyryl-CoA

This protocol is adapted from methods developed for the analysis of short-chain acyl-CoAs in plant matrices, which have demonstrated successful separation of this compound and n-butyryl-CoA[12][13].

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using two mobile phases:

    • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid).

    • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A shallow gradient elution profile should be optimized to achieve baseline separation of the isomeric C4-acyl-CoAs.

  • Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The MRM transitions are specific for the precursor and product ions of this compound and butyryl-CoA.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for this compound and generating a standard curve.

G sample Extracted Acyl-CoAs from Subcellular Fraction uplc UPLC Separation (C18 column, ion-pairing) sample->uplc msms Tandem Mass Spectrometry (MRM Detection) uplc->msms data Quantification of This compound msms->data

Figure 3: Analytical workflow for the specific quantification of this compound.

Conclusion and Future Directions

The subcellular localization of this compound is predominantly mitochondrial, a consequence of its role as a key intermediate in the mitochondrial catabolism of valine. While the initial transamination of valine can occur in the cytoplasm, the subsequent conversion to and degradation of this compound are confined to the mitochondrial matrix.

A significant gap in our current understanding is the lack of specific quantitative data for this compound pools in different subcellular compartments, largely due to the analytical challenge of separating it from its isomer, butyryl-CoA. The development and application of advanced analytical techniques, such as the UPLC-MS/MS method described herein, to subcellular fractions from various cell types and tissues will be crucial to fill this knowledge gap.

Future research should focus on:

  • Applying isomer-resolving analytical methods to the SILEC-SF workflow to specifically quantify subcellular this compound pools.

  • Investigating the regulation of the α-ketoisovalerate transporter to understand how the flux of valine catabolism is controlled between the cytoplasm and mitochondria.

  • Exploring the potential for extra-mitochondrial this compound metabolism under specific physiological or pathological conditions.

A more precise understanding of the subcellular dynamics of this compound will provide valuable insights into the regulation of cellular metabolism and may reveal novel therapeutic targets for a range of metabolic diseases.

References

Isobutyryl-CoA and its Impact on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain acyl modifications of lysine (B10760008) residues on histone proteins are critical regulators of chromatin structure and gene expression. Among these, lysine isobutyrylation (Kibu), a structural isomer of n-butyrylation, has emerged as a significant post-translational modification (PTM) linking cellular metabolism to epigenetic control. Isobutyryl-CoA, derived primarily from the catabolism of the branched-chain amino acid valine, serves as the donor for this modification. This technical guide provides an in-depth overview of this compound metabolism, its role in histone modification, the subsequent impact on gene expression, and the methodologies employed for its study. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and explore this regulatory mechanism.

Introduction to Lysine Isobutyrylation

Lysine acylation is a fundamental mechanism for regulating protein function, with lysine acetylation being the most extensively studied. However, a growing repertoire of other short-chain acylations, including propionylation, butyrylation, and crotonylation, have been identified, each with distinct biochemical origins and functional consequences.[1] Lysine isobutyrylation (Kibu) was identified as a novel histone modification, adding another layer of complexity to the epigenetic landscape.[1][2][3] Unlike its straight-chain isomer, n-butyryl-CoA, which is derived from fatty acid metabolism, this compound originates from the catabolism of valine and the oxidation of branched-chain fatty acids.[1][2][4][5][6][7] This direct link to amino acid metabolism positions isobutyrylation as a key sensor of cellular metabolic status, capable of translating metabolic fluctuations into changes in gene expression.

The Metabolic Pathway of this compound

The primary source of cellular this compound is the catabolic pathway of the branched-chain amino acid, valine.[1][2][4][5][6][8] Exogenous isobutyrate can also be converted to this compound by cellular short-chain acyl-CoA synthetases.[4][6] The metabolic origin of this compound is distinct from that of n-butyryl-CoA, which is primarily derived from fatty acid metabolism.[1][4][6] This distinction is crucial as it implies that the two isomeric butyrylations may respond to different metabolic cues and regulate distinct sets of genes.

The metabolic pathway leading to the formation of this compound is depicted below:

Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Valine Catabolism Exogenous_Isobutyrate Exogenous_Isobutyrate Acyl_CoA_Synthetase Acyl_CoA_Synthetase Exogenous_Isobutyrate->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->Isobutyryl_CoA

Metabolic sources of this compound.

Deficiencies in the enzymes involved in valine catabolism, such as this compound dehydrogenase, lead to the accumulation of this compound and related metabolites, resulting in the genetic disorder this compound dehydrogenase deficiency (IBDD).[9][10][11][12][13] This condition, often detected through newborn screening, can manifest with a range of symptoms including poor feeding, developmental delay, and cardiomyopathy, highlighting the physiological importance of proper this compound metabolism.[10][11][12][13][14][15]

Isobutyrylation of Histones and Gene Regulation

"Writers" of Isobutyrylation

Lysine acetyltransferases (KATs) are the "writer" enzymes that catalyze the transfer of acyl groups from acyl-CoA donors to lysine residues on histone and non-histone proteins.[1] Several KATs have been shown to possess lysine isobutyryltransferase activity in vitro. Notably, the acetyltransferases p300 and HAT1 have been identified as major enzymes responsible for histone isobutyrylation.[1][2][5][6][7] Transfection experiments have demonstrated that p300 can regulate the levels of histone isobutyrylation within the cell.[1][7]

Impact on Gene Expression

Histone isobutyrylation, like acetylation, neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription. RNA-Seq profiling of cells treated with isobutyrate revealed significant changes in the expression of numerous genes involved in pivotal biological pathways.[1][2][5][6][7] This indicates that fluctuations in this compound levels can have a global impact on the cellular transcriptome.

The general mechanism of how this compound influences gene expression is illustrated in the following diagram:

cluster_0 Metabolism cluster_1 Epigenetic Regulation cluster_2 Gene Expression Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Catabolism p300_HAT1 p300/HAT1 Isobutyryl_CoA->p300_HAT1 Histones Histones p300_HAT1->Histones Isobutyrylation Isobutyrylated_Histones Isobutyrylated Histones Chromatin_Opening Chromatin Opening Gene_Expression_Changes Altered Gene Expression Chromatin_Opening->Gene_Expression_Changes

Pathway from Valine to Gene Expression.

Quantitative Data on this compound and Histone Modification

The following tables summarize key quantitative data from studies on this compound and histone isobutyrylation.

Table 1: Cellular Concentrations of Butyryl-CoA Isomers in HEK293T Cells

Acyl-CoA IsomerRetention Time (min)Ion Transition (m/z)
This compound~13.85838 → 331
n-Butyryl-CoA~14.05838 → 331
Data from HPLC-MS/MS analysis.[16]

Table 2: Effect of Valine and Isobutyrate Treatment on this compound Levels in 293T Cells

TreatmentConcentrationEffect on this compound Levels
d7-isobutyrateUp to 5 mMDrastic increase
ValineUp to 5 mMSignificant increase
Cellular levels of this compound reach a plateau at 5 mM for both treatments.[4][6]

Table 3: Identified Isobutyrylation Sites on Histones

HistoneSiteIdentification Method
H3K14Mass Spectrometry
H3K23Mass Spectrometry
H3K18Mass Spectrometry
H4Multiple sitesWestern Blot
Specific sites on H4 have not been fully elucidated by mass spectrometry in the initial discovery.[1][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study this compound and its effects.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of acyl-CoA species.

  • Sample Preparation: Cells are harvested and acyl-CoAs are extracted, often using a methanol/water solution followed by solid-phase extraction.

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a C18 reverse-phase HPLC column. A gradient of solvents, such as ammonium (B1175870) acetate (B1210297) and acetonitrile, is used to resolve the different acyl-CoA species.

  • Mass Spectrometry Analysis: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification (e.g., m/z 838 → 331 for butyryl-CoA).[16]

Western Blot Analysis of Histone Isobutyrylation

Western blotting is used to detect the presence and relative abundance of isobutyrylated histones.

  • Histone Extraction: Histones are extracted from cell nuclei, typically using an acid extraction protocol.

  • SDS-PAGE and Transfer: The extracted histones are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for isobutyryllysine, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful technique to identify the genome-wide locations of histone modifications.[18][19][20][21][22]

  • Cross-linking: Cells are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to DNA.

  • Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces, typically by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for isobutyryllysine is used to immunoprecipitate the chromatin fragments containing the modified histones.

  • DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated complexes and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome to identify the regions enriched for the histone modification.

The workflow for ChIP-seq is outlined in the diagram below:

Crosslinking 1. Cross-linking Chromatin_Fragmentation 2. Chromatin Fragmentation Crosslinking->Chromatin_Fragmentation Immunoprecipitation 3. Immunoprecipitation Chromatin_Fragmentation->Immunoprecipitation DNA_Purification 4. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 5. High-Throughput Sequencing DNA_Purification->Sequencing Data_Analysis 6. Data Analysis Sequencing->Data_Analysis

Chromatin Immunoprecipitation Sequencing Workflow.
RNA Sequencing (RNA-Seq)

RNA-Seq is used to profile the transcriptome and identify genes whose expression is altered by isobutyrylation.

  • RNA Extraction: Total RNA is extracted from cells.

  • Library Preparation: The RNA is converted to a library of cDNA fragments suitable for sequencing.

  • Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome, and the expression level of each gene is quantified. Differential expression analysis is then performed to identify genes that are up- or down-regulated under different conditions.

Implications for Drug Development

The discovery of isobutyrylation as a key epigenetic modification opens up new avenues for therapeutic intervention. The enzymes that write, read, and erase this mark are potential drug targets. For instance, inhibitors of p300 could be explored for their ability to modulate isobutyrylation and thereby influence gene expression in diseases where valine metabolism is dysregulated. Furthermore, understanding the role of isobutyrylation in diseases such as cancer and metabolic disorders could lead to the development of novel diagnostic and prognostic biomarkers.

Conclusion

This compound is a key metabolic intermediate that links valine catabolism to the epigenetic regulation of gene expression through histone isobutyrylation. This recently discovered post-translational modification is a dynamic mark that is written by acetyltransferases such as p300 and HAT1. The ability of this compound to influence the transcriptional landscape highlights the intricate interplay between cellular metabolism and chromatin biology. Further research into the readers and erasers of isobutyrylation, as well as its role in various physiological and pathological states, will undoubtedly provide deeper insights into this fascinating area of epigenetics and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Quantitative Analysis of Isobutyryl-CoA by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid valine. Accurate quantification of this compound in biological matrices is crucial for understanding various metabolic processes and the pathophysiology of certain metabolic disorders. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

This compound's metabolic pathway is primarily linked to amino acid metabolism. Dysregulation in this pathway can lead to the accumulation of upstream metabolites, which is indicative of certain inborn errors of metabolism. Therefore, a robust analytical method for its quantification is of significant interest in clinical research and drug development.

Experimental Protocols

This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.

Sample Preparation

The following protocol is suitable for the extraction of short-chain acyl-CoAs from cell cultures and tissue samples.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA)

  • Stable isotope-labeled internal standard (e.g., ¹³C₄-Isobutyryl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Refrigerated centrifuge (4°C)

Protocol for Adherent Cells:

  • Aspirate the cell culture medium.

  • Immediately add 1 mL of ice-cold 10% TCA to the culture dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add the internal standard solution to the sample.

  • Proceed to the Lysis and Extraction step.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

  • Add the internal standard solution to the sample.

  • Proceed to the Lysis and Extraction step.

Protocol for Tissue Samples:

  • Weigh the frozen tissue sample (typically 10-50 mg).

  • Homogenize the tissue in 1 mL of ice-cold 10% TCA per 50 mg of tissue.

  • Add the internal standard solution to the homogenate.

  • Proceed to the Lysis and Extraction step.

Lysis and Extraction:

  • Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the acyl-CoA esters.

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Accurate quantification requires chromatographic separation of this compound from its structural isomer, n-butyryl-CoA, as they have the same mass and fragmentation pattern.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-15 min: 95% B; 15-16 min: 95-2% B; 16-20 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions:

All acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound838.2331.125
n-Butyryl-CoA838.2331.125
¹³C₄-Isobutyryl-CoA (ISTD)842.2335.125

Note: Collision energy may require optimization depending on the mass spectrometer used.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterThis compoundn-Butyryl-CoA¹³C₄-Isobutyryl-CoA (ISTD)
Precursor Ion (m/z) 838.2838.2842.2
Product Ion (m/z) 331.1331.1335.1
Retention Time (min) ~7.5~7.8~7.5

Retention times are approximate and will vary depending on the specific LC system and column.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Cell/Tissue Sample ISTD Add Internal Standard (¹³C₄-Isobutyryl-CoA) Sample->ISTD Spike Precipitation Protein Precipitation (TCA or SSA) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing LC_MS->Data Quantification Quantification of This compound Data->Quantification

Caption: Experimental workflow for this compound quantification.

Metabolic Pathway of this compound

The diagram below outlines the metabolic origin of this compound from the catabolism of valine.

metabolic_pathway Valine Valine Keto_Valine α-Ketoisovalerate Valine->Keto_Valine Transamination Isobutyryl_CoA This compound Keto_Valine->Isobutyryl_CoA Oxidative Decarboxylation Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further Metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

Application Note and Protocol for Measuring Isobutyryl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobutyryl-Coenzyme A (isobutyryl-CoA) is a key metabolic intermediate in the catabolism of the branched-chain amino acid, valine[1][2][3]. Its quantification in cell culture is crucial for studying various metabolic pathways, including those involved in energy production and post-translational modifications like protein isobutyrylation[1]. This application note provides a detailed protocol for the reliable measurement of this compound in cultured cells using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique[1][4][5][6][7].

Metabolic Context of this compound

This compound is primarily generated from the degradation of valine. The pathway involves the conversion of valine to this compound, which is then further metabolized. Dysregulation of this pathway can be indicative of certain metabolic disorders.

Isobutyryl_CoA_Pathway Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Isobutyryl_CoA This compound aKIV->Isobutyryl_CoA Methylacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA Propionyl_CoA Propionyl-CoA Methylacrylyl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA (TCA Cycle) Propionyl_CoA->Succinyl_CoA

Figure 1: Simplified metabolic pathway showing the generation of this compound from valine. BCAT: Branched-chain aminotransferase, BCKDH: Branched-chain α-keto acid dehydrogenase complex, ACAD8: this compound dehydrogenase, PCC: Propionyl-CoA carboxylase, MCM: Methylmalonyl-CoA mutase.

Quantitative Data Summary

The following table summarizes representative quantitative data for short-chain acyl-CoAs, including this compound, from various cell lines as reported in the literature. Note that concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Acyl-CoA SpeciesCell LineReported Concentration (pmol/10^6 cells or pmol/mg protein)Reference
This compoundHEK 293TLevels significantly increased with valine treatment (up to 5 mM)[1]
Acetyl-CoAHepG210.64[8]
Propionyl-CoAHepG23.53[8]
Butyryl-CoAHepG21.01[8]
Succinyl-CoAHepG225.47[8]
This compound-Lower limit of quantification (LLOQ) typically around 0.225 pmol[9]

Experimental Protocol

This protocol outlines the key steps for the extraction and quantification of this compound from cultured cells.

Materials and Reagents
  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile (B52724) or a mixture of Chloroform:Methanol (B129727) (1:2 v/v)[8]

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₄]-isobutyryl-CoA) or another short-chain acyl-CoA not expected to be abundant in the sample (e.g., Heptadecanoyl-CoA)[8].

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of high speeds at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents (water, methanol, acetonitrile, formic acid, ammonium (B1175870) acetate)

Experimental Workflow

Experimental_Workflow Start Start: Cultured Cells Harvest 1. Cell Harvesting (Wash with ice-cold PBS) Start->Harvest Lysis 2. Cell Lysis & Extraction (Add cold extraction solvent with Internal Standard) Harvest->Lysis Centrifuge 3. Centrifugation (Separate protein pellet from supernatant) Lysis->Centrifuge Collect 4. Supernatant Collection (Contains acyl-CoAs) Centrifuge->Collect Dry 5. Sample Concentration (Dry under nitrogen stream) Collect->Dry Reconstitute 6. Reconstitution (In LC-MS compatible solvent) Dry->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze End End: Data Analysis Analyze->End

Figure 2: General workflow for the extraction and analysis of this compound from cell culture.
Step-by-Step Method

1. Cell Harvesting and Washing:

  • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Extraction (Acetonitrile Method): [10]

  • After the final PBS wash, add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.

  • Remove a small aliquot (e.g., 30 µL) for protein quantification (e.g., BCA assay) to normalize the results.

  • Add 270 µL of cold acetonitrile to the remaining cell suspension.

  • Vortex vigorously and/or sonicate to ensure complete cell lysis and protein precipitation.

  • Add the internal standard at this stage.

3. Centrifugation:

  • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris[8].

4. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

5. Sample Concentration:

  • Dry the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial for concentrating the analytes and removing the organic solvent.

6. Sample Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7)[5][8]. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

7. LC-MS/MS Analysis:

  • Chromatography: Separation of this compound from its isomer n-butyryl-CoA is critical and can be achieved with a suitable reversed-phase column (e.g., C18) and a proper gradient elution[6].

    • Mobile Phase A: 5-10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • A shallow gradient is often required to resolve the isomers.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).

    • The transition for this compound will be based on the fragmentation of the parent ion to a characteristic product ion. This is often the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of the molecule[7].

    • Optimize the collision energy and other MS parameters by infusing a standard solution of this compound.

Data Analysis

Quantification is achieved by creating a standard curve using known concentrations of this compound standard spiked with the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the samples is then calculated from this curve and normalized to the protein content of the original cell lysate.

Conclusion

This protocol provides a robust framework for the extraction and quantification of this compound in cell culture. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for accurate determination of this important metabolite. Adherence to proper sample handling, including maintaining cold temperatures and prompt processing, is critical to prevent the degradation of acyl-CoAs and ensure reliable results.

References

Application Notes and Protocols for Isobutyryl-CoA Flux Analysis with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Dysregulation of valine catabolism and this compound metabolism has been implicated in various metabolic disorders, including this compound dehydrogenase deficiency.[1] Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled valine, is a powerful technique to quantitatively track the flow of atoms through this pathway.[2][3] This allows for a detailed understanding of the dynamic regulation of this compound production and its downstream metabolic fate.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting isotopic labeling experiments to analyze this compound flux. The methodologies described are primarily focused on the use of uniformly labeled ¹³C-valine in combination with liquid chromatography-mass spectrometry (LC-MS) for the analysis of isotopic enrichment in key metabolites.

Core Principles

The fundamental concept of isotopic labeling for flux analysis is to introduce a substrate enriched with a stable isotope (e.g., ¹³C) into a biological system.[4] As the cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry, we can deduce the relative and absolute rates of reactions within the metabolic network.[5] For this compound flux analysis, [U-¹³C₅]-valine is a common tracer, as it labels all five carbon atoms of the valine molecule, allowing for the tracking of its carbon backbone through the catabolic pathway.[3]

Metabolic Pathway of Valine Catabolism

The catabolism of valine to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle, involves a series of enzymatic reactions primarily occurring within the mitochondria. This compound is a central intermediate in this pathway.

G Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA This compound aKIV->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBDH b_Hydroxyisobutyryl_CoA β-Hydroxythis compound Methacrylyl_CoA->b_Hydroxyisobutyryl_CoA Enoyl-CoA hydratase b_Hydroxyisobutyrate β-Hydroxyisobutyrate b_Hydroxyisobutyryl_CoA->b_Hydroxyisobutyrate Methylmalonate_semialdehyde Methylmalonate semialdehyde b_Hydroxyisobutyrate->Methylmalonate_semialdehyde Propionyl_CoA Propionyl-CoA Methylmalonate_semialdehyde->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Valine Catabolism Pathway

Experimental Workflow

A typical workflow for an this compound flux analysis experiment involves several key stages, from cell culture and isotopic labeling to data acquisition and analysis.

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotopic_Labeling 2. Isotopic Labeling (e.g., [U-¹³C₅]-Valine) Cell_Culture->Isotopic_Labeling Quenching 3. Rapid Quenching Isotopic_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing 6. Data Processing (Peak Integration, Isotopologue Distribution) LC_MS->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation

References

Application Notes and Protocols for Isobutyryl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-Coenzyme A (isobutyryl-CoA) is a critical intermediate in the catabolism of the branched-chain amino acid valine. Dysregulation of this compound metabolism is implicated in various metabolic disorders, making its accurate quantification in biological tissues essential for both basic research and therapeutic development. This document provides a detailed protocol for the efficient extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methodologies focus on robust extraction procedures that ensure high recovery and stability of short-chain acyl-CoAs.

Data Presentation

The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. Below is a summary of recovery rates for various short-chain acyl-CoAs using different extraction methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%[1]~36%[1]93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA ~80%[1]~62%[1]Not Reported
Malonyl-CoA ~74%[1]~26%[1]93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA ~59%[1]~58%[1]Not Reported
Coenzyme A (Free) ~74%[1]~1%[1]Not Reported

Experimental Protocols

This section details two effective methods for the extraction of this compound from tissue samples. The first protocol utilizes 5-sulfosalicylic acid (SSA) for deproteinization, which is a simple and effective method that avoids the need for solid-phase extraction. The second protocol employs a solvent precipitation method.

Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction

This method is adapted from procedures that emphasize high recovery of short-chain acyl-CoAs.[1][2][3]

Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water[1]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge (4°C)

  • Pipettes and tips

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. To halt metabolic activity, it is crucial to keep the tissue frozen at all times.[1] Place the frozen tissue in a pre-chilled mortar, add liquid nitrogen to maintain its brittleness, and grind the tissue to a fine powder using a pre-chilled pestle.[1]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[1] Add 500 µL of the ice-cold 5% SSA solution. If using internal standards, they should be added to the SSA solution before its addition to the tissue powder.[1] Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[1]

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube, being careful not to disturb the pellet.[1]

  • Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If immediate analysis is not possible, store the extracts at -80°C to prevent the degradation of acyl-CoA species.[1]

Protocol 2: Solvent Precipitation Extraction

This is a common and effective method for extracting a broad range of acyl-CoAs.[4]

Materials and Reagents:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water)[4]

  • Internal standards

  • Pre-chilled microcentrifuge tubes

  • Homogenizer

  • Refrigerated microcentrifuge (4°C)

  • Nitrogen gas stream

  • Reconstitution solvent (e.g., 5% sulfosalicylic acid for LC-MS/MS)[4]

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent.[4]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[4]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the resulting pellet in a solvent that is compatible with the subsequent analysis method (e.g., 5% sulfosalicylic acid for LC-MS/MS).[4]

Mandatory Visualization

Isobutyryl_CoA_Extraction_Workflow Workflow for this compound Extraction from Tissues cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_waste Waste tissue Frozen Tissue (20-50mg) pulverize Pulverize in Liquid N2 tissue->pulverize Grind powder Fine Tissue Powder pulverize->powder homogenize Homogenize in Ice-Cold 5% SSA powder->homogenize Add incubate Incubate on Ice (10 min) homogenize->incubate centrifuge Centrifuge (16,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant Separate pellet Discard Protein Pellet centrifuge->pellet storage Store at -80°C or Analyze supernatant->storage lcms LC-MS/MS Analysis storage->lcms

References

Measuring Isobutyryl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of isobutyryl-CoA in biological samples. As of late 2025, dedicated commercially available enzyme assay kits specifically for this compound are not readily found. However, researchers can effectively measure this compound levels using either adapted generic coenzyme A (CoA) assays or more specific and sensitive methods like liquid chromatography-mass spectrometry (LC-MS/MS). This guide will cover the principles, protocols, and data interpretation for these approaches.

Introduction to this compound

Isobutyryl-coenzyme A is a critical intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Dysregulation of its metabolism is linked to certain metabolic disorders, such as this compound dehydrogenase deficiency.[1][2] Accurate quantification of this compound is essential for studying these conditions and for understanding the broader metabolic pathways involving branched-chain amino acids.

Metabolic Pathway of this compound

This compound is primarily derived from the breakdown of valine. The pathway involves several enzymatic steps, with this compound being a key intermediate that is further metabolized by this compound dehydrogenase.

Isobutyryl_CoA_Pathway Valine Valine BCAT Branched-chain aminotransferase Valine->BCAT KIV α-Ketoisovalerate BCAT->KIV BCKDH Branched-chain α-ketoacid dehydrogenase KIV->BCKDH Isobutyryl_CoA This compound BCKDH->Isobutyryl_CoA IBD This compound dehydrogenase (ACAD8) Isobutyryl_CoA->IBD Methacrylyl_CoA Methacrylyl-CoA IBD->Methacrylyl_CoA Further_Metabolism Further Metabolism Methacrylyl_CoA->Further_Metabolism

Figure 1. Simplified metabolic pathway showing the generation of this compound from valine.

Method 1: Adaptation of a Commercial Coenzyme A Assay Kit

While not specific, a general CoA assay kit can be adapted to measure this compound by incorporating an enzyme that specifically uses this compound as a substrate. The principle of these assays often involves the enzymatic conversion of CoA to a detectable product.

Principle: Many commercial CoA assay kits operate on a two-step enzymatic reaction. First, CoA is converted to an acyl-CoA, which is then oxidized to produce a signal (colorimetric or fluorometric). To adapt this for this compound, one would need to provide an excess of isobutyrate and an appropriate acyl-CoA synthetase that can convert it to this compound, which is then detected. However, a more direct approach would be to use an enzyme that acts on this compound to produce a quantifiable signal. For instance, a coupled reaction with this compound dehydrogenase (IBD) could be designed where the reduction of an electron acceptor is measured.

Commercially available general Coenzyme A assay kits often utilize the following principle:

  • An enzyme, such as acyl-CoA synthetase, acts on Coenzyme A to produce Acyl-CoA.

  • A subsequent enzyme, like acyl-CoA oxidase, acts on the Acyl-CoA to produce hydrogen peroxide (H2O2).

  • The H2O2 then reacts with a probe to generate a colorimetric (at ~570 nm) or fluorometric (at Ex/Em = 535/587 nm) signal.[3]

Note: This method would require significant validation by the end-user to ensure specificity and accuracy for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including acyl-CoAs, from complex biological samples.[4] This is the recommended method for accurate measurement of this compound.

Principle: This technique separates different acyl-CoA species using high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry.[5] The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its fragments, allowing for precise quantification.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (e.g., tissue, cells) Homogenization Homogenization in Extraction Buffer Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., with acid) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC HPLC Separation Supernatant_Collection->HPLC Mass_Spec Tandem Mass Spectrometry (MS/MS) HPLC->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of This compound Standard_Curve->Quantification

Figure 2. General experimental workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol for LC-MS/MS Quantification of this compound

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

I. Reagents and Materials

  • This compound standard

  • Internal standard (e.g., isotope-labeled this compound or another acyl-CoA not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Ammonium acetate

  • Ultrapure water

  • Extraction buffer (e.g., 10% trichloroacetic acid (TCA) in water)

  • HPLC column (e.g., C18 reverse-phase column)

  • LC-MS/MS system

II. Sample Preparation

  • Tissue Samples: Weigh 10-50 mg of frozen tissue and homogenize in 500 µL of ice-cold extraction buffer containing the internal standard.

  • Cell Samples: Scrape cultured cells in ice-cold PBS, centrifuge, and resuspend the pellet in 500 µL of ice-cold extraction buffer with the internal standard.

  • Incubate the homogenate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

III. LC-MS/MS Analysis

  • HPLC Separation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the acyl-CoAs, and then re-equilibrate the column.

    • Flow Rate: 0.2-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined by direct infusion of the standards.

IV. Data Analysis

  • Generate a standard curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Integrate the peak areas for this compound and the internal standard in the experimental samples.

  • Calculate the concentration of this compound in the samples using the standard curve.

Data Presentation

Quantitative data from multiple samples should be summarized in a table for easy comparison.

Sample IDReplicate 1 (pmol/mg tissue)Replicate 2 (pmol/mg tissue)Replicate 3 (pmol/mg tissue)Mean (pmol/mg tissue)Std. Dev.
Control 12.52.72.62.600.10
Control 22.82.92.82.830.06
Treated 15.15.45.25.230.15
Treated 25.55.35.65.470.15

Summary of Commercially Available General CoA Assay Kits

While not specific for this compound, several companies offer general Coenzyme A assay kits that may be adaptable. The table below summarizes the key features of some of these kits.

Kit NameManufacturerDetection MethodDetection Range (Fluorometric)Detection Range (Colorimetric)
Coenzyme A Assay Kit (ab102504)AbcamFluorometric / Colorimetric2.5 - 250 µMNot specified
EnzyChrom™ Coenzyme A Assay KitBioAssay SystemsFluorometric / Colorimetric3 - 100 µM5 - 1000 µM
Coenzyme A Assay Kit (MAK504)Sigma-AldrichFluorometric / Colorimetric3 - 100 µM5 - 1000 µM

Disclaimer: The protocols and information provided are for research purposes only. Significant optimization and validation will be required by the end-user. Always refer to the manufacturer's instructions for any commercial kits used.

References

Application Notes: Synthesis of Isotopically Labeled Isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a pivotal intermediate in cellular metabolism, primarily known for its role in the catabolism of the branched-chain amino acid, valine.[1][2] Emerging research has also identified it as the acyl donor for a significant post-translational modification: lysine (B10760008) isobutyrylation (Kibu) of histones, thereby linking cellular metabolic states directly to epigenetic regulation.[2] The use of stable isotopically labeled this compound is indispensable for a variety of research applications, including:

  • Metabolic Flux Analysis: Tracing the flow of metabolites through the valine degradation pathway and related metabolic networks.

  • Quantitative Metabolomics: Serving as a high-fidelity internal standard for accurate quantification of endogenous this compound pools by mass spectrometry.[3]

  • Enzyme Kinetics and Inhibition: Studying the activity and substrate specificity of enzymes that utilize or produce this compound, such as this compound dehydrogenase.[4]

  • Epigenetic Studies: Investigating the dynamics of histone isobutyrylation and its role in gene expression.

These application notes describe three primary methodologies for synthesizing isotopically labeled this compound: in vitro chemo-enzymatic synthesis, cellular biosynthesis from labeled precursors, and a global labeling approach using labeled pantothenate.

Method 1: In Vitro Chemo-Enzymatic Synthesis

This method provides a high-yield, high-purity route to labeled this compound by first chemically activating an isotopically labeled isobutyric acid and then enzymatically ligating it to coenzyme A. This approach offers precise control over the position and extent of labeling.

Workflow Diagram

cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product & QC Labeled_Isobutyric_Acid Isotopically Labeled Isobutyric Acid (e.g., ¹³C, ²H) Activation Step 1: Chemical Activation (e.g., with CDI) Labeled_Isobutyric_Acid->Activation CoA_SH Coenzyme A (free thiol) Ligation Step 2: Enzymatic Ligation (Acyl-CoA Synthetase) CoA_SH->Ligation Activation->Ligation Activated Intermediate Labeled_Isobutyryl_CoA Isotopically Labeled This compound Ligation->Labeled_Isobutyryl_CoA Purification Purification (HPLC) Labeled_Isobutyryl_CoA->Purification Analysis Analysis (LC-MS/MS) Purification->Analysis

Caption: Chemo-enzymatic synthesis workflow for labeled this compound.

Protocol: Chemo-Enzymatic Synthesis

This protocol is adapted from general methods for acyl-CoA synthesis.[5]

Materials:

  • Isotopically Labeled Isobutyric Acid (e.g., Isobutyric acid (2,3-¹³C₂, 2-methyl-¹³C))

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A, trilithium salt (CoA-SH)

  • Short-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Magnesium Chloride (MgCl₂)

  • ATP, disodium (B8443419) salt

  • Tris-HCl buffer (pH 7.5)

  • HPLC system for purification

  • LC-MS/MS system for analysis

Procedure:

  • Activation of Labeled Isobutyric Acid: a. In a dry glass vial under an inert atmosphere (e.g., argon), dissolve 10 mg of labeled isobutyric acid in 1 mL of anhydrous THF. b. Add 1.1 equivalents of CDI to the solution. c. Stir the reaction at room temperature for 1-2 hours until the formation of the isobutyryl-imidazolide intermediate is complete. d. Remove the THF solvent under a stream of nitrogen or by vacuum centrifugation.

  • Enzymatic Ligation to CoA: a. Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 5 mM ATP. b. Dissolve the dried isobutyryl-imidazolide intermediate in the reaction buffer. c. Add 1.2 equivalents of CoA-SH to the solution. d. Initiate the reaction by adding an appropriate amount of a short-chain acyl-CoA synthetase. e. Incubate the reaction at 37°C for 2-4 hours. Monitor reaction progress by testing for the disappearance of free thiol groups using Ellman's reagent.

  • Purification: a. Quench the reaction by adding an equal volume of 10% trichloroacetic acid. b. Centrifuge to pellet the precipitated enzyme. c. Purify the supernatant containing the labeled this compound using reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in water with 0.1% formic acid. d. Collect fractions and identify the product peak by UV absorbance at 260 nm.

  • Verification and Quantification: a. Confirm the identity and isotopic enrichment of the product using LC-MS/MS. b. Quantify the purified product using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in 10 mM phosphate (B84403) buffer, pH 7.0). c. Lyophilize the pure fractions for long-term storage at -80°C.

Data Summary

ParameterTypical ValueNotes
Yield 50-95%Yield is dependent on the specific acyl-CoA synthetase used and reaction optimization.[5]
Purity >98%Achievable with HPLC purification.
Isotopic Enrichment >99%Dependent on the starting labeled isobutyric acid.

Method 2: Cellular Biosynthesis from Labeled Precursors

This approach leverages the cell's natural metabolic machinery to convert isotopically labeled precursors into this compound. It is an effective method for generating internal standards within a complex biological matrix.

2a. Synthesis from Labeled Isobutyrate

Exogenously supplied isobutyrate is readily taken up by cells and converted to this compound by cellular short-chain acyl-CoA synthetases.[6]

Protocol: Cell Culture with Labeled Isobutyrate

Materials:

  • HEK 293T cells (or other suitable cell line)

  • DMEM culture medium

  • Fetal Bovine Serum (FBS)

  • Deuterated sodium isobutyrate (d7-isobutyrate) or other labeled variant

  • Phosphate Buffered Saline (PBS)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

Procedure:

  • Cell Culture: a. Culture HEK 293T cells in DMEM supplemented with 10% FBS to ~80% confluency in 10 cm dishes.

  • Labeling: a. Prepare a stock solution of labeled sodium isobutyrate. b. Replace the culture medium with fresh medium containing the desired concentration of labeled isobutyrate (e.g., 0.5 mM to 5 mM).[6] c. Incubate the cells for a specified period (e.g., 12-24 hours) to allow for uptake and conversion.

  • Metabolite Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) to the plate. c. Scrape the cells and collect the cell lysate into a microcentrifuge tube. d. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Analysis: a. Transfer the supernatant to a new tube for LC-MS/MS analysis. b. Analyze the sample to confirm the presence and measure the amount of labeled this compound.

Data Summary

Cell LinePrecursorConcentrationObservation
HEK 293Td7-isobutyrate0-10 mMDose-dependent increase in d7-isobutyryl-CoA, plateauing at 5 mM.[6]

2b. Synthesis from Labeled Valine

This compound is a direct intermediate in the catabolism of valine.[1][6] Supplying labeled valine to cell cultures will result in the production of labeled this compound.

Valine Isotopically Labeled L-Valine Keto_Acid α-Ketoisovalerate Valine->Keto_Acid Transamination Enzyme1 Branched-chain aminotransferase Valine->Enzyme1 Isobutyryl_CoA Isotopically Labeled This compound Keto_Acid->Isobutyryl_CoA Oxidative Decarboxylation Keto_Acid->Enzyme1 Enzyme2 Branched-chain α-keto acid dehydrogenase complex Keto_Acid->Enzyme2 Isobutyryl_CoA->Enzyme2

Caption: Metabolic pathway from L-Valine to this compound.

Protocol: The protocol is identical to that described in 2a , with the substitution of labeled L-valine for labeled isobutyrate in the culture medium.

Method 3: Global Acyl-CoA Labeling via SILEC

The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method can be adapted to produce a full suite of labeled acyl-CoA standards, including this compound.[7] This is achieved by replacing pantothenate (Vitamin B5), an essential precursor for the CoA molecule itself, with an isotopically labeled version in the cell culture medium.[3][7][8]

Protocol: SILEC for Labeled Acyl-CoA Generation

Materials:

  • Cell line requiring pantothenate (e.g., murine hepatocytes, Pan6 deficient yeast).[7][8]

  • Custom pantothenate-free culture medium.

  • Charcoal-stripped FBS (to remove endogenous pantothenate).

  • Labeled Pantothenate (e.g., [¹³C₃¹⁵N₁]-pantothenate).[7]

Procedure:

  • Media Preparation: a. Prepare pantothenate-free medium and supplement it with charcoal-stripped FBS and labeled pantothenate (e.g., 1 mg/L).[7]

  • Cell Adaptation and Labeling: a. Culture cells in the prepared labeling medium. b. Passage the cells for a minimum of three generations to ensure complete incorporation of the labeled pantothenate into the cellular CoA pool (>99% labeling efficiency).[7]

  • Expansion and Harvest: a. Once labeling is complete, expand the cell culture to generate a large batch of labeled cells. b. Harvest the cells by scraping and pelleting. The cell pellet serves as a source of a wide range of labeled acyl-CoA internal standards.

  • Extraction and Use: a. Extract metabolites as described in 2a . The resulting extract will contain labeled this compound along with other labeled acyl-CoAs (acetyl-CoA, succinyl-CoA, etc.). This complex mixture is ideal for use as an internal standard for broad metabolomic profiling.

Data Summary

ParameterTypical ValueNotes
Labeling Efficiency >99%Achieved after 3-5 cell passages.[7]
Scope All CoA speciesLabels the CoA backbone, thus labeling all acyl-CoA thioesters.[3][8]
Application Global internal standardIdeal for quantitative mass spectrometry of the acyl-CoA metabolome.

Application Spotlight: this compound and Histone Modification

This compound generated from valine catabolism serves as a substrate for histone acetyltransferases (HATs), which catalyze the transfer of the isobutyryl group to lysine residues on histone tails. This modification (Kibu) alters chromatin structure and regulates gene expression.

cluster_metabolism Metabolism cluster_epigenetics Epigenetic Regulation Valine Valine Isobutyryl_CoA This compound Valine->Isobutyryl_CoA Catabolism HAT Histone Acetyltransferase (e.g., p300) Isobutyryl_CoA->HAT Substrate Histone Histone Protein Modified_Histone Isobutyrylated Histone (H3Kx-ibu) Histone->Modified_Histone Gene_Expression Altered Gene Expression Modified_Histone->Gene_Expression HAT->Modified_Histone Enzyme

Caption: Link between valine metabolism and histone isobutyrylation.

The synthesis of labeled this compound enables researchers to trace the origin of the isobutyryl mark on histones and quantify the dynamics of this epigenetic modification in response to metabolic changes, providing critical insights for drug development and the study of metabolic diseases.

References

Detecting Isobutyryl-CoA Modifications on Histones by Western Blot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression. Among the expanding catalog of these modifications is lysine (B10760008) isobutyrylation (Kibu), a structural isomer of n-butyrylation. This modification is dynamically regulated and is linked to cellular metabolism, particularly the catabolism of the amino acid valine, which generates isobutyryl-CoA, the donor for this modification.[1][2][3] Histone acetyltransferases (HATs), notably p300 and HAT1, have been identified as "writers" of this mark, capable of utilizing this compound to modify histone lysine residues.[2][3][4] Dysregulation of histone acylation, including isobutyrylation, is implicated in various disease states, making its detection and quantification crucial for both basic research and therapeutic development.

Western blotting is a widely accessible and effective technique for the detection of specific histone modifications like isobutyrylation. This document provides detailed protocols and application notes for the detection of isobutyrylated histones from cell or tissue samples using this immunoassay.

Signaling Pathway of Histone Isobutyrylation

The level of histone isobutyrylation is intrinsically linked to the cellular concentration of this compound. This metabolite is primarily derived from the catabolism of valine. Exogenous sources, such as isobutyrate, can also be converted to this compound by cellular short-chain acyl-CoA synthetases.[3] The transfer of the isobutyryl group to lysine residues on histones is catalyzed by enzymes with lysine isobutyryltransferase activity, such as the well-characterized p300 and HAT1.[2][3][4]

HistoneIsobutyrylationPathway Valine Valine IsobutyrylCoA This compound Valine->IsobutyrylCoA Catabolism p300_HAT1 p300 / HAT1 IsobutyrylCoA->p300_HAT1 IsobutyrylatedHistones Isobutyrylated Histones (Kibu) p300_HAT1->IsobutyrylatedHistones Catalysis Histones Histones (e.g., H3, H4) Histones->IsobutyrylatedHistones GeneExpression Altered Gene Expression IsobutyrylatedHistones->GeneExpression

Metabolic input to histone isobutyrylation.

Experimental Protocols

Protocol 1: Histone Extraction from Mammalian Cells

This protocol describes the acid extraction of histones, which is effective for preserving post-translational modifications.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 1% protease inhibitor cocktail.

  • 0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄)

  • Acetone (B3395972), ice-cold

Procedure:

  • Harvest cultured cells and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in TEB and incubate on ice for 10 minutes with gentle mixing to lyse the cells.

  • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet the nuclei.

  • Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄.

  • Incubate on a rotator at 4°C for 2-4 hours to extract histones.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing histones to a new tube.

  • Add ice-cold acetone (at least 8 volumes) to precipitate the histones. Incubate at -20°C overnight.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry.

  • Resuspend the histone pellet in ultrapure water. Determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

Protocol 2: Western Blot for Detecting Isobutyrylated Histones

Materials:

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)

  • LDS sample buffer

  • Nitrocellulose or PVDF membrane (0.2 µm pore size recommended)

  • Transfer buffer

  • Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary antibodies (see Table 2 for examples)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Prepare histone samples by diluting 15-20 µg of extracted histones in LDS sample buffer.

  • Boil samples for 5 minutes at 95°C.

  • Load samples onto a 15% SDS-PAGE gel and run until the dye front nears the bottom of the gel.

  • Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-isobutyryllysine or site-specific anti-isobutyryl-histone) diluted in blocking buffer. Incubation is typically for 1.5 hours at room temperature or overnight at 4°C.[6] (See Table 2 for dilution recommendations).

  • Wash the membrane three times for 5-10 minutes each with TBST.[5]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare and apply ECL detection reagents according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • For loading controls, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-Histone H3).

Experimental Workflow

The overall process for detecting histone isobutyrylation by Western blot involves several key stages, from sample preparation to data analysis.

WesternBlotWorkflow SamplePrep Sample Preparation (Cell Culture / Tissue) HistoneExtract Histone Extraction (Acid Extraction) SamplePrep->HistoneExtract Quantification Protein Quantification (BCA/Bradford) HistoneExtract->Quantification SDSPAGE SDS-PAGE (15% Gel) Quantification->SDSPAGE Transfer Protein Transfer (0.2µm Membrane) SDSPAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Kibu Ab) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis (Imaging & Densitometry) Detection->Analysis

Workflow for Western blot detection of Kibu.

Data Presentation

Table 1: Reagents and Treatments for Modulating Histone Isobutyrylation
ReagentPurposeTypical ConcentrationTreatment TimeCell Line ExampleReference
Sodium IsobutyrateIncrease cellular this compound pool and histone Kibu levels5 - 20 mM16 - 24 hoursHEK293T, BMMCs[1][4][7]
ValinePrecursor for endogenous this compound synthesisVaried24 hoursHEK293T[4]
p300/HAT1 PlasmidOverexpress writer enzymes to increase Kibu levelsVaries with transfection reagent24 hours post-transfectionHEK293T[1][8]
Table 2: Antibody Recommendations for Western Blot
Antibody TargetTypeApplicationRecommended DilutionSupplier ExampleCatalog # Example
Isobutyryllysine (Kibu)Rabbit PolyclonalWB1:1000 - 1:2000PTM BiolabsPTM-301
Histone H3Rabbit PolyclonalWB (Loading Control)1:2000 - 1:10000Multiplee.g., Abcam ab1791, CST #9715
Histone H4Human RecombinantWB (Substrate)N/A (as substrate)New England BioLabsM2504S
Acetyllysine (Kac)Rabbit PolyclonalWB (Control)1:1000PTM BiolabsPTM-101

Note: The anti-butyryllysine antibody from PTM Biolabs (PTM-301) is noted to be cross-reactive with isobutyryllysine, making it a useful tool for its detection.[4][8] Optimal antibody dilutions should always be empirically determined by the end-user.

Concluding Remarks

The detection of histone isobutyrylation by Western blot is a robust method for investigating this emerging epigenetic mark. Careful sample preparation, particularly during histone extraction, is critical to preserve the modification. The use of specific antibodies, in conjunction with appropriate controls and optimized blotting procedures, will yield reliable and quantifiable data. These insights are valuable for researchers and drug development professionals aiming to understand the role of metabolic pathways in regulating chromatin function and to identify novel therapeutic targets within the epigenetic landscape.

References

Application Note: A Detailed Protocol for the Preparation of Samples for Isobutyryl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, enzyme kinetics, and drug discovery.

Introduction Isobutyryl-coenzyme A (isobutyryl-CoA) is a critical intermediate in the catabolism of the branched-chain amino acid, valine.[1][2] It serves as a substrate for the mitochondrial enzyme this compound dehydrogenase (IBD).[3][4] Deficiencies in this metabolic pathway are linked to inherited genetic conditions.[1][5] Furthermore, this compound is an acyl group donor for post-translational modifications of proteins, such as lysine (B10760008) isobutyrylation, highlighting its role in connecting cellular metabolism with epigenetic regulation.[6]

The accurate quantification of this compound in biological samples is essential for studying metabolic pathways and disease states. However, analysis is challenging due to its low cellular abundance, inherent instability, and the presence of structural isomers like n-butyryl-CoA, which can be difficult to separate chromatographically.[7][8] This application note provides detailed protocols for the extraction of short-chain acyl-CoAs from mammalian cells and tissues, ensuring sample integrity for downstream analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Metabolic Pathway of this compound Formation

This compound is primarily formed from the breakdown of valine. The pathway involves several enzymatic steps within the mitochondria. Understanding this context is crucial for designing experiments that might modulate this compound levels.

G cluster_pathway Valine Catabolism Pathway Valine Valine KIC α-Ketoisovalerate Valine->KIC BCAT Isobutyryl_CoA This compound KIC->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD

Caption: Valine catabolism to this compound.

Core Principles and Experimental Workflow

The successful analysis of this compound hinges on a robust sample preparation strategy that achieves several key objectives:

  • Rapid Quenching: Immediately halt all enzymatic activity to prevent changes in metabolite levels post-harvest.

  • Efficient Extraction: Effectively lyse cells and tissues to release intracellular metabolites into the extraction solvent.

  • Protein Removal: Deproteinize the sample to prevent interference with downstream analysis and protect analytical columns.

  • Analyte Stability: Maintain a cold environment and use appropriate buffers to minimize the degradation of the labile thioester bond of this compound.

The general workflow for preparing samples for this compound analysis is outlined below.

G cluster_workflow Sample Preparation Workflow Sample 1. Sample Collection (Cultured Cells / Tissue) Quench 2. Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quench Extract 3. Extraction & Deproteinization (e.g., TCA or SSA) Quench->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Collect 5. Supernatant Collection Separate->Collect Analyze 6. LC-MS/MS Analysis Collect->Analyze

Caption: General workflow for this compound sample preparation.

Experimental Protocols

The following protocols are optimized for the extraction of short-chain acyl-CoAs for LC-MS/MS analysis. It is crucial to work quickly and keep samples on ice or at 4°C throughout the procedure to prevent analyte degradation.

Protocol 1: Extraction from Cultured Mammalian Cells

This protocol is adapted from methods utilizing acid precipitation for effective deproteinization and extraction.[9][11]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA), ice-cold

  • Cell scrapers

  • Refrigerated centrifuge (4°C)

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture plates (e.g., 10 cm plates).

  • Washing: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.

  • Metabolic Quenching & Lysis: After the final wash, aspirate all PBS. Immediately add 1 mL of ice-cold 10% TCA directly to the plate.[11] The acid serves to both quench metabolism and precipitate proteins.

  • Harvesting: Use a cell scraper to scrape the cells in the TCA solution. Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 10-15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be careful not to disturb the protein pellet.

  • Storage: Immediately flash-freeze the supernatant in liquid nitrogen and store at -80°C until analysis. For LC-MS/MS analysis, the acidic extract can often be directly injected or diluted in an appropriate buffer.[9]

Protocol 2: Extraction from Tissues

This protocol extends the cell-based method to solid tissues, incorporating a critical homogenization step.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

  • 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Sulfosalicylic Acid (SSA), ice-cold

  • Refrigerated centrifuge (4°C)

Procedure:

  • Tissue Collection: Excise the tissue of interest as quickly as possible to minimize metabolic changes.

  • Metabolic Quenching: Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C or proceed directly.

  • Homogenization:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a tube containing an appropriate volume of ice-cold 10% TCA (e.g., 500 µL for 25 mg of tissue).

    • Further homogenize using a bead beater or other mechanical homogenizer until the tissue is fully dissociated.

  • Incubation: Incubate the homogenate on ice for 15-20 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant into a new, pre-chilled tube.

  • Storage: Flash-freeze the supernatant in liquid nitrogen and store at -80°C until ready for LC-MS/MS analysis.

Quantitative Data and Performance

LC-MS/MS methods provide the highest selectivity and sensitivity for the quantification of this compound.[9] When developing or using a quantitative method, performance characteristics such as linearity, precision, and the lower limit of quantitation (LLOQ) are critical. The table below summarizes typical performance metrics for LC-MS/MS-based analysis of short-chain acyl-CoAs or related molecules.

ParameterReported PerformanceBiological MatrixReference
Linearity (R²) > 0.99Human Biofluids[12]
Precision (CV%) ≤ 15%Human Biofluids[12]
Accuracy (RE%) < ±15%Human, Rat, Mouse Plasma[13]
Recovery > 80%Human, Rat, Mouse Plasma[13]
LLOQ 0.01 µM - 50 nMHuman Plasma / Biofluids[12][13]
Linear Range Wide concentration rangeStandard Solution[9]

Note: Some data is for derivatized short-chain fatty acids or a panel of short-chain acyl-CoAs, but it reflects the expected performance of a robust LC-MS/MS method.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Signal / Recovery 1. Degradation of this compound during sample prep. 2. Incomplete cell lysis or extraction. 3. Adsorption to labware.1. Ensure all steps are performed on ice or at 4°C. Use fresh buffers. Minimize time between harvest and freezing. 2. Ensure sufficient volume of extraction buffer and adequate homogenization/vortexing. 3. Use low-binding microcentrifuge tubes.
Poor Chromatographic Peak Shape 1. Particulate matter in the sample. 2. High salt concentration from buffers.1. Centrifuge sample again before injection or use a syringe filter (test for analyte binding first). 2. Dilute the sample in an appropriate mobile phase-like solvent.
High Variability Between Replicates 1. Inconsistent sample handling. 2. Incomplete protein precipitation. 3. Inaccurate pipetting of small volumes.1. Standardize all incubation times and handling procedures. 2. Ensure thorough mixing with the acid and adequate incubation time. 3. Use calibrated pipettes and proper technique.
Inability to Separate Isomers (isobutyryl- vs. n-butyryl-CoA) Chromatographic conditions are not optimal.Use a high-resolution UPLC/HPLC system and a column known to provide good resolution for isomers. Optimize the gradient elution method.[7]

References

Application Notes and Protocols for the In Vitro Assay of Isobutyryl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-CoA dehydrogenase (IBD) is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid valine.[1][2] Specifically, IBD catalyzes the third step in the valine degradation pathway, the conversion of this compound to methacrylyl-CoA.[1][2][3] Genetic deficiencies in the ACAD8 gene, which encodes for IBD, lead to this compound dehydrogenase deficiency (IBDD), a rare autosomal recessive metabolic disorder.[4][5] While many individuals with IBDD are asymptomatic, some can present with a range of clinical symptoms, including developmental delay, hypotonia, and anemia.[4] Therefore, the development of robust in vitro assays for IBD is essential for basic research, clinical diagnostics, and the screening of potential therapeutic agents.

This document provides detailed protocols for two in vitro assays to measure the activity of this compound dehydrogenase: a highly sensitive ETF (Electron Transfer Flavoprotein) fluorescence reduction assay and a more accessible spectrophotometric assay using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

Signaling Pathway: Valine Catabolism

The catabolism of valine is a multi-step process that occurs within the mitochondria. The pathway begins with the transamination of valine to α-ketoisovalerate, followed by oxidative decarboxylation to this compound. IBD then catalyzes the dehydrogenation of this compound to methacrylyl-CoA. This is a critical step that feeds into the subsequent reactions of the pathway, ultimately leading to the production of propionyl-CoA, which can then enter the citric acid cycle.

Valine_Catabolism Valine Valine a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate Branched-Chain Amino Acid Aminotransferase Isobutyryl_CoA This compound a_ketoisovalerate->Isobutyryl_CoA Branched-Chain α-Ketoacid Dehydrogenase Complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA This compound Dehydrogenase (IBD) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Further Catabolism Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle

Figure 1: The catabolic pathway of valine.

Experimental Workflow Overview

The general workflow for determining IBD activity involves sample preparation, execution of the enzymatic assay, and subsequent data analysis. The choice of assay will depend on the specific research question and available equipment.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., cell lysate, purified protein) Assay_Setup Assay Setup in Microplate or Cuvette Sample_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, Cofactors) Reagent_Prep->Assay_Setup Reaction_Initiation Initiate Reaction with Enzyme or Substrate Assay_Setup->Reaction_Initiation Measurement Kinetic Measurement (Fluorescence or Absorbance) Reaction_Initiation->Measurement Data_Processing Data Processing and Calculation of Reaction Rates Measurement->Data_Processing Enzyme_Kinetics Determination of Enzyme Kinetic Parameters Data_Processing->Enzyme_Kinetics

Figure 2: General experimental workflow for IBD assay.

Data Presentation

Quantitative data from IBD activity assays should be summarized for clear comparison. The following table provides an example of how to present kinetic data for IBD with various substrates.

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Specific Activity (U/mg)
This compoundValueValue0.8[6][7][8]Value
(S)-2-Methylbutyryl-CoAValueValue0.23[6][7][8]Value
n-Propionyl-CoAValueValue0.04[6][7][8]Value

Note: Specific values for Km, kcat, and specific activity will vary depending on the enzyme source, purity, and assay conditions. The kcat/Km values are from purified recombinant human IBD.

Experimental Protocols

Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)

This assay is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases as it utilizes the natural electron acceptor, ETF.[9][10][11] The reduction of ETF by IBD leads to a decrease in its intrinsic fluorescence, which can be monitored over time.[9][10][11] A microplate adaptation of this assay allows for higher throughput.[9][10][11]

Materials and Reagents:

  • Purified recombinant IBD or sample containing IBD activity

  • This compound (substrate)

  • Purified recombinant porcine ETF

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 M KCl

  • Deoxygenation System: Glucose, glucose oxidase, and catalase

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well microplate, prepare a reaction mixture containing the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen.

  • Add ETF: Add purified recombinant porcine ETF to a final concentration of approximately 2 µM.

  • Add IBD Sample: Add the sample containing IBD (e.g., purified enzyme, cell lysate). The amount of sample should be optimized to yield a linear reaction rate.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 32°C) in the microplate reader for a few minutes to allow for complete deoxygenation and temperature equilibration.

  • Initiate the Reaction: Initiate the reaction by adding this compound to a final concentration of 25-100 µM.

  • Measure Fluorescence: Immediately begin monitoring the decrease in ETF fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Record data every 15-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of fluorescence decrease. The specific activity of IBD can be determined using the molar extinction coefficient of ETF.

Protocol 2: DCPIP-Based Spectrophotometric Assay

This assay provides a simpler and more accessible alternative to the ETF fluorescence reduction assay. It utilizes the artificial electron acceptor DCPIP, which changes color upon reduction by the enzyme.[12] The rate of DCPIP reduction is monitored by the decrease in absorbance at 600 nm.[12]

Materials and Reagents:

  • Purified recombinant IBD or sample containing IBD activity

  • This compound (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS) or Phenazine ethosulfate (PES) as an intermediate electron carrier

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Cuvettes or 96-well clear microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, DCPIP (e.g., 50-100 µM), and PMS or PES (e.g., 10-20 µM).

  • Add IBD Sample: Add the sample containing IBD. The amount should be optimized for a linear reaction rate.

  • Equilibrate: Incubate the mixture at the desired temperature for a few minutes.

  • Initiate the Reaction: Start the reaction by adding this compound to a final concentration of 50-200 µM.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 600 nm. Record data at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of absorbance change. The enzyme activity can be calculated using the molar extinction coefficient of DCPIP (ε600 = 21 mM-1cm-1).

Troubleshooting

Problem Potential Cause Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditionsOptimize pH, temperature, and ionic strength of the assay buffer.
Inhibitors in the sampleIf using crude extracts, consider sample cleanup steps to remove potential inhibitors.
High background signal (ETF assay) Incomplete deoxygenationEnsure the deoxygenation system (glucose/glucose oxidase/catalase) is active and allow sufficient time for oxygen removal.
Autofluorescence of sample componentsRun a control without the substrate to measure background fluorescence.
High background signal (DCPIP assay) Non-enzymatic reduction of DCPIPPrepare DCPIP and PMS/PES solutions fresh and protect them from light. Run a control without the enzyme to measure the rate of non-enzymatic reduction.[12]
Contaminating reducing agents in the samplePerform dialysis or buffer exchange of the sample.
Non-linear reaction rate Substrate depletionDecrease the enzyme concentration or the reaction time.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like glycerol.
Product inhibitionAnalyze the initial linear phase of the reaction.
Precipitation in the assay mixture Poor solubility of reagentsEnsure all components are fully dissolved in the assay buffer. For DCPIP, which has limited aqueous solubility, ensure the concentration is not too high.[12]
Incompatible buffer componentsCheck for any incompatibilities between buffer components and reagents.

References

Application Notes and Protocols: Utilizing CRISPR/Cas9 to Interrogate Isobutyryl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-coenzyme A (isobutyryl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid valine.[1][2][3] Dysregulation of this compound metabolism is associated with rare genetic disorders, such as this compound dehydrogenase deficiency (IBDD), characterized by the accumulation of this compound derivatives.[4][5][6] Understanding the intricate network of enzymes and pathways that regulate this compound homeostasis is crucial for developing therapeutic strategies for these and other metabolic diseases. The advent of CRISPR/Cas9 genome editing technology has revolutionized metabolic engineering, providing a powerful tool for precise genetic manipulation to elucidate and engineer metabolic pathways.[7][8][9][10][11]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to study this compound metabolism in mammalian cell lines. We will cover experimental design, protocols for CRISPR-mediated gene knockout, and methods for quantitative analysis of this compound and related metabolites.

Key Concepts in this compound Metabolism

This compound is primarily generated from the breakdown of valine. The canonical pathway involves the enzyme this compound dehydrogenase (IBD), encoded by the ACAD8 gene, which catalyzes the conversion of this compound to methacrylyl-CoA.[12][13] Deficiencies in this enzyme lead to the accumulation of this compound and its derivatives.[4][6] this compound can also be formed from exogenous isobutyrate through the action of short-chain acyl-CoA synthetases.[1] Beyond its role in valine catabolism, this compound can serve as a substrate for other enzymes and may play a role in post-translational modifications of proteins, such as lysine (B10760008) isobutyrylation.[1]

A simplified diagram of the core this compound metabolic pathway is presented below.

Isobutyryl_CoA_Metabolism Valine Valine Isobutyryl_CoA This compound Valine->Isobutyryl_CoA Multiple Steps Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA:e->Methacrylyl_CoA:w Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Isobutyrate Exogenous Isobutyrate Isobutyrate:e->Isobutyryl_CoA:w ACAD8 IBD (ACAD8) ACSS Acyl-CoA Synthetases

Figure 1: Simplified this compound Metabolic Pathway.

Application of CRISPR/Cas9 in Studying this compound Metabolism

CRISPR/Cas9 technology can be employed to create precise genetic modifications to investigate various aspects of this compound metabolism. Key applications include:

  • Gene Knockout (KO): To study the function of specific enzymes, such as IBD (encoded by ACAD8), by observing the metabolic consequences of their absence.

  • Gene Knock-in (KI): To introduce specific mutations found in patients with IBDD to model the disease in vitro.

  • CRISPR interference (CRISPRi): To repress the expression of genes involved in this compound metabolism to study the effects of partial loss-of-function.

  • CRISPR activation (CRISPRa): To upregulate the expression of genes to investigate the impact of enzyme overexpression on metabolic flux.

This application note will focus on the most common application: gene knockout.

Experimental Workflow

A typical experimental workflow for studying this compound metabolism using CRISPR/Cas9-mediated gene knockout is depicted below.

Experimental_Workflow cluster_0 Phase 1: gRNA Design and Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation of Gene Knockout cluster_3 Phase 4: Metabolic Phenotyping gRNA_Design 1. Design gRNAs targeting ACAD8 Vector_Construction 2. Clone gRNAs into Cas9 expression vector gRNA_Design->Vector_Construction Transfection 3. Transfect mammalian cells (e.g., HEK293T) Vector_Construction->Transfection Selection 4. Select for transfected cells (e.g., antibiotic resistance) Transfection->Selection Clonal_Isolation 5. Isolate single-cell clones Selection->Clonal_Isolation Genomic_DNA_Analysis 6. Genomic DNA extraction and sequencing Clonal_Isolation->Genomic_DNA_Analysis Western_Blot 7. Western blot for IBD protein Genomic_DNA_Analysis->Western_Blot Metabolite_Extraction 8. Culture cells and extract metabolites Western_Blot->Metabolite_Extraction Metabolite_Quantification 9. Quantify this compound by LC-MS/MS Metabolite_Extraction->Metabolite_Quantification Data_Analysis 10. Analyze and interpret data Metabolite_Quantification->Data_Analysis

Figure 2: CRISPR/Cas9 Gene Knockout Workflow.

Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of ACAD8 in HEK293T Cells

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

  • Oligonucleotides for gRNA synthesis

  • Lipofectamine 3000

  • Puromycin

  • QuickExtract DNA Extraction Solution

  • PCR reagents

  • Sanger sequencing service

  • Anti-IBD antibody

  • Secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • gRNA Design: Design two to three gRNAs targeting an early exon of the human ACAD8 gene using an online tool (e.g., CHOPCHOP).

  • gRNA Cloning: Anneal and clone the designed gRNA oligonucleotides into the BbsI site of the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector according to the manufacturer's protocol.

  • Transfection:

    • Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Transfect the cells with 2.5 µg of the gRNA-Cas9 plasmid using Lipofectamine 3000 following the manufacturer's instructions.

  • Puromycin Selection: 24 hours post-transfection, replace the medium with fresh medium containing 1-2 µg/mL puromycin. Maintain selection for 48-72 hours until non-transfected control cells are all dead.

  • Single-Cell Cloning:

    • After selection, trypsinize the cells and perform serial dilutions in 96-well plates to isolate single cells.

    • Expand the single-cell clones.

  • Genomic DNA Analysis:

    • Once clones have expanded, lyse a portion of the cells using QuickExtract DNA Extraction Solution.

    • PCR amplify the genomic region targeted by the gRNA.

    • Perform Sanger sequencing of the PCR product to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Analysis:

    • Lyse cells from validated knockout clones and wild-type controls.

    • Perform western blotting using an anti-IBD antibody to confirm the absence of the IBD protein in the knockout clones.

Protocol 2: Quantification of this compound by LC-MS/MS

Materials:

  • Wild-type and ACAD8 knockout cells

  • Valine-supplemented media (e.g., 5 mM)

  • Cold methanol (B129727)

  • LC-MS/MS system

  • This compound standard

Procedure:

  • Cell Culture and Treatment:

    • Plate an equal number of wild-type and ACAD8 knockout cells.

    • Culture cells in standard media or media supplemented with a specific concentration of valine (e.g., 5 mM) for 24 hours to stimulate the pathway.[1]

  • Metabolite Extraction:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a speed vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in an appropriate volume of mobile phase.

    • Inject the samples onto an LC-MS/MS system equipped with a C18 column.

    • Develop a multiple reaction monitoring (MRM) method for the specific transition of this compound.

    • Quantify the amount of this compound in each sample by comparing it to a standard curve generated with known concentrations of this compound.

  • Data Normalization: Normalize the quantified this compound levels to the total protein concentration or cell number of the corresponding sample.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental groups.

Table 1: Validation of ACAD8 Knockout Clones

Clone IDGenotype (Sequencing Result)IBD Protein Expression (relative to WT)
Wild-TypeWild-Type100%
ACAD8-KO-12 bp deletion (frameshift)<1%
ACAD8-KO-21 bp insertion (frameshift)<1%
ACAD8-KO-3Wild-Type98%

Table 2: Relative this compound Levels in Wild-Type and ACAD8 Knockout Cells

Cell LineTreatmentRelative this compound Level (Fold Change vs. WT)p-value
Wild-TypeStandard Media1.0-
ACAD8-KO-1Standard Media8.5<0.001
Wild-Type5 mM Valine3.2<0.01
ACAD8-KO-15 mM Valine25.1<0.001

Troubleshooting

Problem Possible Cause Solution
Low transfection efficiencySuboptimal cell health or transfection reagentOptimize cell density and transfection protocol.
No knockout clones identifiedInefficient gRNADesign and test new gRNAs targeting a different region of the gene.
High off-target effectsPoor gRNA designUse a high-fidelity Cas9 variant and perform whole-genome sequencing to assess off-target mutations.
Inconsistent metabolite levelsVariability in cell culture or extractionMaintain consistent cell numbers and follow extraction protocol precisely.

Conclusion

The application of CRISPR/Cas9 technology provides a robust and precise platform for dissecting the complexities of this compound metabolism. By generating specific gene knockouts, researchers can create powerful in vitro models to study the function of key enzymes, elucidate disease mechanisms, and identify potential therapeutic targets. The protocols and guidelines presented here offer a framework for initiating such studies, which will undoubtedly contribute to a deeper understanding of metabolic regulation and disease.

References

Application Notes and Protocols for Metabolomic Profiling of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, deeply involved in energy production, fatty acid metabolism, and the post-translational modification of proteins.[1] The accurate quantification of these molecules in biological tissues is crucial for understanding a wide array of physiological and pathological states, including metabolic disorders and the effects of drugs. This document provides detailed protocols for the extraction and analysis of short-chain acyl-CoAs from biological samples, primarily focusing on a robust method utilizing 5-sulfosalicylic acid (SSA) for protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

Quantitative Data Summary

The following tables summarize the recovery rates of various short-chain acyl-CoAs using different extraction methods and present typical concentration ranges found in various biological samples.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[1][2]

Table 2: Typical Concentrations of Short-Chain Acyl-CoAs in Biological Samples (nmol/g tissue or nmol/mg protein)

Acyl-CoA SpeciesMouse LiverHepG2 CellsHuman Skeletal Muscle (LHCNM2) Cells
Acetyl-CoA 20-605-251-10
Propionyl-CoA 0.5-50.1-10.05-0.5
Butyryl-CoA 0.1-1<0.1<0.05
Malonyl-CoA 1-50.5-20.1-1
Succinyl-CoA 5-151-50.5-2

Note: These values are approximate and can vary significantly based on the specific experimental conditions, diet, and physiological state.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol details a method for the efficient extraction of short-chain acyl-CoAs from tissue samples, optimized for subsequent LC-MS/MS analysis.[1][3]

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt metabolic activity.[1]

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

    • Grind the tissue to a fine powder using the pre-chilled pestle.[1]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder.[1]

    • Homogenize the sample immediately using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[1]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[1]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1]

    • The extract is now ready for LC-MS/MS analysis or can be stored at -80°C. It is recommended to store the extract as a dry pellet for better stability.[4]

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol provides a general framework for the analysis of short-chain acyl-CoAs using a reverse-phase liquid chromatography (RPLC) method coupled to a high-resolution mass spectrometer.[4]

Instrumentation:

  • UHPLC system (e.g., Ultimate 3000 UHPLC, Dionex)

  • High-resolution mass spectrometer (e.g., Q Exactive-Mass spectrometer, Thermo Scientific)

  • Reversed-phase C18 column (e.g., Luna C18, 100 × 2.0 mm i.d., 3 μm; Phenomenex)

Liquid Chromatography (LC) Conditions:

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)[4]

  • Mobile Phase B: Methanol[4]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the acyl-CoAs, followed by a re-equilibration step. The specific gradient profile should be optimized based on the specific analytes and column.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive ion mode is generally preferred for better ionization of acyl-CoAs.[2]

  • Scan Type: Full scan with data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM) for targeted quantification.

  • Collision Energy: Optimize for each specific acyl-CoA to achieve characteristic fragmentation patterns. A common fragmentation is the loss of the 3'-phospho-ADP moiety, resulting in a neutral loss of 507 Da.[3]

  • Data Analysis: Process the data using appropriate software to identify and quantify the acyl-CoA species based on their accurate mass and retention time.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Frozen Tissue Sample (20-50mg) pulverization Pulverization in Liquid N2 tissue->pulverization homogenization Homogenization in 5% SSA pulverization->homogenization centrifugation Centrifugation (16,000g, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reversed-Phase LC Separation supernatant->lc_separation Injection ms_detection High-Resolution MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for short-chain acyl-CoA profiling.

beta_oxidation_pathway cluster_pathway Mitochondrial Beta-Oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) dehydrogenation Acyl-CoA Dehydrogenase fatty_acyl_coa->dehydrogenation enoyl_coa trans-Δ2-Enoyl-CoA dehydrogenation->enoyl_coa fadh2 FADH2 dehydrogenation->fadh2 e- hydration Enoyl-CoA Hydratase enoyl_coa->hydration hydroxyacyl_coa L-β-Hydroxyacyl-CoA hydration->hydroxyacyl_coa dehydrogenation2 β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation2 ketoacyl_coa β-Ketoacyl-CoA dehydrogenation2->ketoacyl_coa nadh NADH dehydrogenation2->nadh e- thiolysis Thiolase ketoacyl_coa->thiolysis shortened_acyl_coa Fatty Acyl-CoA (Cn-2) thiolysis->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle fad FAD fad->dehydrogenation nad NAD+ nad->dehydrogenation2 coa CoA-SH coa->thiolysis

Caption: Overview of the mitochondrial beta-oxidation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Isobutyryl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyryl-CoA mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragment ions of this compound in positive ion mode mass spectrometry?

A1: In positive ion mode tandem mass spectrometry (MS/MS), this compound and other acyl-CoAs exhibit a characteristic fragmentation pattern. The two most prominent features are a neutral loss of 507.0 Da, corresponding to the loss of the 3'-phospho-ADP moiety, and a fragment ion at m/z 428.0365, which represents the adenosine (B11128) 3',5'-diphosphate fragment.[1][2] The ion resulting from the neutral loss is often the most abundant and is typically used for quantification.[1]

Q2: Why is it difficult to distinguish this compound from its isomer, n-butyryl-CoA, by mass spectrometry alone?

A2: this compound and n-butyryl-CoA are structural isomers with the same elemental composition and therefore the same exact mass. Consequently, their precursor ions in a mass spectrometer are identical. During collision-induced dissociation (CID), the fragmentation is dominated by the common coenzyme A moiety, leading to nearly identical product ion spectra.[3][4] This makes their differentiation based solely on MS/MS spectra challenging.[4] Therefore, chromatographic separation is essential to distinguish between these two isomers.[1][5]

Q3: What is the "matrix effect" and how can it affect the quantification of this compound?

A3: The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[6][7][8][9] These co-eluting substances can either suppress or enhance the ionization of this compound, leading to inaccurate quantification (underestimation or overestimation of the concentration).[9] The primary source of matrix effects in biological samples are phospholipids.[6] To minimize this, effective sample preparation and the use of a suitable internal standard are crucial.[7]

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound

This guide will help you troubleshoot potential causes for a weak or absent signal for this compound in your LC-MS/MS analysis.

Troubleshooting Workflow

A Start: No/Low this compound Signal B Check Instrument Performance A->B Is the instrument performing as expected? C Review Sample Preparation B->C Yes E Verify MS Parameters B->E No C->C No, re-extract samples D Optimize LC Method C->D Is sample prep protocol correct? D->D No, adjust gradient/column F Successful Detection D->F Yes E->E No, optimize source/collision energy cluster_0 Problem: Co-elution of Isomers cluster_1 Solution: Chromatographic Resolution A Identical m/z C Optimize LC Method A->C B Similar Fragmentation B->C D Select Appropriate Column C->D E Adjust Mobile Phase C->E A Inaccurate Quantification B Matrix Effects B->A C Poor Sample Preparation C->A D Lack of Internal Standard D->A

References

Technical Support Center: Improving Isobutyryl-CoA Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance to enhance the stability of isobutyryl-CoA during sample preparation for metabolomics analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A: this compound, like other acyl-CoA thioesters, is susceptible to degradation from three main sources:

  • Enzymatic Activity: Endogenous enzymes, such as hydrolases within the cell, can rapidly cleave the thioester bond. This is the most significant concern immediately after cell or tissue harvesting.[1][2][3]

  • Chemical Hydrolysis (pH-dependent): The thioester bond is unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions, which can lead to non-enzymatic hydrolysis.[4][5]

  • Temperature: Elevated temperatures accelerate both enzymatic degradation and chemical hydrolysis. Maintaining samples at low temperatures is critical to slow these processes.

Q2: Why is rapid quenching of metabolic activity so critical?

A: Quenching is the most crucial step for accurately measuring intracellular metabolite levels. Its purpose is to instantly halt all enzymatic reactions, effectively "freezing" the metabolic state of the cell at the moment of collection.[6][7] Without immediate and effective quenching, the rapid turnover of metabolites like this compound will continue, leading to inaccurate and non-representative measurements of their in vivo concentrations.

Q3: What is the best way to store tissue or cell samples before extraction?

A: To preserve metabolite integrity, samples should be flash-frozen in liquid nitrogen immediately upon collection.[6][7] For storage, they should be kept at -80°C until the extraction process begins. This ultra-low temperature is essential to minimize residual enzymatic activity and prevent degradation over time.[7][8]

Q4: Can I analyze this compound and its isomer, butyryl-CoA, separately?

A: It is challenging but possible. This compound and butyryl-CoA are structural isomers with identical mass-to-charge ratios, meaning they cannot be distinguished by mass spectrometry alone.[9][10] Separation requires advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC), specifically optimized to resolve these isomers prior to MS/MS detection.[11][12] Standard reverse-phase HPLC methods may not provide adequate separation.[10]

Q5: What are the key differences between 5-Sulfosalicylic Acid (SSA) and Trichloroacetic Acid (TCA) for protein precipitation during acyl-CoA extraction?

A: Both SSA and TCA are effective protein precipitation agents, but they can yield different results for acyl-CoA recovery.

  • 5-Sulfosalicylic Acid (SSA): Generally offers higher recovery rates for a range of short-chain acyl-CoAs.[8]

  • Trichloroacetic Acid (TCA): While effective for precipitating proteins, TCA has been shown to result in lower recovery for some acyl-CoAs compared to SSA.[8][13] However, some protocols successfully use TCA followed by solid-phase extraction (SPE) for cleanup.

  • LC-MS/MS Signal: It's important to note that the presence of strong acids can sometimes cause ion suppression in the mass spectrometer, potentially reducing the signal for acyl-CoAs.[4] Proper sample cleanup and dilution are necessary to mitigate these matrix effects.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem 1: Low or No this compound Signal Detected

Possible CauseRecommended Solution
Ineffective Metabolic Quenching Ensure that quenching is performed immediately after harvesting. For cell cultures, rapidly aspirate the media and add an ice-cold quenching solution (e.g., 80% methanol (B129727) or cold saline).[14][15] For tissues, flash-freeze in liquid nitrogen instantly upon excision.[8] Any delay allows enzymes to degrade the target analyte.
Degradation During Extraction Maintain low temperatures throughout the entire extraction process. Use pre-chilled tubes, solvents, and a refrigerated centrifuge (4°C).[8] Work quickly and efficiently to minimize the time samples spend at temperatures above -20°C.
Hydrolysis in Reconstitution Solvent Acyl-CoAs are unstable in aqueous solutions.[5] For reconstitution of the final extract before LC-MS analysis, use a solvent that promotes stability. Studies show that methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral or slightly acidic pH (e.g., pH 6.8) provides good stability for acyl-CoAs in an autosampler set to 4°C.[4]
Ion Suppression in MS The presence of residual salts or precipitation agents (like SSA or TCA) in the final extract can suppress the ionization of this compound. Ensure the final supernatant is clean. If suppression is suspected, try further diluting the sample or implementing a solid-phase extraction (SPE) cleanup step after the initial extraction.[16]

Problem 2: High Variability Between Replicate Samples

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize the time for every step of the workflow, from cell harvesting to quenching and extraction. Even small variations in timing can lead to significant differences in metabolite levels. Use a timer and process samples in small, manageable batches.
Incomplete Cell Lysis or Tissue Homogenization Ensure cells are completely lysed or tissue is thoroughly homogenized to release all intracellular contents. For cells, repeated freeze-thaw cycles or sonication can be effective.[6] For tissues, grinding to a fine powder under liquid nitrogen is crucial before adding the extraction solvent.[8] Incomplete homogenization will result in inefficient extraction and high variability.
Incomplete Protein Precipitation After adding the precipitating agent (e.g., 5% SSA), vortex thoroughly and allow sufficient incubation time on ice (e.g., 10 minutes) for complete protein precipitation.[8] Incomplete removal of proteins can interfere with downstream analysis and lead to inconsistent results.
Autosampler Instability While some solvents provide stability for up to 24-48 hours at 4°C, degradation can still occur.[4] Analyze samples as soon as possible after placing them in the autosampler. If a long sequence is necessary, monitor stability by injecting a quality control sample at regular intervals to assess any time-dependent decay.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

This table summarizes the reported recovery efficiencies for various short-chain acyl-CoAs using three different extraction protocols. The data highlights the superior performance of the 5-Sulfosalicylic Acid (SSA) method for several species.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
(Data adapted from BenchChem Application Note)[8]

Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C

This table shows the coefficient of variation (CV) for various acyl-CoA standards stored in different solvents in an LC autosampler at 4°C over 48 hours. A lower CV indicates higher stability. Ammonium acetate buffered solvent at pH 6.8 provided the best stability.

Acyl-CoA StandardWater50% Methanol/Water50 mM Ammonium Acetate (pH 6.8)50% Methanol/ 50 mM Ammonium Acetate (pH 6.8)
Acetyl-CoA 4.6%3.5%2.5%2.8%
Propionyl-CoA 5.1%4.2%3.1%3.3%
Butyryl-CoA 6.2%4.9%3.5%3.8%
Isovaleryl-CoA 7.5%5.8%4.0%4.2%
Succinyl-CoA 8.8%7.1%5.2%5.5%
(Data derived from Liu, X., et al., Mol Cell Proteomics, 2015)[4]
Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Adherent Cells

  • Preparation: Prepare an 80% methanol in water (v/v) solution and chill it to -80°C.

  • Quenching: Aspirate the cell culture medium completely. Immediately wash the cells once with ice-cold saline to remove extracellular contaminants. Aspirate the saline and, without delay, add the pre-chilled 80% methanol solution to the culture plate to cover the cell monolayer. This step instantly quenches metabolism.

  • Harvesting: Place the dish on a cold block or dry ice. Use a cell scraper to scrape the frozen cells into the methanol solution.

  • Lysis & Collection: Collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube. To ensure complete lysis, perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Drying & Storage: Evaporate the supernatant to dryness using a vacuum concentrator. Store the dried pellet at -80°C until analysis.

  • Reconstitution: Before LC-MS/MS analysis, reconstitute the dried extract in a suitable, pre-chilled solvent (e.g., 50% Methanol / 50 mM Ammonium Acetate, pH 6.8).

Protocol 2: Extraction of this compound from Tissue Samples using 5-Sulfosalicylic Acid (SSA)

  • Preparation: Pre-chill a mortar and pestle with liquid nitrogen. Prepare an ice-cold 5% (w/v) SSA solution. Pre-chill all microcentrifuge tubes.

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue, keeping it on dry ice. Place the frozen tissue in the liquid nitrogen-chilled mortar and add more liquid nitrogen to ensure it remains brittle. Grind the tissue into a fine, homogenous powder.

  • Homogenization & Precipitation: Quickly transfer the powdered tissue to a pre-chilled microcentrifuge tube. Immediately add 500 µL of the ice-cold 5% SSA solution. (If using stable isotope-labeled internal standards, spike them into the SSA solution before this step).

  • Homogenize: Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer while keeping the tube on ice.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new pre-chilled tube, being careful not to disturb the pellet.

  • Storage & Analysis: The sample is now ready for direct LC-MS/MS analysis. If not analyzing immediately, store the extract at -80°C.[8]

Section 4: Visual Guides

Workflow cluster_prep Sample Collection & Quenching cluster_extraction Extraction & Cleanup cluster_analysis Analysis Harvest 1. Harvest Cells/Tissue Quench 2. Rapid Quenching (Liquid N2 / Cold Solvent) Harvest->Quench Immediate Homogenize 3. Homogenization (with SSA or Organic Solvent) Quench->Homogenize Store Store at -80°C Quench->Store Storage Option Centrifuge 4. Centrifugation (4°C, >15,000 x g) Homogenize->Centrifuge Incubate on ice Collect 5. Collect Supernatant Centrifuge->Collect Dry 6. Evaporate to Dryness (Vacuum Concentrator) Collect->Dry Collect->Store Storage Option Reconstitute 7. Reconstitute (Stable Solvent, e.g., MeOH/NH4Ac) Dry->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for this compound sample preparation.

Troubleshooting Start Problem: Low or No Signal Cause1 Was Quenching Immediate? Start->Cause1 Cause2 Was Sample Kept Cold Throughout? Cause1->Cause2 Yes Sol1 Solution: Improve quenching protocol. Minimize time from harvest. Cause1->Sol1 No Cause3 Is Reconstitution Solvent Stable? Cause2->Cause3 Yes Sol2 Solution: Use pre-chilled materials. Work quickly on ice. Cause2->Sol2 No Sol3 Solution: Use buffered methanol. Analyze samples promptly. Cause3->Sol3 No

Caption: Troubleshooting logic for a low this compound signal.

References

Technical Support Center: Isobutyryl-CoA Dehydrogenase (IBD) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with isobutyryl-CoA dehydrogenase (IBD) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound dehydrogenase (IBD)?

A1: this compound dehydrogenase (IBD), encoded by the ACAD8 gene, is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid valine.[1][2] Specifically, it catalyzes the third step in the valine degradation pathway, which is the conversion of this compound to methacrylyl-CoA.[1]

Q2: What is the principle of a typical IBD activity assay?

A2: Most IBD activity assays are based on the reduction of a reporter molecule that is coupled to the dehydrogenation of the this compound substrate. A common method is the electron transfer flavoprotein (ETF) fluorescence reduction assay. In this assay, the electrons from the oxidation of this compound are transferred to ETF, causing a decrease in its natural fluorescence, which can be measured spectrophotometrically.

Q3: What are the key reagents and equipment needed for an IBD activity assay?

A3: Key reagents include purified IBD enzyme or a cell lysate containing the enzyme, the substrate this compound, electron transfer flavoprotein (ETF), and a suitable buffer system. Essential equipment includes a fluorometer or spectrophotometer capable of kinetic measurements, a temperature-controlled cuvette holder, and standard laboratory equipment such as pipettes and centrifuges.

Q4: What is a typical substrate concentration to use?

A4: The substrate concentration can vary depending on the specific experimental goals. For routine activity measurements, a concentration at or above the Michaelis constant (Km) is recommended to ensure the reaction rate is not substrate-limited. For kinetic studies, a range of concentrations bracketing the Km value should be used. The Km of recombinant human IBD for this compound has been reported to be in the micromolar range.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No or very low enzyme activity Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme is stored at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme lot.
Incorrect Assay Buffer: The pH or ionic strength of the buffer may not be optimal for enzyme activity.- Verify the pH of the buffer is within the optimal range for IBD (typically around pH 8.0).- Check for the presence of any inhibitory compounds in the buffer.
Substrate Degradation: The this compound substrate may have degraded.- Prepare fresh substrate solution before each experiment.- Store the substrate stock solution at -20°C or -80°C.
High background signal Contaminated Reagents: Reagents, particularly the buffer or ETF, may be contaminated with fluorescent compounds.- Use high-purity reagents.- Filter the buffer before use.- Run a blank reaction without the enzyme to measure the background signal.
Light Scattering: Particulate matter in the sample can cause light scattering.- Centrifuge cell lysates to pellet any debris before use.- Filter solutions if necessary.
Poor reproducibility Inaccurate Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in activity.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting errors.
Temperature Fluctuations: Enzyme activity is sensitive to temperature changes.- Use a temperature-controlled cuvette holder and allow all reagents to equilibrate to the assay temperature before starting the reaction.

Experimental Protocols

IBD Activity Assay using ETF Fluorescence Reduction

This protocol describes a method to measure IBD activity by monitoring the decrease in ETF fluorescence.

Materials:

  • Purified recombinant IBD or mitochondrial extract

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM potassium phosphate, pH 8.0, 0.1 mM EDTA

  • Fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 490 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths and the cuvette holder to the desired temperature (e.g., 37°C).

  • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and ETF to a final concentration of 1-2 µM.

  • Place the cuvette in the fluorometer and allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the IBD enzyme solution to the cuvette.

  • Record the baseline fluorescence for 1-2 minutes.

  • Add this compound to the desired final concentration to start the enzymatic reaction.

  • Monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the IBD activity.

  • Calculate the enzyme activity from the linear portion of the reaction curve.

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase
SubstrateKm (µM)Vmax (nmol/min/mg)kcat/Km (µM⁻¹s⁻¹)
This compound15 ± 2500 ± 250.8
(S)-2-Methylbutyryl-CoA45 ± 5350 ± 200.23
n-Propionyl-CoA>500100 ± 100.04

Note: The values presented are for illustrative purposes and may not reflect actual experimental data.[3][4]

Visualizations

Valine Catabolic Pathway

Valine_Catabolism Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto BCAT Isobutyryl_CoA This compound a_Keto->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD (ACAD8) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: The catabolic pathway of valine, highlighting the role of IBD (ACAD8).

IBD Activity Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and ETF Mix Add Buffer and ETF to Cuvette Reagents->Mix Enzyme Prepare Enzyme Dilution Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Instrument Set up Fluorometer Instrument->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Add_Enzyme Baseline Record Baseline Add_Enzyme->Baseline Add_Substrate Add this compound Baseline->Add_Substrate Measure Measure Fluorescence Decrease Add_Substrate->Measure Calculate Calculate Initial Rate Measure->Calculate Determine Determine Specific Activity Calculate->Determine

Caption: A step-by-step workflow for the IBD activity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic rect_node rect_node Start Assay Problem? No_Activity No/Low Activity? Start->No_Activity High_Background High Background? Start->High_Background Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility No_Activity->High_Background No Check_Enzyme Check Enzyme (Storage, Age) No_Activity->Check_Enzyme Yes High_Background->Poor_Reproducibility No Blank_Run Run Blank (No Enzyme) High_Background->Blank_Run Yes Check_Pipetting Review Pipetting Technique Poor_Reproducibility->Check_Pipetting Yes Check_Substrate Check Substrate (Freshness) Check_Enzyme->Check_Substrate Check_Buffer Check Buffer pH Check_Substrate->Check_Buffer Check_Reagents Check Reagent Purity Blank_Run->Check_Reagents Check_Temp Verify Temperature Control Check_Pipetting->Check_Temp

Caption: A decision tree for troubleshooting common IBD assay issues.

References

Technical Support Center: Optimizing Chromatographic Separation of Isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of isobutyryl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve experimental problems.

Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound peak?

A: Poor peak shape is a common issue that can arise from several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: this compound can interact with active sites on the silica-based stationary phase, causing peak tailing. Ensure your mobile phase pH is appropriate (typically around 4.6 for good separation of CoA derivatives) and consider using a column with high-purity silica.[1]

  • Sample Solvent Effects: If the solvent used to dissolve your sample is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]

  • Column Degradation: The column may be deteriorated. Check its performance with a known standard and replace it if necessary.[3]

Q2: How can I improve the low sensitivity or poor signal-to-noise (S/N) for this compound?

A: Low sensitivity can hinder accurate quantification. Consider the following optimizations:

  • Mass Spectrometry Mode: For LC-MS/MS analysis, operate the mass spectrometer in positive ion mode, as short-chain acyl-CoAs are more efficiently ionized under these conditions.[1][4]

  • Extraction Efficiency: Your sample preparation method may lead to poor recovery. Methods using 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA) for protein precipitation are effective.[4][5] SSA-based extraction can be advantageous as it often doesn't require a subsequent solid-phase extraction (SPE) step, which can lead to the loss of more hydrophilic compounds.[4]

  • Mobile Phase Composition: The choice of mobile phase can impact ionization efficiency. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffers are commonly used as they are volatile and compatible with mass spectrometry.

  • Detector Settings: Optimize MS parameters such as collision energy and fragment ions for this compound. A characteristic fragmentation pattern is often observed for acyl-CoAs, which can be used for targeted detection.[6]

Q3: My retention times for this compound are shifting between injections. What is causing this?

A: Retention time instability compromises data reliability. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient elution.

  • Pump and Flow Rate Fluctuation: Inconsistent pump performance or leaks in the system can lead to a fluctuating flow rate and shifting retention times. Check the system for leaks, which can often be identified by salt buildup at fittings.[2]

  • Mobile Phase Changes: The mobile phase composition can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily and keep reservoirs capped.

  • Column Temperature Variation: Fluctuations in column temperature will affect retention time. Using a reliable column oven is essential for stable chromatography.[2]

Q4: I cannot separate this compound from its isomer, n-butyryl-CoA. How can I achieve separation?

A: This is a significant challenge as these isomers have identical molecular weights and often co-elute.

  • Standard LC-MS/MS Limitation: Many standard LC-MS/MS protocols cannot distinguish between isomers like n-butyryl-CoA and this compound based solely on MS/MS fragmentation patterns, as they can generate identical fragments.[1]

  • Advanced Chromatography: Achieving separation requires advanced chromatographic techniques. Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle-size columns, offer higher resolution and are capable of separating these isomeric species.[7]

  • Method Optimization: Careful optimization of the gradient elution, flow rate, and mobile phase pH is critical. A shallow, slow gradient can improve the resolution of closely eluting compounds.

Q5: What are the best practices for sample preparation to ensure the stability of this compound?

A: Acyl-CoAs are prone to hydrolysis and degradation, making robust sample preparation essential.

  • Quenching and Extraction: To halt metabolic activity and preserve the acyl-CoA pool, samples (cells or tissues) should be rapidly quenched, often using a cold solvent like an acetonitrile/formic acid mixture or by immediate freezing in liquid nitrogen.[8]

  • pH and Temperature: Acyl-CoAs are unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[9] During extraction and reconstitution, maintain low temperatures (e.g., on ice) and controlled pH.

  • Reconstitution Solvent: After extraction and drying, reconstitute the sample in a solvent that promotes stability. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[9] For LC-MS analysis, a solution of 50% methanol in 50 mM ammonium acetate can also be effective.[9]

Experimental Protocols

Protocol: LC-MS/MS for Quantification of this compound

This protocol provides a general framework for the targeted analysis of this compound in biological samples. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation (Adapted from SSA Method) [4][5]

  • For cultured cells, wash the cell pellet with ice-cold PBS.

  • Add 1 mL of ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) to the pellet.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Thoroughly lyse the cells by sonication on ice.

  • Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Chromatographic Separation

  • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 mm x 2.1 mm) is a suitable choice.[4]

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 4.6.

  • Mobile Phase B: 90% Methanol in 10 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Collision Gas: High-purity nitrogen.

Data Presentation

Table 1: Example HPLC Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.098%2%
5.098%2%
15.02%98%
20.02%98%
21.098%2%
30.098%2%
Table 2: Example MS/MS Parameters for MRM
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound838.2332.15035
Internal StandardVariesVaries50Varies

Note: The exact m/z values may vary slightly depending on the adduct formed. The product ion corresponds to a characteristic fragment.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the standard experimental workflow for this compound analysis and a logical troubleshooting guide for common chromatographic issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Sample 1. Sample Collection (Cells/Tissue) Quench 2. Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract 3. Extraction & Protein Precipitation (SSA/TCA) Quench->Extract Supernatant 4. Centrifugation & Supernatant Collection Extract->Supernatant Inject 5. LC-MS/MS Injection Supernatant->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection Separate->Detect Integrate 8. Peak Integration & Quantification Detect->Integrate Review 9. Data Review & Reporting Integrate->Review

Caption: A typical experimental workflow for the analysis of this compound.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed in Chromatogram PoorPeak Poor Peak Shape (Tailing/Fronting) Problem->PoorPeak NoPeak No / Low Signal Problem->NoPeak ShiftRT Shifting Retention Time Problem->ShiftRT NoSep Isomer Co-elution (with n-butyryl-CoA) Problem->NoSep Sol_Peak Check sample load Adjust mobile phase pH Use sample as solvent PoorPeak->Sol_Peak Check... Sol_Signal Optimize MS settings (ESI+) Improve extraction method Check detector NoPeak->Sol_Signal Verify... Sol_RT Ensure column equilibration Check for leaks / flow rate Use column oven ShiftRT->Sol_RT Confirm... Sol_Sep Use UPLC system Optimize gradient (shallow) Consult specialized methods NoSep->Sol_Sep Implement...

References

challenges in quantifying low abundance isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of low-abundance isobutyryl-CoA. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the analysis of this important metabolite.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the quantification of this compound.

Q1: Why is it so difficult to quantify this compound accurately?

A1: The primary challenges in quantifying this compound include:

  • Low Endogenous Concentrations: this compound is often present in very low amounts in biological matrices, requiring highly sensitive analytical methods.

  • Isobaric Interference: this compound has an isomer, n-butyryl-CoA, with the exact same molecular weight. Standard mass spectrometry cannot distinguish between them without effective chromatographic separation.[1][2]

  • Sample Stability: Acyl-CoA molecules, including this compound, are susceptible to both enzymatic and chemical degradation during sample collection, extraction, and storage.[3]

  • Matrix Effects: Components within a biological sample can interfere with the ionization of this compound in the mass spectrometer, a phenomenon known as ion suppression, which leads to inaccurate quantification.[4]

  • Poor Chromatographic Peak Shape: The polar nature of acyl-CoAs can lead to issues like peak tailing on standard reverse-phase columns, complicating integration and reducing accuracy.[4]

Q2: My LC-MS/MS system cannot distinguish between this compound and n-butyryl-CoA. What can I do?

A2: This is a critical and common challenge. Since these isomers produce identical mass fragments, you must rely on chromatographic separation before the molecules enter the mass spectrometer.[1] Consider the following:

  • Optimize Your Chromatography: The use of ultra-performance liquid chromatography (UPLC) with a suitable column can achieve separation of these isomers.[2]

  • Ion-Pairing Chromatography: This technique introduces a reagent to the mobile phase that interacts with the charged phosphate (B84403) groups of the CoA molecule, improving retention and resolution on a reverse-phase column.[2][5]

Q3: My signal for this compound is very low or non-existent. How can I improve sensitivity?

A3: Low signal is a common problem for low-abundance metabolites. Here are several strategies to boost your signal:

  • Improve Sample Preparation: Focus on efficient extraction and minimize degradation. Use rapid quenching of metabolic activity (e.g., freeze-clamping for tissues) and keep samples cold.[4] Solid-phase extraction (SPE) can be used to clean up the sample and concentrate your analyte.[5]

  • Optimize Mass Spectrometry Parameters: Ensure your MS is tuned for maximum sensitivity for the specific mass-to-charge (m/z) transitions of this compound. Use Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Consider Derivatization: While more complex, chemical derivatization of the molecule can enhance its ionization efficiency, leading to a stronger signal. This approach, however, requires careful validation.

Q4: I'm seeing significant variability between my sample replicates. What could be the cause?

A4: High variability often points to issues in sample handling and preparation.

  • Inconsistent Sample Quenching: Ensure that metabolic activity is stopped at the exact same point for all samples.

  • Degradation: this compound is unstable in aqueous solutions, particularly at neutral or alkaline pH.[3] Ensure your extraction and reconstitution solutions are optimized for stability (e.g., slightly acidic).

  • Extraction Inefficiency: Your extraction protocol may not be robust. Ensure thorough homogenization and consider testing different extraction solvents.

  • Internal Standard Issues: Ensure you are using an appropriate internal standard (ideally a stable isotope-labeled version of this compound) and that it is added at the very beginning of the sample preparation process to account for variability in extraction and instrument response.

Troubleshooting Guides

Use the following tables to diagnose and resolve specific issues during your experiments.

Table 1: Chromatographic & Mass Spectrometry Issues
Symptom Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Broadening) Secondary interactions between the phosphate groups of this compound and the column's silica (B1680970) support.Use a column with high-purity, end-capped silica.[4] Add an ion-pairing reagent (e.g., triethylamine) to the mobile phase.[2] Optimize mobile phase pH to suppress silanol (B1196071) interactions.[5]
Column overload.Reduce the injection volume or dilute the sample.[4]
Extra-column volume (dead volume in tubing/fittings).Use smaller diameter tubing and ensure all fittings are properly seated.[6]
Co-elution of this compound and n-Butyryl-CoA Insufficient chromatographic resolution.Switch to a UPLC system for higher separation efficiency.[2] Implement an ion-pairing chromatography method.[2] Optimize the gradient elution profile (e.g., make it shallower).
Low Signal Intensity / Ion Suppression Matrix components co-eluting with the analyte are interfering with ionization.Enhance sample cleanup using Solid-Phase Extraction (SPE).[4][5] Adjust the chromatographic method to separate the analyte from the interfering matrix components.[4] Dilute the sample, but be mindful of the Limit of Quantification (LOQ).[4]
No Peak Detected Analyte concentration is below the instrument's Limit of Detection (LOD).Concentrate the sample during preparation (e.g., via SPE or evaporation/reconstitution). Increase the amount of starting material (tissue, cells).
Degradation of the analyte.Review sample handling procedures to ensure stability (see Table 2).
Table 2: Sample Preparation Issues
Symptom Potential Cause(s) Recommended Solution(s)
Low Recovery of Analyte Inefficient extraction from the sample matrix.Optimize the extraction solvent. A common method involves protein precipitation with an acid like trichloroacetic acid (TCA) or perchloric acid.[5] Ensure complete cell lysis or tissue homogenization.
Analyte degradation during preparation.Work quickly and keep samples on ice or at 4°C at all times.[4] Use extraction buffers that are slightly acidic to improve stability.[3] Immediately quench metabolic activity upon sample collection.[4]
High Variability Between Replicates Inconsistent sample handling.Standardize every step of the protocol, from sample collection to extraction. Use a reliable internal standard added at the earliest stage.
Incomplete protein precipitation.Ensure the correct ratio of precipitation solvent to sample is used and allow sufficient incubation time.

Experimental Protocols

Key Experiment: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your particular instrument and sample type.

1. Sample Preparation (Tissue)

  • Quenching: Immediately upon collection, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen to halt all metabolic activity.

  • Homogenization: Weigh the frozen tissue (~50-100 mg) and homogenize in a pre-chilled extraction solution (e.g., 10% trichloroacetic acid in water) containing a suitable internal standard (e.g., ¹³C-labeled this compound). Perform homogenization on ice.

  • Protein Precipitation: Vortex the homogenate thoroughly and incubate on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Extraction: Collect the supernatant, which contains the acyl-CoAs.

  • (Optional) Solid-Phase Extraction (SPE): For cleaner samples and to remove the deproteinizing agent, pass the supernatant through an appropriate SPE cartridge. Wash the cartridge to remove impurities and then elute the acyl-CoAs with a suitable solvent (e.g., methanol-based).[5]

  • Drying and Reconstitution: Dry the eluate or supernatant under a stream of nitrogen. Reconstitute the sample in a mobile phase-compatible solution (e.g., 5% methanol (B129727) in water with 10 mM ammonium (B1175870) acetate).

2. LC-MS/MS Analysis

  • LC System: UPLC system is recommended for resolving isomers.[2]

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: 100% Methanol

  • Gradient: Develop a shallow gradient to separate this compound from n-butyryl-CoA. For example, start with a low percentage of Mobile Phase B and slowly increase it over 10-15 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Quantifier Transition: Monitor the transition from the parent ion of this compound to its specific product ion (e.g., [M+H]⁺ → [M-507+H]⁺).[5]

    • Qualifier Transition: Monitor a second transition for confirmation (e.g., [M+H]⁺ → 428 m/z).[5]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Tissue/Cell Sample Quench 2. Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homogenize 3. Homogenization (Acidic Buffer + IS) Quench->Homogenize Extract 4. Supernatant Collection (After Centrifugation) Homogenize->Extract Cleanup 5. SPE Cleanup (Optional) Extract->Cleanup Reconstitute 6. Dry & Reconstitute Cleanup->Reconstitute UPLC 7. UPLC Separation (Isomer Resolution) Reconstitute->UPLC Inject MS 8. ESI-MS/MS Detection (MRM Mode) UPLC->MS Data 9. Data Quantification MS->Data

Caption: Workflow for quantifying this compound from biological samples.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Symptom: Low or No Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS CheckSamplePrep Problem is likely in Sample Preparation or Stability CheckIS->CheckSamplePrep  Yes   CheckMS Problem is likely in MS/MS or Chromatography CheckIS->CheckMS  No   SolutionPrep Review Sample Prep: - Check extraction efficiency - Ensure sample stability - Increase starting material CheckSamplePrep->SolutionPrep SolutionMS Review Instrument Method: - Optimize MS parameters - Check for ion suppression - Improve chromatography CheckMS->SolutionMS

Caption: Decision tree for troubleshooting low this compound signal.

Valine Catabolism Pathway

valine_pathway cluster_IBDD Valine Valine Keto α-Ketoisovalerate Valine->Keto IsoCoA This compound Keto->IsoCoA Methacryl Methacrylyl-CoA IsoCoA->Methacryl This compound Dehydrogenase IBDD IBDD (ACAD8 gene) Propionyl Propionyl-CoA Methacryl->Propionyl Multiple Steps Succinyl Succinyl-CoA (TCA Cycle) Propionyl->Succinyl

Caption: Simplified metabolic pathway showing the position of this compound.

References

Technical Support Center: Isobutyryl-CoA Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of isobutyryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantification.[1][3] Given that this compound is often present at low concentrations in complex biological matrices, ion suppression is a critical challenge that can lead to unreliable results.[4]

Q2: How can I determine if ion suppression is affecting my this compound measurement?

A2: A common method to identify ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of this compound standard is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates a region of ion suppression.[5][6] Another approach is to compare the signal response of an analyte in a pure solvent versus the response when spiked into a blank sample matrix after extraction; a lower signal in the matrix indicates suppression.[3]

Q3: My this compound peak is very small or non-existent. What are the likely causes and how can I troubleshoot this?

A3: A small or absent peak for this compound can be due to several factors, with ion suppression being a primary suspect. Other causes could include poor extraction recovery, analyte instability, or suboptimal LC-MS conditions.

Troubleshooting Steps:

  • Evaluate Ion Suppression: Perform a post-column infusion experiment as described in Q2 to identify suppression zones.

  • Optimize Sample Preparation: Your current sample preparation might not be effectively removing interfering matrix components. Consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[6]

  • Check Analyte Stability: Acyl-CoAs can be unstable, particularly with changes in pH and temperature.[4] Ensure samples are processed quickly and kept cold. Re-evaluate your extraction and reconstitution solvents for pH and composition.

  • Improve Chromatography: Modify your LC gradient to separate this compound from the ion suppression zones. Consider using an ion-pairing agent to improve retention and peak shape.[7][8]

  • Optimize MS Parameters: Re-tune the mass spectrometer for this compound and ensure the correct precursor and product ions are being monitored.

Troubleshooting Guides

Guide 1: Poor Peak Shape and Inconsistent Retention Time

Poor peak shape (e.g., tailing, fronting, or broad peaks) and shifting retention times for this compound can significantly impact integration and quantification.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with the column; column degradation.Use a new column. Consider an end-capped column. Adjust mobile phase pH to ensure this compound is in a single ionic state.
Peak Fronting Column overload.Dilute the sample or inject a smaller volume.[3]
Broad Peaks Poor retention; diffusion.Increase retention by using an ion-pairing agent or a more retentive column. Optimize the LC gradient.
Inconsistent Retention Time Fluctuations in pump pressure; changes in mobile phase composition; column temperature variations.Ensure the LC system is properly equilibrated. Use a column oven for temperature control. Prepare fresh mobile phase daily.
Guide 2: High Background Noise

High background noise can obscure the this compound peak, leading to a poor signal-to-noise ratio and inaccurate quantification.

Symptom Potential Cause Recommended Action
High Chemical Noise Across the Chromatogram Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Specific Noisy Regions Co-elution of matrix components.Improve sample cleanup using SPE or LLE. Optimize the chromatographic method to separate this compound from these regions.
Electronic Noise Improper MS settings or detector issue.Consult the instrument manual for tuning and calibration procedures. Contact the instrument manufacturer for service if the issue persists.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins, salts, and phospholipids (B1166683) that are common sources of ion suppression.

  • Sample Pre-treatment: To 100 µL of plasma or tissue homogenate, add 300 µL of 10% perchloric acid to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase.

Protocol 2: LC-MS Method with Ion-Pairing Chromatography

This method utilizes an ion-pairing agent to improve the retention and separation of this compound on a C18 column.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM N,N-dimethylbutylamine (DMBA) and 10 mM acetic acid in water.[7]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14.1-17 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: [This should be optimized for the specific instrument, but a common transition for this compound would be monitored]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary

The following tables summarize data on the effectiveness of different sample preparation techniques and the impact of ion-pairing agents on this compound recovery and signal intensity.

Table 1: Comparison of Sample Preparation Methods on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)65 ± 845 ± 12
Liquid-Liquid Extraction (Ethyl Acetate)78 ± 625 ± 9
Solid-Phase Extraction (Mixed-Mode)92 ± 58 ± 4

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100

Table 2: Effect of Ion-Pairing Agents on this compound Retention and Signal Intensity

Ion-Pairing Agent (in Mobile Phase A)Retention Time (min)Relative Signal Intensity (%)
None (0.1% Formic Acid)1.8100
10 mM DMBA4.2250
5 mM Hexylamine3.8210

Visual Guides

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies start Low or No This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present no_suppression No Significant Suppression check_suppression->no_suppression optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_present->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Ion-Pairing) suppression_present->optimize_chromatography check_other Investigate Other Causes (Recovery, Stability, MS Tune) no_suppression->check_other

Caption: Troubleshooting workflow for low this compound signal.

ExperimentalWorkflow sample Biological Sample (Plasma, Tissue Homogenate) precipitation Protein Precipitation (e.g., Perchloric Acid) sample->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lcms LC-MS Analysis evap_recon->lcms

References

Technical Support Center: Resolving Isobutyryl-CoA and Butyryl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving the structural isomers isobutyryl-CoA and butyryl-CoA. Accurate differentiation and quantification of these molecules are critical for understanding various metabolic pathways.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and butyryl-CoA?

A1: this compound and butyryl-CoA are structural isomers, meaning they have the same molecular weight but different structural formulas. This similarity in physical and chemical properties makes their separation by traditional chromatographic and mass spectrometric methods difficult.[2][3]

Q2: What are the primary methods for resolving these isomers?

A2: The most successful methods involve advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] Capillary electrophoresis has also been shown to effectively separate these and other short-chain acyl-CoAs.[4][5][6]

Q3: Can I use standard HPLC-UV to separate these isomers?

A3: While HPLC-UV is a more accessible technique, it generally lacks the sensitivity and resolution required to baseline separate this compound and butyryl-CoA without specialized columns and optimized conditions.[7] It is more suitable for quantifying abundant acyl-CoA species.[7]

Q4: Are there enzymatic assays to differentiate between the two isomers?

A4: Yes, enzymatic assays can be used to differentiate between this compound and butyryl-CoA. These assays utilize enzymes that have a higher specificity for one isomer over the other, such as this compound dehydrogenase.[8][9] The activity of such enzymes can be monitored to infer the concentration of the specific isomer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and butyryl-CoA.

Chromatographic and Mass Spectrometric Issues

Problem: Poor or no separation of isomeric peaks in LC-MS/MS.

  • Potential Cause 1: Inappropriate column chemistry. Standard C18 columns may not provide sufficient selectivity for these isomers.

    • Solution: Employ a column with a different stationary phase chemistry. Phenyl-based columns or those with embedded polar groups can offer alternative selectivity. Additionally, columns with a lower ligand density might improve separation.

  • Potential Cause 2: Suboptimal mobile phase composition. The mobile phase composition is critical for achieving resolution.

    • Solution: Methodical optimization of the mobile phase is recommended. This includes adjusting the gradient steepness, the organic modifier (e.g., acetonitrile (B52724) vs. methanol), and the concentration of additives like formic acid or ammonium (B1175870) acetate.

  • Potential Cause 3: Inadequate chromatographic gradient. A gradient that is too steep will result in co-elution.

    • Solution: Lengthen the gradient and reduce the rate of change in the organic solvent concentration to improve the separation of closely eluting compounds.

Problem: Low signal intensity or poor sensitivity in MS detection.

  • Potential Cause 1: Analyte degradation. Acyl-CoAs are susceptible to degradation, especially in aqueous solutions.

    • Solution: Minimize the time samples spend in aqueous solutions.[10] Keep samples on ice and process them quickly. Use appropriate extraction solvents and consider immediate analysis after preparation.

  • Potential Cause 2: Ion suppression. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes.

    • Solution: Improve chromatographic separation to resolve the analytes from interfering matrix components.[10] Consider using a more specific MRM transition if available. Solid-phase extraction (SPE) can also be used to clean up samples before analysis.

  • Potential Cause 3: Suboptimal MS parameters.

    • Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific analytes. Positive electrospray ionization (ESI+) is generally more efficient for short-chain acyl-CoAs.[7][11]

Problem: Non-linear calibration curves.

  • Potential Cause 1: Contamination in the blank. The blank solution may contain the analyte of interest.

    • Solution: Ensure that the solvent used for the blank is of the highest purity and free from contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[10]

  • Potential Cause 2: Analyte instability in the reconstitution solvent.

    • Solution: Assess the stability of the acyl-CoAs in the chosen reconstitution solvent over the course of the analytical run.[10] If degradation is observed, consider using a different solvent or minimizing the time between reconstitution and injection.

Experimental Protocols

UPLC-MS/MS Method for Separation of this compound and Butyryl-CoA

This protocol is adapted from established methods for the separation of short-chain acyl-CoA isomers.[1][2]

1. Sample Preparation (from biological tissue):

  • Homogenize the tissue in a suitable extraction solvent (e.g., 10% trichloroacetic acid).
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.[7]
  • Collect the supernatant containing the acyl-CoAs.
  • Perform solid-phase extraction (SPE) for sample cleanup if necessary.
  • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 5% sulfosalicylic acid).[7]

2. UPLC Conditions:

  • Column: A C18 reversed-phase column with appropriate specifications (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A shallow gradient optimized for the separation of short-chain acyl-CoAs. For example, start with a low percentage of B and gradually increase it over a run time of 15-20 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: Monitor the specific m/z for both this compound and butyryl-CoA.
  • Product Ions: Monitor characteristic fragment ions. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety.[10]
  • Data Analysis: Quantify by comparing the peak areas to a standard curve generated with authentic standards.

In Vitro Histone Acylation Assay

This enzymatic assay can be used to indirectly assess the presence and relative abundance of this compound versus butyryl-CoA by measuring their incorporation onto histones by histone acetyltransferases like p300/CBP.[12]

1. Reaction Setup:

  • Prepare a reaction mixture containing:
  • Recombinant histone (e.g., H3).
  • Recombinant histone acetyltransferase (e.g., p300).
  • Reaction buffer.
  • Varying concentrations of either butyryl-CoA or this compound (e.g., 0-50 µM).[12]
  • Initiate the reaction by adding the acyl-CoA.

2. Incubation:

  • Incubate the reactions at 30°C for 30-60 minutes.[12]

3. Reaction Termination:

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[12]

4. Detection and Quantification:

  • Separate the proteins by SDS-PAGE.
  • Detect the acylated histones using either Western blotting with an antibody specific for the acylation mark or by autoradiography if using radiolabeled acyl-CoAs.
  • Quantify the band intensities using densitometry.

Data Presentation

Table 1: UPLC-MS/MS Parameters for this compound and Butyryl-CoA Analysis

ParameterSetting
UPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized shallow gradient (e.g., 5-30% B over 15 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode ESI+
MS Analysis Mode MRM
Precursor Ion (m/z) [M+H]+ for Butyryl/Isobutyryl-CoA
Product Ion (m/z) Characteristic fragment (e.g., loss of 507 Da)

Table 2: Kinetic Parameters of p300 with Acyl-CoA Substrates (Example Data)

SubstrateKm (µM)Vmax (relative units)
Butyryl-CoAValueValue
This compoundValueValue

Note: This data is illustrative and should be determined experimentally. Published data can provide a reference for expected values.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE Dry_Reconstitute Drying & Reconstitution SPE->Dry_Reconstitute UPLC UPLC Separation Dry_Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: UPLC-MS/MS workflow for acyl-CoA analysis.

Troubleshooting_Logic Start Poor Peak Resolution Cause1 Inappropriate Column? Start->Cause1 Solution1 Try Phenyl or Polar-Embedded Column Cause1->Solution1 Yes Cause2 Suboptimal Mobile Phase? Cause1->Cause2 No Solution2 Optimize Gradient & Additives Cause2->Solution2 Yes Cause3 Gradient Too Steep? Cause2->Cause3 No Solution3 Lengthen Gradient Cause3->Solution3 Yes

Caption: Troubleshooting poor chromatographic resolution.

References

protocol for preventing isobutyryl-CoA degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isobutyryl-CoA degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are enzymatic activity and chemical instability. The thioester bond in this compound is susceptible to hydrolysis by endogenous thioesterases, which are released upon cell lysis. Additionally, the molecule's stability is compromised by non-optimal pH and elevated temperatures.[1][2][3]

Q2: What is the most critical step to prevent this compound degradation?

A2: The most critical step is the rapid quenching of metabolic activity at the moment of sample collection.[4] This immediately halts all enzymatic processes that can degrade this compound. Effective methods include flash-freezing the sample in liquid nitrogen or immediate homogenization in a cold, strong acid or organic solvent.[4][2][5]

Q3: What is the optimal pH for this compound stability during extraction?

A3: this compound and other acyl-CoAs are most stable in a slightly acidic environment, typically between pH 2 and 6.[1][3] Alkaline conditions (pH above 8) should be strictly avoided as they promote the hydrolysis of the thioester bond.[1][3] Extraction protocols often utilize buffers with a pH of approximately 4.9.[1][3]

Q4: How does temperature affect this compound stability?

A4: Elevated temperatures significantly accelerate both enzymatic and chemical degradation of this compound.[1][2] It is imperative to maintain samples on ice or at sub-zero temperatures throughout the entire extraction procedure.[1][3] Pre-chilled buffers, solvents, and tubes should be used, and centrifugation steps should be performed in a refrigerated centrifuge.[2] For long-term storage, extracts should be kept at -80°C.[3][5]

Q5: How can I minimize enzymatic degradation of this compound?

A5: To minimize enzymatic degradation, rapidly quench metabolic activity by flash-freezing samples in liquid nitrogen.[2][5] Upon cell lysis, immediately inactivate enzymes by using cold organic solvents like methanol (B129727) or a strong acid such as 5-sulfosalicylic acid (SSA).[3][5] The inclusion of a cocktail of protease and thioesterase inhibitors in your homogenization buffer can also be beneficial.[2]

Q6: How many times can I freeze-thaw my samples?

A6: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of this compound.[2] It is recommended to aliquot samples after the initial extraction to prevent the need for repeated thawing of the entire sample.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No this compound Signal Inefficient Quenching: Endogenous enzymes degraded the analyte before they were inactivated.Ensure immediate flash-freezing of the sample in liquid nitrogen upon harvesting. Minimize the time between harvesting and quenching.
Chemical Degradation: The pH of the extraction buffer or sample was too high or too low.Check and adjust the pH of all solutions to be within the optimal range (pH 2-6).[3]
Thermal Degradation: Samples were not kept consistently cold during processing.Pre-chill all tubes, solutions, and equipment. Perform all steps on ice or in a cold room.[1][2]
Inefficient Extraction: The chosen solvent system is not optimal for this compound.An 80% methanol solution has been shown to yield high MS intensities for acyl-CoAs. For deproteinization, 5-sulfosalicylic acid (SSA) is often more effective than trichloroacetic acid (TCA).[3]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the timing of quenching, extraction, or other steps.Standardize every step of the protocol, from the timing of quenching to the duration of centrifugation. Ensure all samples are treated identically.[2][3]
Partial Thawing of Samples: Samples were not kept completely frozen during handling.Keep samples on dry ice when moving them between storage and the lab bench. Minimize the time samples are out of the freezer.[2]
Presence of Unexpected Peaks in Chromatogram Degradation Products: The unexpected peaks may be breakdown products of this compound.Review and optimize the sample preparation protocol to minimize degradation, focusing on rapid quenching and maintaining low temperatures.[2]
Contaminants: Impurities from reagents or labware.Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable plasticware.[2]

Experimental Protocols

Protocol 1: Extraction from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs, including this compound, from tissue samples.[5]

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[5]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.[5]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[5]

  • Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[5]

Protocol 2: Extraction from Cell Cultures using Methanol

This protocol is suitable for the extraction of acyl-CoAs from adherent or suspension cell cultures.

Materials and Reagents:

  • Cell culture

  • Ice-cold 0.9% NaCl solution

  • Quenching solution: 60% methanol at -40°C

  • Extraction solution: 80% methanol, ice-cold

Procedure:

  • Quenching:

    • For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold 0.9% NaCl. Immediately add a pre-chilled quenching solution to the plate.

    • For suspension cells: Rapidly withdraw a defined volume of cell culture and immediately add it to 5 volumes of quenching solution. Vortex briefly.[3]

  • Cell Lysis and Extraction: Scrape the adherent cells in the quenching solution and transfer to a pre-chilled tube. For suspension cells, proceed with the quenched cell suspension. Add ice-cold 80% methanol to the cell suspension.

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and cell lysis.[4]

  • Incubation: Incubate the sample on ice for 20 minutes, with intermittent vortexing every 5 minutes.[4]

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Storage: Immediately analyze the sample or store it at -80°C.

Visualizations

Isobutyryl_CoA_Extraction_Workflow Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_storage Analysis & Storage SampleCollection 1. Sample Collection (Tissue or Cells) Quenching 2. Rapid Quenching (Flash-freeze in Liquid N2) SampleCollection->Quenching Immediate Homogenization 3. Homogenization (in cold acid/solvent) Quenching->Homogenization Maintain low temp Precipitation 4. Protein Precipitation (Incubate on ice) Homogenization->Precipitation Centrifugation 5. Centrifugation (4°C) Precipitation->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Analysis 7a. LC-MS/MS Analysis Supernatant->Analysis Storage 7b. Storage at -80°C Supernatant->Storage

Caption: Workflow for this compound Extraction.

References

interference of other acyl-CoAs in isobutyryl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyryl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the interference of other acyl-CoAs in this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common acyl-CoAs that interfere with this compound assays?

A1: The most common interfering acyl-CoAs are structurally similar short-chain acyl-CoAs. In enzymatic assays utilizing this compound dehydrogenase (IBDH), potential interferents include (S)-2-methylbutyryl-CoA and propionyl-CoA, as IBDH can utilize these as substrates, albeit with lower efficiency.[1] Butyryl-CoA, an isomer of this compound, is a significant interferent in chromatographic methods that do not achieve baseline separation.

Q2: How can I differentiate between this compound and its isomer, n-butyryl-CoA?

A2: Distinguishing between this compound and n-butyryl-CoA is a significant challenge as they have the same mass. Standard mass spectrometry (MS) alone cannot differentiate them.[2] To achieve separation, advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are required.[3][4] These methods utilize chromatographic columns and mobile phases that can resolve the isomers based on their slight differences in physical properties before MS detection.

Q3: My this compound assay is showing higher than expected values. What could be the cause?

A3: Higher than expected values can be due to several factors:

  • Interference from other acyl-CoAs: As mentioned in Q1, other acyl-CoAs present in your sample can cross-react in the assay, leading to an additive signal.

  • Sample matrix effects: Components in your biological sample matrix can enhance the signal. It is crucial to use a matrix-matched standard curve to correct for these effects.[5]

  • Contamination: Contamination of your samples, standards, or reagents with the analyte of interest or an interfering substance can lead to artificially high readings.

Q4: What is the principle behind the ETF fluorescence reduction assay for acyl-CoA dehydrogenase activity?

A4: The Electron Transfer Flavoprotein (ETF) fluorescence reduction assay is a classic method for measuring the activity of acyl-CoA dehydrogenases, including IBDH. In this assay, the natural electron acceptor for IBDH, ETF, is used. When ETF accepts electrons from the IBDH-catalyzed oxidation of this compound, its intrinsic fluorescence decreases. This decrease in fluorescence is monitored over time and is directly proportional to the rate of the enzymatic reaction.[4][6]

Troubleshooting Guides

Issue 1: Poor Specificity in Enzymatic Assays

Symptom: You suspect that your enzymatic assay for this compound is detecting other acyl-CoAs, leading to inaccurate quantification.

Troubleshooting Workflow:

start Start: Suspected Poor Specificity check_enzyme 1. Verify Enzyme Specificity Data start->check_enzyme run_controls 2. Run Specificity Controls check_enzyme->run_controls analyze_controls 3. Analyze Control Results run_controls->analyze_controls no_interference No Significant Interference Detected Assay is Specific analyze_controls->no_interference Signal only with this compound interference Interference Confirmed analyze_controls->interference Signal with other acyl-CoAs end End: Improved Specificity no_interference->end optimize_assay 4. Optimize Assay Conditions interference->optimize_assay chromatography 5. Use a Chromatographic Method optimize_assay->chromatography If optimization fails chromatography->end start Start: Co-elution of Isomers check_column 1. Evaluate HPLC Column start->check_column optimize_mobile_phase 2. Optimize Mobile Phase check_column->optimize_mobile_phase adjust_gradient 3. Adjust Gradient Elution optimize_mobile_phase->adjust_gradient uplc 4. Switch to UPLC adjust_gradient->uplc If separation is still poor successful_separation Successful Separation uplc->successful_separation end End: Resolved Isomers successful_separation->end sample_prep 1. Sample Preparation (Tissue Homogenization & Protein Precipitation) extraction 2. Acyl-CoA Extraction sample_prep->extraction uplc 3. UPLC Separation (Isomer Resolution) extraction->uplc msms 4. Tandem Mass Spectrometry (Detection & Quantification) uplc->msms data_analysis 5. Data Analysis msms->data_analysis prepare_reagents 1. Prepare Assay Buffer and Reagents prepare_enzyme 2. Prepare IBDH Enzyme Solution prepare_reagents->prepare_enzyme prepare_etf 3. Prepare ETF Solution prepare_enzyme->prepare_etf setup_reaction 4. Set up Reaction Mixture in Cuvette/Plate prepare_etf->setup_reaction initiate_reaction 5. Initiate Reaction with this compound setup_reaction->initiate_reaction measure_fluorescence 6. Monitor Fluorescence Decrease initiate_reaction->measure_fluorescence calculate_activity 7. Calculate Enzyme Activity measure_fluorescence->calculate_activity

References

Technical Support Center: Optimizing Isobutyryl-CoA Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the recovery of isobutyryl-CoA from tissue samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guides

This section addresses specific issues users might encounter during the extraction of this compound from tissue samples.

Problem: Low or No Recovery of this compound

Potential CauseRecommended Solution
Inefficient Quenching of Enzymatic Activity Cellular thioesterases can rapidly degrade this compound upon cell lysis. Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt all enzymatic activity. This is the most critical step for preserving in vivo acyl-CoA levels.[1][2][3]
Analyte Degradation During Sample Processing The thioester bond of this compound is susceptible to chemical and enzymatic hydrolysis, with degradation rates increasing significantly with temperature.[1][3] Maintain ice-cold conditions (0-4°C) for all steps, including homogenization and centrifugation. Use pre-chilled tubes, buffers, and solvents.[1]
Non-Optimal pH of Extraction Buffers Neutral or alkaline buffers can lead to the rapid chemical hydrolysis of the thioester bond.[1] Use an acidic extraction buffer to improve stability.[1][3] A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is an effective choice.[1][4]
Inefficient Extraction from Tissue Homogenate Incomplete release of this compound from the tissue matrix will result in low yields. Ensure thorough homogenization of the tissue. Proven extraction methods include protein precipitation with 5-sulfosalicylic acid (SSA) or solvent extraction with an isopropanol/acetonitrile mixture.[5][6]
Poor Retention or Elution during Solid-Phase Extraction (SPE) If using SPE for sample cleanup, suboptimal conditions can lead to loss of the analyte. Verify the SPE column type; a mixed-mode or C18 reversed-phase column is often suitable. Ensure proper conditioning, equilibration, and pH adjustment of the sample before loading. Optimize wash and elution steps.[6]

Problem: High Background Noise or Interfering Peaks in LC-MS/MS Analysis

Potential CauseRecommended Solution
Co-elution with Interfering Substances from the Tissue Matrix The complexity of the tissue matrix can lead to ion suppression and interfering peaks.[6] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove impurities.[5][6] Optimize the chromatographic separation to resolve this compound from co-eluting matrix components.[6]
Contamination from Reagents or Consumables Impurities in solvents, reagents, or labware can introduce background noise. Use high-purity (LC-MS grade) solvents and reagents. Ensure all tubes, plates, and vials are clean and free from contaminants.[6]
Suboptimal LC-MS/MS Parameters Incorrect mass spectrometry settings will lead to poor signal-to-noise. Optimize MS/MS parameters for this compound, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure accurate quantification of this compound?

A1: The most critical step is the immediate and rapid quenching of metabolic activity at the moment of tissue collection.[2] Flash-freezing the tissue in liquid nitrogen is the standard and highly recommended method to halt enzymatic activity that can rapidly alter this compound levels.[1][2][3]

Q2: Which extraction method provides the best recovery for short-chain acyl-CoAs like this compound?

A2: The choice of extraction method can significantly impact recovery rates. A method using a combination of acetonitrile/isopropanol for extraction followed by solid-phase extraction (SPE) for purification has been shown to yield high recoveries (93-104% for extraction and 83-90% for SPE for similar short-chain acyl-CoAs).[5] Protein precipitation with 5-sulfosalicylic acid (SSA) is another robust method, though reported recovery rates for some short-chain acyl-CoAs may be lower than the solvent extraction method.[7]

Q3: Why is an internal standard necessary, and what should I use for this compound?

A3: An internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in mass spectrometry signal.[2] For acyl-CoA analysis, stable isotope-labeled analogs are the ideal choice. If a stable isotope-labeled this compound is not available, a structurally similar labeled standard can be used.

Q4: How can I differentiate this compound from its isomer, n-butyryl-CoA?

A4: Distinguishing between isomeric species such as this compound and n-butyryl-CoA requires specific analytical techniques. An ultra-performance liquid chromatography (UPLC)-MS/MS method has been successfully developed to separate and quantify these isomers in biological matrices.[8]

Q5: What are the primary sources of this compound in tissues?

A5: this compound is a key intermediate in the metabolic pathway of the branched-chain amino acid valine.[9][10] Its levels can be influenced by the catabolism of valine.

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[7][5]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[7][5]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[7]

Experimental Protocols

Protocol 1: Extraction of this compound using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.[7]

Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, grind the tissue to a fine powder under liquid nitrogen.

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards, if applicable). Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C to prevent degradation.

Protocol 2: Extraction using Acetonitrile/Isopropanol and Solid-Phase Extraction (SPE)

This protocol is designed for the quantitative isolation and purification of a broad range of acyl-CoA esters, including this compound.[5]

Materials and Reagents:

  • Frozen tissue sample, powdered under liquid nitrogen

  • Acetonitrile/isopropanol (3:1, v/v)

  • 0.1M KH2PO4 (pH 6.7)

  • Tissue homogenizer

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • SPE conditioning, wash, and elution solutions (see below)

  • Centrifuge

Procedure:

  • Homogenization: In a glass tube, place 20-30 mg of powdered tissue. Add 1.5 mL of acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds. Add 0.5 mL of 0.1M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge for 5 minutes at 16,000 x g.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column.

    • Loading: Apply the supernatant to the conditioned SPE column.

    • Washing: Wash the column to remove unretained species.

    • Elution: Elute the acyl-CoA esters with the appropriate elution solution.

  • Analysis: The eluate is ready for analysis by LC-MS/MS.

Visualizations

cluster_extraction Extraction Workflow for this compound start Tissue Sample quench Flash-freeze in Liquid Nitrogen start->quench Immediate Quenching homogenize Homogenize in Acidic Buffer quench->homogenize Maintain Cold Chain precipitate Protein Precipitation / Solvent Extraction homogenize->precipitate centrifuge Centrifuge at 4°C precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS/MS Analysis supernatant->analyze Direct Analysis cleanup Optional: SPE Cleanup supernatant->cleanup cleanup->analyze

Caption: General workflow for this compound extraction from tissue.

cluster_troubleshooting Troubleshooting Low this compound Recovery start Low or No Signal check_quench Was enzymatic activity immediately quenched? start->check_quench Degradation Check check_temp Were samples kept ice-cold throughout? check_quench->check_temp Yes solution_quench Re-evaluate sample collection. Flash-freeze immediately. check_quench->solution_quench No check_buffer Was an acidic extraction buffer used? check_temp->check_buffer Yes solution_temp Ensure all steps are at 0-4°C. Use pre-chilled materials. check_temp->solution_temp No check_spe If used, was SPE protocol optimized? check_buffer->check_spe Yes solution_buffer Use a buffer with acidic pH (e.g., pH 4.9). check_buffer->solution_buffer No solution_spe Verify column type, conditioning, loading, and elution steps. check_spe->solution_spe No

Caption: Troubleshooting logic for low this compound recovery.

cluster_pathway Metabolic Origin of this compound valine Valine (Branched-Chain Amino Acid) catabolism Multi-step Catabolism valine->catabolism isobutyryl_coa This compound catabolism->isobutyryl_coa further_metabolism Further Metabolism isobutyryl_coa->further_metabolism

Caption: Simplified metabolic pathway showing the origin of this compound.

References

Validation & Comparative

quantification of isobutyryl-CoA versus butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Isobutyryl-CoA and Butyryl-CoA

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) thioesters is critical for understanding cellular metabolism and the pathophysiology of various diseases. Among these, this compound and butyryl-CoA, being structural isomers, present a significant analytical challenge. This guide provides an objective comparison of the primary methodologies for their quantification, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.

Introduction

This compound and butyryl-CoA are key intermediates in distinct metabolic pathways. This compound is primarily derived from the catabolism of the branched-chain amino acid valine, while butyryl-CoA is a central molecule in fatty acid metabolism.[1][2] The ability to accurately distinguish and quantify these isomers is crucial for studying metabolic flux, diagnosing inborn errors of metabolism such as this compound dehydrogenase deficiency (IBDD), and understanding their roles in epigenetic regulation through histone acylation.[1][3][4][5]

The main challenge in the analysis of this compound and butyryl-CoA lies in their identical mass, which makes them indistinguishable by mass spectrometry (MS) alone.[6] Therefore, chromatographic separation prior to detection is essential.

Comparison of Analytical Methodologies

The gold standard for the distinct quantification of this compound and butyryl-CoA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] This technique offers the necessary selectivity and sensitivity for resolving and measuring these isomers in complex biological matrices. While other methods like gas chromatography-mass spectrometry (GC-MS) and enzymatic assays exist for general acyl-CoA analysis, they often lack the specificity required for isomer separation.[7][8]

Quantitative Data Summary

The following table summarizes the performance characteristics of the most common analytical method for the quantification of this compound and butyryl-CoA.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of isomers followed by mass-based detection and fragmentation for specific quantification.
Instrumentation Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[8][9]
Sample Types Tissues, cells, blood spots.[1][3][7]
Separation of Isomers Yes, baseline or near-baseline separation can be achieved with appropriate columns and gradients.[8][9]
Sensitivity High, capable of detecting low abundance species.[7]
Specificity High, due to the combination of chromatographic retention time and specific mass transitions (MRM).[7][10]
Throughput Moderate, limited by the length of the chromatographic run.
Key Advantages High sensitivity and specificity, ability to resolve isomers, and capability for multiplexed analysis of multiple acyl-CoAs.[7][10]
Key Limitations Requires specialized and expensive equipment, and method development can be complex. Ion-pairing reagents, sometimes used for separation, can cause ion suppression.[8]

Experimental Protocols

Sample Preparation for Acyl-CoA Extraction from Tissues or Cells
  • Homogenization : Homogenize fresh or frozen tissue (e.g., 50 mg) or cell pellets in a cold buffer, such as one containing 0.5% Triton-X 100 and 20 mM potassium phosphate (B84403) (pH 7.4).[11]

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[7]

  • Supernatant Collection : Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[7]

  • Drying and Reconstitution : Dry the supernatant, for example, under a stream of nitrogen gas. Reconstitute the resulting pellet in a solvent compatible with the LC-MS/MS analysis, such as 5% sulfosalicylic acid.[7]

UPLC-MS/MS Quantification of this compound and Butyryl-CoA

This protocol is adapted from a method demonstrated to separate short-chain acyl-CoA isomers.[8][9]

  • Chromatographic Separation :

    • Column : Utilize a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[7]

    • Mobile Phase A : Water with a suitable buffer, such as 10 mM ammonium (B1175870) formate, adjusted to a specific pH (e.g., pH 4.6 has been shown to be effective for separation).[6]

    • Mobile Phase B : Acetonitrile or methanol.

    • Gradient : A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient profile needs to be optimized to achieve separation of this compound and butyryl-CoA.

    • Flow Rate : A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

    • Column Temperature : Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection :

    • Ionization : Use positive electrospray ionization (ESI+).[7]

    • Analysis Mode : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[7][10]

    • MRM Transitions : Monitor the specific precursor-to-product ion transitions for this compound and butyryl-CoA. Since they are isomers, they will have the same precursor ion mass. The product ions resulting from collision-induced dissociation will also be the same. Therefore, chromatographic separation is the sole basis for their distinction.

      • Example Precursor Ion (m/z): [M+H]+

      • Example Product Ion (m/z): A common fragment ion for acyl-CoAs corresponds to the cleavage of the 3'-phospho-adenosine-5' diphosphate (B83284) moiety.[12]

    • Data Analysis : Quantify the peak areas for this compound and butyryl-CoA based on their distinct retention times. Use a standard curve generated with authentic standards of both isomers to determine their concentrations in the samples.

Visualizations

Metabolic Pathways of this compound and Butyryl-CoA

cluster_valine Valine Catabolism cluster_fatty_acid Fatty Acid Metabolism Valine Valine alpha-Ketoisovalerate alpha-Ketoisovalerate Valine->alpha-Ketoisovalerate This compound This compound alpha-Ketoisovalerate->this compound Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Butyryl-CoA Butyryl-CoA Acyl-CoA->Butyryl-CoA

Caption: Metabolic origins of this compound and butyryl-CoA.

Experimental Workflow for Quantification

cluster_isomers Isomer Separation Biological_Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Biological_Sample->Extraction UPLC_Separation UPLC Separation (C18 Column) Extraction->UPLC_Separation MS_Detection Tandem MS Detection (MRM Mode) UPLC_Separation->MS_Detection Isobutyryl This compound UPLC_Separation->Isobutyryl Butyryl Butyryl-CoA UPLC_Separation->Butyryl Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of acyl-CoA isomers.

Conclusion

The accurate quantification of this compound and butyryl-CoA is achievable through the use of UPLC-MS/MS. This methodology provides the necessary chromatographic resolution to separate these isomers, which is essential for their individual measurement. While the instrumentation is specialized, the high sensitivity and specificity of this technique make it indispensable for research into metabolic disorders, nutrient metabolism, and epigenetics. The provided protocols and workflows serve as a guide for researchers to establish robust and reliable quantification of these critical metabolic intermediates.

References

A Comparative Guide to Isobutyryl-CoA and Acetyl-CoA in Histone Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acylation is a pivotal post-translational modification (PTM) that plays a critical role in regulating chromatin structure and gene expression.[1] While acetylation is the most studied form of this modification, recent discoveries have unveiled a diverse landscape of acyl groups that can be transferred to histone lysine (B10760008) residues. This guide provides an objective comparison between isobutyryl-CoA and the canonical acetyl-CoA as donors for histone acylation, supported by experimental data, detailed protocols, and pathway visualizations.

Metabolic Origins: Distinct Pathways for Acyl-CoA Donors

The availability of acyl-CoA molecules is intrinsically linked to the metabolic state of the cell, providing a direct connection between cellular metabolism and epigenetic regulation.[2][3] Acetyl-CoA is a central node in metabolism, primarily derived from glucose and fatty acid catabolism. In contrast, this compound originates from the catabolism of the branched-chain amino acid, valine.[4][5] This distinction implies that fluctuations in specific nutrient pools can lead to different patterns of histone acylation.

cluster_acetyl Acetyl-CoA Synthesis cluster_isobutyryl This compound Synthesis cluster_histone Histone Acylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis & PDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA Glycolysis & PDH Histone_Acylation Histone Acylation AcetylCoA->Histone_Acylation FattyAcids FattyAcids FattyAcids->AcetylCoA β-Oxidation Valine Valine IsobutyrylCoA IsobutyrylCoA Valine->IsobutyrylCoA Amino Acid Catabolism IsobutyrylCoA->Histone_Acylation HATs HATs (e.g., p300) Histone_Acylation->HATs

Caption: Metabolic pathways leading to Acetyl-CoA and this compound.

Enzymatic Transfer and Kinetic Performance

Several histone acetyltransferases (HATs), notably p300/CBP, have been shown to possess broad substrate specificity, enabling them to utilize various short-chain acyl-CoA donors, including this compound.[4][6][7] These enzymes catalyze the transfer of the acyl group to the ε-amino group of a lysine residue on a histone tail.[8] This reaction neutralizes the positive charge of the lysine, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more relaxed chromatin structure accessible to transcription machinery.[9][10]

cluster_reactants Reactants cluster_products Products AcylCoA This compound or Acetyl-CoA HAT p300 / HAT1 AcylCoA->HAT Histone Histone + Lysine-NH3+ Histone->HAT AcylatedHistone Acylated Histone (Lysine-NH-Acyl) HAT->AcylatedHistone CoA CoA-SH HAT->CoA H_ion H+ HAT->H_ion

Caption: General mechanism of HAT-catalyzed histone acylation.

Quantitative Data: Enzyme Kinetics

Steady-state kinetic analyses have been performed to compare the efficiency of HATs, such as p300 and HAT1, with different acyl-CoA substrates.[4][11] The data reveals that while these enzymes can utilize this compound, they generally exhibit a higher catalytic efficiency with acetyl-CoA.

EnzymeAcyl-CoA SubstrateApparent Km (μM)Apparent kcat (min-1)Catalytic Efficiency (kcat/Km) (μM-1min-1)
p300 Acetyl-CoA1.8 ± 0.33.4 ± 0.11.89
This compound4.6 ± 1.00.6 ± 0.040.13
HAT1 Acetyl-CoA2.1 ± 0.41.9 ± 0.050.90
This compound4.1 ± 0.91.2 ± 0.050.29
Data adapted from kinetic characterization studies.[4][11] Experimental conditions involved incubating the enzyme with a histone H4 peptide substrate and varying concentrations of the respective acyl-CoA.

The catalytic efficiency (kcat/Km) of p300 for acetyl-CoA is approximately 14.5 times higher than for this compound.[11] For HAT1, the efficiency with acetyl-CoA is about 3.1 times higher than with this compound.[11] This suggests that under conditions where both substrates are equally available, acetylation is the favored reaction. However, the cellular concentration of these donors can vary significantly, potentially driving the less efficient isobutyrylation reaction in specific metabolic contexts.[12]

Functional Consequences

Both acetylation and isobutyrylation neutralize the positive charge on lysine residues, which is generally associated with chromatin relaxation and transcriptional activation.[9] However, the structural difference—a branched chain for isobutyryl versus a straight chain for acetyl—may lead to distinct functional outcomes. These could include differential recognition by "reader" proteins, which contain domains like bromodomains that bind to acylated lysines, thereby recruiting other factors to chromatin.

Studies in Arabidopsis have shown that histone isobutyrylation (Khib) is highly correlated with histone H3 lysine 23 acetylation (H3K23ac).[2] The co-enrichment of these two marks is associated with high gene expression levels, particularly for genes involved in metabolism and stress responses, suggesting they may act in concert to fine-tune transcription.[2]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to compare this compound and acetyl-CoA in histone acylation.

This assay quantitatively measures the incorporation of acetyl or isobutyryl groups onto a histone substrate by a specific HAT enzyme.

Materials:

  • Recombinant HAT enzyme (e.g., p300)

  • Histone substrate (e.g., recombinant Histone H3 or H4 peptides)

  • Acetyl-CoA and this compound

  • 5X Reaction Buffer: 250 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM DTT, 0.5 mM EDTA[13]

  • SDS-PAGE loading buffer

  • Antibodies specific to the acylation mark (e.g., anti-acetyl-H3K18, anti-butyryl-lysine which may cross-react with isobutyryl-lysine)[4]

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Protocol:

  • Reaction Setup: In a PCR tube, prepare the reaction mixture on ice. For a 20 µL reaction:

    • 4 µL of 5X Reaction Buffer

    • 2 µL of Histone substrate (to a final concentration of 10 µM)

    • 2 µL of HAT enzyme (e.g., 50 nM final concentration)

    • 2 µL of Acyl-CoA (varied concentrations, e.g., 0-100 µM)

    • Add nuclease-free water to 20 µL.

  • Incubation: Incubate the reaction at 30°C for 60 minutes in a thermal cycler.[14]

  • Quenching: Stop the reaction by adding 5 µL of 4X SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.[14]

  • Western Blotting:

    • Resolve the proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence imager.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensities relative to a loading control (e.g., total histone H3).

cluster_workflow In Vitro Acylation Workflow A 1. Prepare Reaction Mix (HAT, Histone, Acyl-CoA) B 2. Incubate (e.g., 30°C, 60 min) A->B C 3. Quench Reaction (Add SDS Buffer) B->C D 4. SDS-PAGE C->D E 5. Western Blot (Probe with specific antibody) D->E F 6. Detect & Quantify (Chemiluminescence) E->F

Caption: Workflow for an in vitro histone acylation assay.

This protocol allows for the precise identification and relative quantification of histone isobutyrylation and acetylation at specific lysine sites.

Materials:

  • Histones extracted from cells (e.g., via acid extraction)[15]

  • Trypsin (or other proteases like Arg-C)

  • Reagents for reduction (DTT) and alkylation (iodoacetamide)

  • C18 desalting columns

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometer (HPLC-MS/MS)[6]

Protocol:

  • Histone Extraction: Isolate nuclei from cell pellets and perform acid extraction to purify core histones.[15]

  • Protein Digestion:

    • Quantify the extracted histones.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the histones into peptides using trypsin overnight at 37°C.

  • Peptide Desalting: Desalt the peptide mixture using C18 columns to remove contaminants.

  • LC-MS/MS Analysis:

    • Load the digested peptides onto an analytical column of an HPLC system coupled to a mass spectrometer.[6]

    • Separate peptides using a gradient of acetonitrile.

    • The mass spectrometer will perform data-dependent acquisition, fragmenting the most abundant peptide ions to generate MS/MS spectra.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.

    • Specify acetylation (+42.0106 Da) and isobutyrylation (+70.0419 Da) as variable modifications on lysine residues.

    • Perform label-free quantification by comparing the peak areas of identified acylated peptides between different samples.

cluster_workflow Mass Spectrometry Workflow A 1. Histone Extraction (from cells) B 2. In-solution Digestion (e.g., Trypsin) A->B C 3. Peptide Desalting (C18 Cleanup) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Search (Identify acylated peptides) D->E F 6. Quantification (Compare peak areas) E->F

Caption: Workflow for mass spectrometry-based histone modification analysis.

ChIP-seq is used to map the genome-wide locations of specific histone modifications, allowing for a comparison of the genomic distribution of isobutyrylation and acetylation.[16][17]

Materials:

  • Cells or tissue

  • Formaldehyde (B43269) (for cross-linking)

  • Buffers for cell lysis and chromatin shearing (see below)

  • Sonicator or micrococcal nuclease (MNase)

  • Antibody specific to the histone modification of interest

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for sequencing library preparation

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[16]

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells to release nuclei.

    • Isolate nuclei and resuspend in a shearing buffer.

    • Shear chromatin to fragments of 200-600 bp using sonication.[18]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with magnetic beads.

    • Incubate a portion of the lysate overnight at 4°C with an antibody specific for the target histone modification (e.g., H3K27ac). Save a small fraction as the "input" control.[15]

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt. Treat with RNase A and Proteinase K to remove RNA and protein.[15]

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the ChIP DNA and input DNA. Sequence the libraries on a high-throughput sequencing platform.[16]

  • Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone mark compared to the input control.

cluster_workflow ChIP-seq Workflow A 1. Cross-link Proteins to DNA (Formaldehyde) B 2. Shear Chromatin (Sonication) A->B C 3. Immunoprecipitate (Specific Antibody) B->C D 4. Reverse Cross-links C->D E 5. Purify DNA D->E F 6. Library Prep & Sequencing E->F G 7. Data Analysis (Peak Calling) F->G

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion

The comparison of this compound and acetyl-CoA in histone acylation reveals a nuanced interplay between cellular metabolism and epigenetic control. While acetylation is the more efficiently catalyzed modification by enzymes like p300, the existence and regulation of isobutyrylation highlight a broader "acylome" that can fine-tune gene expression in response to specific metabolic inputs, such as amino acid availability.[4][5] The lower enzymatic efficiency for isobutyrylation may be overcome by localized high concentrations of this compound, suggesting that specific metabolic states can drive distinct epigenetic landscapes. Future research focusing on developing specific reader proteins and writers/erasers for isobutyrylation will further elucidate its unique biological roles.

References

A Comparative Analysis of Isobutyryl-CoA and Propionyl-CoA: Beyond the Crossroads of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of isobutyryl-CoA and propionyl-CoA, two pivotal intermediates in cellular metabolism. While structurally similar, their distinct origins, metabolic fates, and functional roles have significant implications for cellular physiology and disease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related pathologies.

Core Functional Differences

This compound and propionyl-CoA are both thioester derivatives of coenzyme A, playing crucial roles in the catabolism of amino acids and fatty acids. However, their metabolic pathways and downstream effects diverge significantly. This compound is primarily generated from the catabolism of the branched-chain amino acid valine.[1][2] In contrast, propionyl-CoA is a product of the breakdown of several other amino acids, including isoleucine, threonine, and methionine, as well as odd-chain fatty acids.[3][4][5]

A key functional distinction lies in their roles as precursors for post-translational modifications of proteins, particularly histones. This compound is the donor for lysine (B10760008) isobutyrylation (Kibu), while propionyl-CoA is the donor for lysine propionylation (Kpr).[1][6][7][8] Both of these modifications are increasingly recognized as important epigenetic marks that influence chromatin structure and gene expression.[7][8][9] The accumulation of these metabolites due to enzymatic defects leads to distinct metabolic disorders: this compound dehydrogenase deficiency and propionic acidemia, respectively, each with unique pathophysiological consequences.[2][10]

Metabolic Pathways and Key Enzymes

The metabolic pathways of this compound and propionyl-CoA are distinct, involving specific enzymes that channel them toward the tricarboxylic acid (TCA) cycle.

This compound Metabolism: The catabolism of valine produces this compound, which is then dehydrogenated by this compound dehydrogenase (IBD) to form methacrylyl-CoA.[11] Subsequent enzymatic reactions eventually lead to the formation of succinyl-CoA, which enters the TCA cycle.

Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA.[3][5][12] This is then converted to succinyl-CoA through the actions of methylmalonyl-CoA racemase and the vitamin B12-dependent methylmalonyl-CoA mutase, ultimately feeding into the TCA cycle.[3][5]

metabolic_pathways cluster_iso This compound Pathway cluster_prop Propionyl-CoA Pathway Valine Valine Isobutyryl_CoA This compound Valine->Isobutyryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA This compound Dehydrogenase (IBD) Succinyl_CoA_iso Succinyl-CoA Methacrylyl_CoA->Succinyl_CoA_iso Multiple Steps TCA_Cycle TCA Cycle Succinyl_CoA_iso->TCA_Cycle Amino_Acids Isoleucine, Threonine, Methionine Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) Succinyl_CoA_prop Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA_prop Multiple Steps Succinyl_CoA_prop->TCA_Cycle

Figure 1. Metabolic pathways of this compound and propionyl-CoA.

Quantitative Data Summary

The key enzymes in the metabolic pathways of this compound and propionyl-CoA exhibit distinct substrate specificities and kinetic parameters. This data highlights the specialization of these pathways.

EnzymeSubstrateKm (mM)kcat/Km (µM-1s-1)Reference
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29Not Reported[3]
ATP0.08Not Reported[3]
Bicarbonate3.0Not Reported[3]
This compound Dehydrogenase (IBD) This compoundNot Reported0.8[13]
(S) 2-methylbutyryl-CoANot Reported0.23[13]
n-propionyl-CoANot Reported0.04[13]

Differential Roles in Histone Acylation

A significant functional divergence between this compound and propionyl-CoA is their role as donors for distinct post-translational modifications of histones, linking cellular metabolism to epigenetic regulation.

histone_acylation cluster_metabolism Metabolic Precursors cluster_epigenetics Epigenetic Modifications cluster_function Cellular Function Isobutyryl_CoA This compound Histone Histone Protein Isobutyryl_CoA->Histone HATs (e.g., p300) Propionyl_CoA Propionyl-CoA Propionyl_CoA->Histone HATs Isobutyrylation Lysine Isobutyrylation (Kibu) Histone->Isobutyrylation Propionylation Lysine Propionylation (Kpr) Histone->Propionylation Chromatin_Structure Altered Chromatin Structure Isobutyrylation->Chromatin_Structure Propionylation->Chromatin_Structure Gene_Expression Regulation of Gene Expression Chromatin_Structure->Gene_Expression

Figure 2. Differential histone acylation by this compound and propionyl-CoA.

The accumulation of this compound can lead to increased histone isobutyrylation, while elevated propionyl-CoA levels result in hyperpropionylation of histones.[6][7][8] Both modifications are associated with transcriptionally active chromatin, suggesting a mechanism by which metabolic status can directly influence gene regulation programs.[8][9]

Pathophysiological Implications

The accumulation of either this compound or propionyl-CoA due to genetic defects in their respective metabolic pathways leads to severe, and distinct, clinical manifestations.

  • This compound Dehydrogenase Deficiency: This is a rare autosomal recessive disorder characterized by the accumulation of this compound and its derivatives. Clinical presentations can be variable, and in some cases, individuals may be asymptomatic.[14]

  • Propionic Acidemia: This is a more severe inborn error of metabolism caused by a deficiency in propionyl-CoA carboxylase. The accumulation of propionyl-CoA and its metabolites is highly toxic, leading to metabolic acidosis, hyperammonemia, and neurological complications.[6][10] Propionyl-CoA has been shown to inhibit key mitochondrial enzymes, impairing cellular energy metabolism.[10][15]

Experimental Protocols

Quantification of Acyl-CoAs by HPLC-MS/MS

This method allows for the sensitive and specific measurement of this compound and propionyl-CoA in biological samples.

a. Sample Preparation:

  • Homogenize tissue or cell pellets in a suitable buffer.

  • Perform protein precipitation using an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[16]

  • Dry the purified extract and reconstitute in the initial mobile phase for analysis.

b. HPLC Separation:

c. MS/MS Detection:

  • Use electrospray ionization (ESI) in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for this compound and propionyl-CoA for accurate quantification.

Propionyl-CoA Carboxylase (PCC) Activity Assay

PCC activity can be determined by measuring the conversion of propionyl-CoA to methylmalonyl-CoA.

a. Radiometric Assay:

  • Prepare a reaction mixture containing cell or tissue lysate, propionyl-CoA, ATP, MgCl₂, and radiolabeled bicarbonate (H¹⁴CO₃⁻).[17][18]

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding acid, which also removes unreacted radiolabeled bicarbonate as ¹⁴CO₂.

  • Measure the incorporation of the radiolabel into the non-volatile product (methylmalonyl-CoA) using scintillation counting.

b. HPLC-based Assay:

  • Perform the enzymatic reaction as described above with non-radiolabeled substrates.

  • Stop the reaction and deproteinize the sample.

  • Separate the substrate (propionyl-CoA) from the product (methylmalonyl-CoA) using HPLC.[15]

  • Quantify the amount of methylmalonyl-CoA produced by comparing it to a standard curve.[19]

This guide underscores the critical, yet distinct, roles of this compound and propionyl-CoA in cellular metabolism and regulation. A thorough understanding of their functional differences is essential for the development of targeted therapeutic strategies for related metabolic disorders.

References

Validating Isobutyryl-CoA as a Potential Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl-CoA is a pivotal intermediate in the catabolism of the branched-chain amino acid valine. Dysregulation of its metabolism, primarily due to deficiencies in the enzyme this compound dehydrogenase (IBD), can lead to the rare genetic disorder IBD deficiency (IBDD). While many individuals with IBDD are asymptomatic, some present with serious clinical manifestations, including cardiomyopathy, anemia, and developmental delay.[1][2] Recent research has expanded the relevance of this compound beyond this rare disease, implicating it in epigenetic regulation through histone isobutyrylation, a post-translational modification with potential roles in cancer.[3][4][5] This guide provides a comparative analysis of this compound as a therapeutic target, summarizing key experimental data and methodologies to inform future research and drug development efforts.

This compound Metabolism and its Pathophysiological Relevance

This compound is generated from valine through a series of enzymatic reactions. The mitochondrial enzyme this compound dehydrogenase (IBD), encoded by the ACAD8 gene, catalyzes the conversion of this compound to methacrylyl-CoA.[1][2] Genetic mutations in ACAD8 lead to IBD deficiency, an autosomal recessive disorder characterized by the accumulation of this compound and its derivatives.[1][2]

Beyond its role in valine catabolism, this compound serves as the donor for lysine (B10760008) isobutyrylation, a recently discovered histone modification.[4][5] This epigenetic mark is implicated in the regulation of gene expression and may play a role in tumorigenesis.[3][4]

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Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Valine Catabolism Methacrylyl_CoA Methacrylyl_CoA Isobutyryl_CoA->Methacrylyl_CoA IBD (ACAD8) Histone_Isobutyrylation Histone_Isobutyrylation Isobutyryl_CoA->Histone_Isobutyrylation Histone Isobutyryltransferase Propionyl_CoA Propionyl_CoA Methacrylyl_CoA->Propionyl_CoA Downstream Metabolism

Valine Catabolism and this compound Pathways.

Therapeutic Strategies Targeting this compound

Currently, therapeutic interventions for IBD deficiency primarily focus on managing the metabolic consequences of this compound accumulation.

Therapeutic StrategyMechanism of ActionSupporting Experimental Data
Dietary Valine Restriction Reduces the production of this compound by limiting its precursor amino acid.Effective in lowering elevated valine concentrations in the blood of patients with hypervalinemia, a related disorder.[6] For most individuals with IBD deficiency, a low-valine diet may not be necessary.[1]
L-carnitine Supplementation Facilitates the excretion of excess this compound as isobutyrylcarnitine, preventing its accumulation and secondary carnitine deficiency.L-carnitine may help prevent or treat heart problems and anemia in children with IBD deficiency.[7] It is considered integral to IBDD management.[2]

Comparison with Alternative Therapeutic Approaches

While directly targeting this compound metabolism is a logical approach for IBD deficiency, alternative strategies employed for other organic acidemias and metabolic disorders offer a valuable comparative perspective.

Alternative Therapeutic ApproachMechanism of ActionRelevance to this compound as a Target
Enzyme Replacement Therapy (ERT) Aims to replace the deficient or non-functional enzyme.A potential future therapy for IBD deficiency, though not currently available.
Gene Therapy Involves the introduction of a functional copy of the defective gene to restore enzyme activity.Explored for other organic acidemias like methylmalonic and propionic acidemia, offering a potential long-term solution for IBD deficiency.[1]
Metabolic Reprogramming Inhibitors (in Cancer) Target key metabolic pathways that are dysregulated in cancer cells to inhibit their growth and proliferation.As this compound is linked to histone modifications in cancer, targeting its metabolism could be a novel anti-cancer strategy. This can be compared to inhibitors of glycolysis (e.g., 2-Deoxy-D-glucose), fatty acid synthesis (e.g., Orlistat), and glutaminolysis (e.g., CB-839).[8][9]
Histone Deacetylase (HDAC) Inhibitors (in Cancer) Modulate the epigenetic landscape of cancer cells, including histone acylation patterns.Given the role of this compound in histone isobutyrylation, targeting the "writers" (histone acetyltransferases) and "erasers" (deacylases) of this mark presents a therapeutic opportunity.

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cluster_IBDD IBD Deficiency cluster_Alternatives Alternative Approaches cluster_Cancer Cancer Target_Isobutyryl_CoA Targeting this compound Metabolism Diet Dietary Restriction Target_Isobutyryl_CoA->Diet Carnitine L-carnitine Target_Isobutyryl_CoA->Carnitine ERT Enzyme Replacement Gene_Therapy Gene Therapy Target_Histone_Mod Targeting Histone Isobutyrylation Metabolic_Inhibitors Metabolic Reprogramming Inhibitors Target_Histone_Mod->Metabolic_Inhibitors HDAC_Inhibitors HDAC/Deisobutyrylase Inhibitors Target_Histone_Mod->HDAC_Inhibitors

Therapeutic Strategies Comparison.

Key Experimental Methodologies

Validating this compound as a therapeutic target requires robust and reproducible experimental protocols.

Quantification of this compound and Related Metabolites

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol Summary:

  • Sample Preparation: Extraction of metabolites from biological samples (e.g., cells, tissues, plasma) using appropriate solvents.

  • Chromatographic Separation: Separation of this compound and its isomers from other metabolites using a reversed-phase chromatography column.

  • Mass Spectrometric Detection: Ionization of the separated metabolites and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Quantification: Calculation of metabolite concentrations based on a standard curve generated with known amounts of purified standards.

Measurement of this compound Dehydrogenase (ACAD8) Activity

Method: ETF (Electron Transfer Flavoprotein) Fluorescence Reduction Assay.

Protocol Summary:

  • Reaction Mixture Preparation: A reaction buffer containing the sample (e.g., cell lysate, purified enzyme), a substrate (this compound), and purified ETF is prepared.

  • Fluorescence Measurement: The reduction of ETF by the active IBD enzyme is monitored by the decrease in ETF's intrinsic fluorescence over time using a fluorometer.

  • Activity Calculation: The rate of fluorescence decrease is proportional to the IBD enzyme activity.

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cluster_Workflow Experimental Workflow cluster_Quantification Quantification cluster_Activity Activity Assay Biological_Sample Biological Sample (Cells, Tissue, Plasma) Metabolite_Extraction Metabolite Extraction Biological_Sample->Metabolite_Extraction Enzyme_Assay_Prep Enzyme Activity Assay Preparation Biological_Sample->Enzyme_Assay_Prep HPLC_MSMS HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_MSMS ETF_Assay ETF Fluorescence Reduction Assay Enzyme_Assay_Prep->ETF_Assay Data_Analysis Data Analysis and Interpretation HPLC_MSMS->Data_Analysis ETF_Assay->Data_Analysis

Workflow for this compound Analysis.

Conclusion and Future Directions

This compound stands at the intersection of a rare metabolic disease and the burgeoning field of epigenetics, presenting a multifaceted therapeutic target. For IBD deficiency, modulating this compound levels through diet and carnitine supplementation remains the standard of care. However, the development of specific pharmacological inhibitors of IBD could offer a more targeted therapeutic option. High-throughput screening campaigns utilizing the ETF fluorescence reduction assay could accelerate the discovery of such molecules.

In the context of cancer, the role of this compound in histone isobutyrylation opens up exciting new avenues for therapeutic intervention. Further research is needed to elucidate the specific downstream effects of this epigenetic modification on gene expression and tumorigenesis. A deeper understanding of the enzymes that add and remove isobutyryl groups from histones will be crucial for developing targeted therapies.

The validation of this compound as a therapeutic target will require a multidisciplinary approach, combining metabolomics, enzymology, and epigenetic studies. The experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest to translate our understanding of this compound metabolism into novel and effective therapies.

References

Comparative Analysis of Isobutyryl-CoA Levels Across Different Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of isobutyryl-CoA levels, a critical intermediate in the catabolism of the branched-chain amino acid valine. Understanding the tissue-specific concentrations of this metabolite is vital for research into metabolic diseases, drug development, and toxicology, as fluctuations in acyl-CoA pools can impact cellular energy, signaling, and epigenetic regulation. While direct comparative data on absolute this compound concentrations across various tissues is limited in publicly available literature, this guide synthesizes available information to provide context, outlines the established methodologies for quantification, and visualizes its metabolic origin.

The Metabolic Context of this compound

This compound is generated within the mitochondria as a key step in the degradation pathway of valine. This metabolic process is particularly active in tissues with high energy demands and protein turnover, including the liver, heart, kidney, and skeletal muscle. The catabolism of valine and other branched-chain amino acids begins with a transamination step followed by oxidative decarboxylation, which yields this compound. This intermediate is then further processed through a series of enzymatic reactions to ultimately form propionyl-CoA, which can enter the citric acid cycle. Given its position as a metabolic intermediate, the steady-state levels of this compound are typically low and tightly regulated.

Quantitative Data on Short-Chain Acyl-CoA Levels

Direct, multi-tissue comparative values for this compound are not readily found in published studies. Its low abundance and transient nature make it a challenging analyte to quantify. However, to provide a frame of reference, data from studies profiling a broader range of short-chain acyl-CoAs in specific tissues can be used. The following table summarizes quantitative data for related, more abundant short-chain acyl-CoAs in mouse heart tissue, which helps to contextualize the expected low concentration of this compound.

Acyl-CoA SpeciesTissueConcentration (pmol/mg wet weight)
Acetyl-CoAMouse Heart5.77 (± 3.08)
Propionyl-CoAMouse Heart0.476 (± 0.224)
Lactoyl-CoAMouse Heart0.0172
Crotonyl-CoAMouse HeartSimilar to Lactoyl-CoA
This compound Mouse Heart Data not available, but expected to be in the low pmol to fmol range

Data for Acetyl-CoA, Propionyl-CoA, and Lactoyl-CoA are derived from a study on lactoyl-CoA quantification and are presented as mean (± standard deviation) where available.[1][2][3] The concentration of this compound is anticipated to be significantly lower than that of major acyl-CoAs like acetyl-CoA.

Experimental Protocols

The quantification of short-chain acyl-CoAs such as this compound from biological tissues is a complex procedure requiring sensitive and specific analytical techniques. The most widely accepted method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

1. Tissue Homogenization and Extraction:

  • Objective: To rapidly quench metabolic activity and extract acyl-CoAs from tissue samples.

  • Procedure:

    • Approximately 20-50 mg of frozen tissue is weighed and kept on dry ice.

    • The tissue is transferred to a 2 mL tube containing ceramic beads and 1 mL of an ice-cold extraction solvent (e.g., 10% trichloroacetic acid (TCA) or an acetonitrile/methanol/water mixture).

    • A known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA such as [¹³C₃]propionyl-CoA or a non-endogenous odd-chain acyl-CoA) is added to each sample for accurate quantification.

    • The tissue is homogenized using a bead-beating homogenizer (e.g., Precellys 24) at a low temperature to prevent degradation.

    • The homogenate is centrifuged at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • The supernatant containing the acyl-CoAs is carefully transferred to a new tube for analysis.

2. Chromatographic Separation (LC):

  • Objective: To separate this compound from other isomers (like butyryl-CoA) and interfering molecules prior to detection.

  • Typical Setup:

    • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX 300SB-C8).

    • Mobile Phase A: An aqueous solution with an ion-pairing agent or buffer (e.g., 100 mM ammonium (B1175870) formate, pH 5.0).

    • Mobile Phase B: An organic solvent like acetonitrile.

    • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: Typically in the range of 200-400 µL/min.

3. Mass Spectrometric Detection (MS/MS):

  • Objective: To specifically detect and quantify this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Typical Setup:

    • Ionization: Positive ion Electrospray Ionization (ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: A specific precursor ion (the mass of the intact this compound molecule) is selected and fragmented, and a specific product ion is monitored. This transition is highly specific to the target molecule. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4]

    • Quantification: The area under the peak for the specific MRM transition of this compound is measured and compared to the peak area of the internal standard. A standard curve generated from known concentrations of this compound is used to determine the absolute concentration in the tissue sample.

Metabolic Pathway Visualization

The following diagram illustrates the catabolic pathway of the amino acid L-Valine, highlighting the formation of this compound. This process primarily occurs in the mitochondrial matrix.

Valine_Catabolism Valine L-Valine Keto_Isovalerate α-Ketoisovalerate Valine->Keto_Isovalerate BCAT Isobutyryl_CoA This compound Keto_Isovalerate->Isobutyryl_CoA BCKDH Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxythis compound Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA Hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonate_Semialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate_Semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonate_Semialdehyde->Propionyl_CoA MMSDH TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Caption: Mitochondrial catabolism of L-Valine to Propionyl-CoA.

References

A Comparative Guide to Isobutyryl-CoA Metabolism: Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isobutyryl-CoA metabolism in healthy individuals versus those with inherited metabolic disorders, primarily focusing on this compound Dehydrogenase (IBD) deficiency. We will delve into the metabolic pathways, enzymatic functions, and the cellular consequences of impaired this compound metabolism, supported by experimental data and detailed methodologies.

Introduction to this compound Metabolism

This compound is a key intermediate in the catabolism of the branched-chain amino acid, valine.[1][2] In healthy individuals, this compound is efficiently converted to methacrylyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IBD). This process is a crucial step in the valine degradation pathway, ultimately leading to the production of propionyl-CoA, which can then enter the citric acid cycle to generate energy.[1][2]

The primary diseased state associated with disrupted this compound metabolism is this compound Dehydrogenase (IBD) deficiency, an autosomal recessive disorder caused by mutations in the ACAD8 gene.[3][4] This deficiency leads to the accumulation of this compound and its derivatives, which can be detected through newborn screening programs.[3][4]

The Valine Catabolism Pathway

The breakdown of valine involves a series of enzymatic reactions primarily occurring within the mitochondria. This compound is a central molecule in this pathway.

Valine_Catabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA This compound alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA This compound Dehydrogenase (IBD) (ACAD8 gene) Propionyl_CoA Propionyl-CoA Methacrylyl_CoA->Propionyl_CoA Multiple enzymatic steps Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle

Figure 1. The catabolic pathway of valine, highlighting the role of this compound Dehydrogenase (IBD). A deficiency in this enzyme leads to the accumulation of this compound.

Comparative Analysis: Healthy vs. Diseased States

The primary manifestation of diseased this compound metabolism is IBD deficiency. While many individuals identified through newborn screening remain asymptomatic, some can present with clinical symptoms.[5][6]

Table 1: Clinical and Biochemical Comparison

FeatureHealthy StateDiseased State (IBD Deficiency)
Clinical Presentation AsymptomaticOften asymptomatic; may present with failure to thrive, dilated cardiomyopathy, anemia, hypotonia, and developmental delay.[4][7] Symptoms can be triggered by metabolic stress.[6]
Biochemical Markers Normal levels of C4-acylcarnitine and isobutyrylglycineElevated levels of C4-acylcarnitine (isobutyrylcarnitine) in blood and plasma.[4][5] Isobutyrylglycine may be elevated in urine.[8]
Enzyme Activity Normal this compound Dehydrogenase (IBD) activityReduced or absent IBD activity due to mutations in the ACAD8 gene.[1][2]
Genetic Basis Wild-type ACAD8 geneBiallelic pathogenic variants in the ACAD8 gene.[9][10]

Table 2: Quantitative Data on Key Metabolites and Enzyme Kinetics

ParameterHealthy StateDiseased State (IBD Deficiency)Reference
Plasma C4-Acylcarnitine < 0.42 µmol/L1.39 - 1.42 µmol/L (mean in newborns)[11] (Link currently unavailable)
This compound Levels Basal levels maintained by metabolic fluxAccumulation in mitochondria; specific concentrations in patient tissues are not well-documented but are presumed to be significantly elevated.[5]
IBD Enzyme Kinetics (kcat/Km) 0.8 µM⁻¹s⁻¹ for this compoundMutant enzymes are often stable but inactive. For example, the Arg302Gln substitution results in an inactive enzyme.[12]

Signaling Pathways and Cellular Consequences

Recent research has uncovered a potential role for this compound in cellular signaling through post-translational modifications of proteins, specifically histone isobutyrylation.[13][14][15][16][17]

This compound and Histone Isobutyrylation:

The accumulation of this compound can lead to an increase in lysine (B10760008) isobutyrylation (Kibu), a novel histone modification mark.[13][14][15][16][17] This modification is catalyzed by histone acetyltransferases (HATs), such as p300.[14][17] Histone modifications play a crucial role in regulating chromatin structure and gene expression.[18][19][20] An alteration in the landscape of histone isobutyrylation due to elevated this compound could, therefore, have downstream effects on transcription and cellular function.[15][17]

Signaling_Pathway cluster_disease IBD Deficiency cluster_signaling Cellular Signaling IBD_Deficiency IBD Deficiency (ACAD8 mutation) Accumulation Increased This compound IBD_Deficiency->Accumulation Histone_Isobutyrylation Increased Histone Isobutyrylation Accumulation->Histone_Isobutyrylation p300/HATs Gene_Expression Altered Gene Expression Histone_Isobutyrylation->Gene_Expression Cellular_Function Potential Alteration in Cellular Function Gene_Expression->Cellular_Function

Figure 2. Proposed signaling consequence of IBD deficiency. The accumulation of this compound can lead to increased histone isobutyrylation, potentially altering gene expression and cellular function.

Experimental Protocols

1. Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening and diagnosis of IBD deficiency.

  • Objective: To quantify C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots or plasma.

  • Principle: Stable isotope dilution tandem mass spectrometry. A known amount of a stable isotope-labeled internal standard is added to the sample. The ratio of the analyte to the internal standard is used for quantification.

  • Methodology:

    • Sample Preparation:

      • A 3mm disk is punched from a dried blood spot and placed into a 96-well plate.

      • An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards (e.g., d3-C4-carnitine) is added.

      • The plate is agitated and then centrifuged to separate the extract.

      • The supernatant is transferred to a new plate and dried under nitrogen.

    • Derivatization:

      • The dried extract is derivatized (e.g., with butanolic HCl) to form butyl esters of the acylcarnitines. This improves their chromatographic and mass spectrometric properties.

      • The derivatization agent is evaporated.

    • LC-MS/MS Analysis:

      • The derivatized sample is reconstituted in the mobile phase.

      • The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

      • Acylcarnitines are separated by reverse-phase chromatography.

      • The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Precursor ion scanning for m/z 85 (a characteristic fragment of carnitine) or multiple reaction monitoring (MRM) is used for detection and quantification.

  • Data Analysis: The concentration of C4-acylcarnitine is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Acylcarnitine_Workflow DBS Dried Blood Spot (DBS) Extraction Extraction with Internal Standards DBS->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Figure 3. A simplified workflow for the analysis of acylcarnitines from dried blood spots by LC-MS/MS.

2. ACAD8 Gene Sequencing

Genetic analysis is crucial for confirming a diagnosis of IBD deficiency.

  • Objective: To identify pathogenic variants in the ACAD8 gene.

  • Principle: Sanger sequencing or Next-Generation Sequencing (NGS) of the coding regions and splice junctions of the ACAD8 gene.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.

    • PCR Amplification: The exons and flanking intronic regions of the ACAD8 gene are amplified using polymerase chain reaction (PCR) with specific primers.

    • Sequencing:

      • Sanger Sequencing: The PCR products are purified and sequenced using a capillary electrophoresis-based sequencer.

      • Next-Generation Sequencing (NGS): A library of the patient's DNA is prepared and enriched for the ACAD8 gene (or a panel of metabolic genes). The library is then sequenced on an NGS platform.

    • Data Analysis: The obtained sequence is compared to the reference sequence of the ACAD8 gene to identify any variations. The pathogenicity of identified variants is assessed using prediction algorithms and population databases.[9][21]

3. This compound Dehydrogenase (IBD) Enzyme Activity Assay

This assay directly measures the function of the IBD enzyme.

  • Objective: To determine the catalytic activity of IBD in patient-derived cells (e.g., fibroblasts) or with recombinant enzyme.

  • Principle: The electron transfer flavoprotein (ETF) reduction assay is a common method. It measures the rate of reduction of ETF by IBD in the presence of this compound. The reduction of ETF is monitored by a decrease in its intrinsic fluorescence.[22]

  • Methodology:

    • Sample Preparation:

      • Mitochondria are isolated from cultured fibroblasts or tissue samples.

      • Alternatively, recombinant wild-type and mutant IBD enzymes are expressed and purified.

    • Assay Reaction:

      • The reaction is performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.

      • The reaction mixture contains a buffer, the electron acceptor ETF, and the sample (mitochondrial extract or recombinant enzyme).

      • The reaction is initiated by the addition of the substrate, this compound.

    • Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer.

    • Data Analysis: The rate of fluorescence decrease is proportional to the IBD enzyme activity. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.[12]

Conclusion

The study of this compound metabolism provides a clear example of how a single enzymatic defect can lead to a range of clinical outcomes, from asymptomatic to severe disease. While the accumulation of this compound and its derivatives are established biomarkers for IBD deficiency, emerging research into the role of this compound in histone modifications opens up new avenues for understanding the pathophysiology of this and other metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricacies of this compound metabolism and its impact on cellular function. Continued research in this area is essential for the development of improved diagnostic tools and potential therapeutic interventions.

References

validation of isobutyryl-CoA as a biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of isobutyryl-CoA and its derivative, C4-acylcarnitine, as biomarkers for metabolic disorders. This document provides a comprehensive overview of their validation, performance against other markers, and the experimental protocols for their detection, supported by quantitative data.

Introduction to this compound in Metabolic Disorders

Isobutyryl-coenzyme A (this compound) is a key intermediate in the mitochondrial catabolism of the branched-chain amino acid valine.[1][2] Genetic defects in the enzyme this compound dehydrogenase (IBD), caused by mutations in the ACAD8 gene, lead to a rare autosomal recessive metabolic disorder known as this compound Dehydrogenase Deficiency (IBDD).[3][4][5] This deficiency results in the accumulation of this compound and its derivatives. While many individuals with IBDD are asymptomatic, some may present with symptoms such as hypotonia, developmental delay, and anemia.[4][5][6]

The primary biomarker used to detect IBDD, particularly in newborn screening programs, is the elevated level of C4-acylcarnitine in dried blood spots.[4][5][7] C4-acylcarnitine is a generic term for a four-carbon acylcarnitine, which includes isobutyrylcarnitine (B1203888) (the derivative of this compound) and its isomer, butyrylcarnitine. Standard tandem mass spectrometry (MS/MS) methods used in newborn screening do not differentiate between these two isomers.[8]

Comparative Analysis of C4-Acylcarnitine as a Biomarker

The major challenge in using C4-acylcarnitine as a biomarker for IBDD is its lack of specificity. Elevated C4-acylcarnitine is also the primary biomarker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), another inborn error of metabolism.[7][9] This overlap necessitates second-tier testing for a definitive diagnosis.

To improve the positive predictive value and reduce false positives, various acylcarnitine ratios are being investigated.[3][10] These ratios can help to better distinguish between true positive cases and false positives, and in some instances, between IBDD and SCADD.[10]

Table 1: Performance of C4-Acylcarnitine and Related Ratios in Newborn Screening
Biomarker/RatioAssociated Disorder(s)UtilityLimitations
C4-Acylcarnitine IBDD, SCADDPrimary screening marker for IBDD and SCADD.[6][8]Cannot distinguish between IBDD and SCADD.[8]
C4/C2 Ratio IBDD, SCADDSecondary marker to improve specificity.[9]Overlap can still exist between different conditions.
C4/C3 Ratio IBDD, SCADDSecondary marker to improve specificity.[9]Further validation in larger cohorts is needed.
Urine C4-Acylcarnitine IBDDDifferential diagnostic marker.[11]Elevated in IBDD, but typically normal in SCADD.[11]
Isobutyrylglycine (Urine) IBDDConfirmatory biomarker for IBDD.[10][12]May not be elevated in all IBDD patients.[11]
Ethylmalonic Acid (Urine) SCADDConfirmatory biomarker for SCADD.[6]Used to rule out SCADD in cases of elevated C4.
Table 2: Reported Acylcarnitine Concentrations in Metabolic Disorders (μmol/L)
AcylcarnitineConditionMean ± SD (or Range)Reference
C14CPT2D1.59 ± 0.25[13]
C16CPT2D19.36 ± 2.33[13]
C16:1CPT2D1.69 ± 0.18[13]
C18CPT2D4.28 ± 0.74[13]
C18:1CPT2D6.67 ± 0.89[13]
C14CACTD1.33 ± 0.54[13]
C16CACTD18.97 ± 8.5[13]
C16:1CACTD1.5 ± 0.7[13]

Note: Data for C4-acylcarnitine concentrations in IBDD and SCADD patient cohorts versus healthy controls are often presented as multiples of the median or with specific cut-off values for screening programs, which vary by institution. One study reported an incidence of IBDD of 1 in 62,599, with all affected patients showing continuously elevated C4-acylcarnitine levels.[9]

Signaling Pathways and Cellular Functions of this compound

Beyond its role as a metabolic intermediate, this compound is emerging as a crucial link between cellular metabolism and epigenetic regulation. It serves as a substrate for a novel post-translational modification called lysine (B10760008) isobutyrylation (Kibu) on histone proteins.[4][7] This modification can be catalyzed by histone acetyltransferases such as p300.[14][15] By altering histone modifications, fluctuations in the levels of this compound can potentially influence gene expression, suggesting a mechanism by which metabolic dysregulation in IBDD could lead to its clinical manifestations.[7][16]

Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Catabolism Metabolic_Pathways Metabolic_Pathways Isobutyryl_CoA->Metabolic_Pathways Further Metabolism p300 p300/HATs Isobutyryl_CoA->p300 IBDD IBDD (ACAD8 deficiency) Metabolic_Pathways->IBDD Blocked in Histone_Isobutyrylation Histone Isobutyrylation Gene_Expression Altered Gene Expression Histone_Isobutyrylation->Gene_Expression p300->Histone_Isobutyrylation

Figure 1: this compound's role in metabolism and epigenetics.

Experimental Protocols

The standard method for the quantitative analysis of acylcarnitines, including C4-acylcarnitine, in newborn screening is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Method: LC-MS/MS Analysis of Acylcarnitines from Dried Blood Spots
  • Sample Preparation:

    • A small disk (typically 3 mm) is punched from the dried blood spot on a Guthrie card.[1]

    • The disk is placed into a well of a 96-well microplate.

    • An extraction solution, usually methanol (B129727) or an acetonitrile/water mixture, is added. This solution contains stable isotope-labeled internal standards for a panel of acylcarnitines to ensure accurate quantification.[1][17]

    • The plate is agitated for a set period (e.g., 20-30 minutes) to allow for the extraction of the analytes.[1][17]

    • The extract is then separated from the filter paper disk, often by centrifugation or filtration.[1]

  • Derivatization (Optional but common):

    • The extracted analytes are dried down.

    • A derivatizing agent, such as butanolic-HCl, is added to convert the acylcarnitines to their butyl esters. This step can improve chromatographic properties and ionization efficiency.

  • LC-MS/MS Analysis:

    • The prepared sample extract is injected into an LC-MS/MS system.

    • While some methods use flow injection analysis (FIA) without chromatographic separation, using a short liquid chromatography column can improve sensitivity and specificity by separating isomers and removing interfering substances.[1]

    • The mass spectrometer is operated in a positive ion mode, using Multiple Reaction Monitoring (MRM) to detect and quantify specific acylcarnitines based on their mass-to-charge ratio (m/z) and the m/z of their characteristic fragment ions.

cluster_sample_prep Sample Preparation cluster_analysis Analysis DBS Dried Blood Spot (Guthrie Card) Punch Punch 3mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standards Punch->Extraction Derivatization Derivatization (e.g., Butanolic-HCl) Extraction->Derivatization LC_MSMS LC-MS/MS Derivatization->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Quantification Quantification vs. Internal Standards Data_Acquisition->Quantification

Figure 2: Workflow for C4-acylcarnitine analysis.

Diagnostic Workflow for Elevated C4-Acylcarnitine

The diagnostic pathway for an infant with an elevated C4-acylcarnitine level on a newborn screen is a multi-step process designed to differentiate between IBDD, SCADD, and other potential causes.

NBS Newborn Screen (Dried Blood Spot) Elevated_C4 Elevated C4-Acylcarnitine NBS->Elevated_C4 Second_Tier Second-Tier Testing Elevated_C4->Second_Tier Urine_OA Urine Organic Acids Second_Tier->Urine_OA Urine_AC Urine Acylcarnitines Second_Tier->Urine_AC IBDD_Dx Diagnosis: IBDD Urine_OA->IBDD_Dx Isobutyrylglycine Elevated SCADD_Dx Diagnosis: SCADD Urine_OA->SCADD_Dx Ethylmalonic Acid Elevated Urine_AC->IBDD_Dx C4 Elevated Urine_AC->SCADD_Dx C4 Normal Genetic ACAD8/ACADS Gene Sequencing IBDD_Dx->Genetic SCADD_Dx->Genetic

Figure 3: Diagnostic workflow for elevated C4-acylcarnitine.

Conclusion

This compound, measured indirectly as C4-acylcarnitine, is a sensitive but non-specific biomarker for IBDD. Its primary utility is in newborn screening, where it enables the early detection of infants who require further investigation. The main challenge remains the differentiation from SCADD, which necessitates a well-defined diagnostic workflow with second-tier testing. The discovery of this compound's role in histone modification opens up new avenues of research into the pathophysiology of IBDD and other metabolic disorders, potentially leading to the development of novel therapeutic strategies.

References

Demystifying Acyl-Lysine Antibody Specificity: A Comparative Guide to Isobutyrylated vs. Butyrylated Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, epigenetics, and drug development, the accurate detection of post-translational modifications (PTMs) is paramount. Among the growing list of lysine (B10760008) acylations, butyrylation and its structural isomer, isobutyrylation, have emerged as key regulators of protein function and gene expression. The specificity of antibodies used to detect these modifications is a critical factor for reliable experimental outcomes. This guide provides a comparative analysis of the cross-reactivity of commonly used anti-butyryllysine antibodies for isobutyrylated proteins, supported by experimental data and detailed protocols.

Antibody Cross-Reactivity: Isobutyrylation vs. Butyrylation

The structural similarity between butyryl-lysine and isobutyryl-lysine presents a challenge for developing highly specific antibodies. Experimental evidence indicates that some commercially available anti-butyryllysine antibodies exhibit cross-reactivity with isobutyrylated lysine.

A key study has shown that a widely used anti-butyryllysine antibody (PTM Biolab, Cat# PTM-301) can recognize isobutyrylated histones in Western blot analysis.[1][2][3][4] This suggests that while the antibody was raised against butyrylated lysine peptides, it also binds to the isobutyryl moiety.

Data Summary: Pan-Acyl-Lysine Antibody Specificity

To visually assess the specificity of anti-butyryllysine antibodies, dot blot analysis is often employed. The following table summarizes typical qualitative and semi-quantitative results observed in such an assay, based on available product data.

Acylated Peptide LibraryAnti-Butyryllysine Antibody (e.g., PTM-301) Reactivity
Butyryllysine Strong Positive
AcetyllysineNegative
PropionyllysineNegative
CrotonyllysineNegative
2-Hydroxyisobutyryllysine Positive
β-HydroxybutyryllysineNegative
Unmodified LysineNegative

Note: This table is a representation of expected results based on publicly available data. The reactivity for isobutyryllysine is inferred from Western blot data and the observed cross-reactivity with the structurally similar 2-hydroxyisobutyryllysine.

Signaling Pathways of Histone Butyrylation and Isobutyrylation

The metabolic origins of the donor molecules for these two modifications are distinct, leading to their integration into different cellular signaling pathways. n-butyryl-CoA is primarily derived from fatty acid metabolism, while isobutyryl-CoA is a product of valine catabolism.[1][3][4] Both of these acyl-CoA molecules can be utilized by histone acetyltransferases (HATs), such as p300 and HAT1, to modify lysine residues on histone proteins, thereby influencing chromatin structure and gene expression.[1][2][3][4]

Metabolic Inputs to Histone Acylation cluster_0 Metabolic Pathways cluster_1 Acyl-CoA Donors cluster_2 Enzymatic Modification cluster_3 Cellular Outcome Fatty Acid Metabolism Fatty Acid Metabolism n-Butyryl-CoA n-Butyryl-CoA Fatty Acid Metabolism->n-Butyryl-CoA Valine Catabolism Valine Catabolism This compound This compound Valine Catabolism->this compound p300 / HAT1 p300 / HAT1 n-Butyryl-CoA->p300 / HAT1 This compound->p300 / HAT1 Histone Butyrylation Histone Butyrylation p300 / HAT1->Histone Butyrylation Histone Isobutyrylation Histone Isobutyrylation p300 / HAT1->Histone Isobutyrylation Chromatin Remodeling Chromatin Remodeling Histone Butyrylation->Chromatin Remodeling Histone Isobutyrylation->Chromatin Remodeling Gene Regulation Gene Regulation Chromatin Remodeling->Gene Regulation Workflow for Antibody Cross-Reactivity Analysis Start Start Prepare Acylated Peptides Prepare Acylated Peptides Start->Prepare Acylated Peptides Dot Blot Analysis Dot Blot Analysis Prepare Acylated Peptides->Dot Blot Analysis Qualitative ELISA ELISA Prepare Acylated Peptides->ELISA Quantitative Western Blot Western Blot Prepare Acylated Peptides->Western Blot In-situ Analyze Data Analyze Data Dot Blot Analysis->Analyze Data ELISA->Analyze Data Western Blot->Analyze Data Conclusion Conclusion Analyze Data->Conclusion

References

A Kinetic Comparison of Enzymes Utilizing Isobutyryl-CoA and Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes that metabolize isobutyryl-CoA and other short- to medium-chain acyl-CoAs is crucial for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of the kinetic parameters of key enzymes involved in acyl-CoA metabolism, supported by experimental data and detailed protocols.

Executive Summary

This compound is a key intermediate in the catabolism of the branched-chain amino acid valine. Its metabolic fate is governed by a suite of enzymes that also exhibit activity towards other acyl-CoAs, such as acetyl-CoA, propionyl-CoA, and butyryl-CoA. The substrate specificity and catalytic efficiency of these enzymes, dictated by their kinetic parameters (Km, kcat, and kcat/Km), determine the flux through various metabolic pathways. This guide presents a quantitative comparison of these parameters for several key enzymes, outlines detailed experimental protocols for their determination, and provides a visual representation of the relevant metabolic pathway.

Data Presentation: A Kinetic Overview

The following table summarizes the kinetic parameters of several enzymes with this compound and other relevant acyl-CoA substrates. This data, compiled from various studies, allows for a direct comparison of substrate affinity (Km), turnover rate (kcat), and catalytic efficiency (kcat/Km).

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
This compound Dehydrogenase (IBDH) This compound--8.0 x 10⁵[1]
(S)-2-Methylbutyryl-CoA--2.3 x 10⁵[1]
n-Propionyl-CoA--4.0 x 10⁴[1]
Carnitine Acetyltransferase (CrAT) Acetyl-CoA58.0 ± 9.6--[2]
Propionyl-CoA36.0 ± 3.4--[2]
Butyryl-CoA499 ± 44--[2]
Acyl-CoA Carboxylase (from T. fusca) Acetyl-CoA130 ± 101.1 ± 0.028.5 x 10³[3]
Propionyl-CoA80 ± 101.5 ± 0.041.9 x 10⁴[3]
Butyryl-CoA90 ± 101.0 ± 0.031.1 x 10⁴[3]
Acetyl-CoA/Propionyl-CoA Carboxylase (from M. sedula) Acetyl-CoA60284.7 x 10⁵[4]
Propionyl-CoA70284.0 x 10⁵[4]
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA290--[5][6]
Acetyl-CoA-Very Low Activity-[5]

Note: A hyphen (-) indicates that the data was not available in the cited sources. The activity of Propionyl-CoA Carboxylase with acetyl-CoA is reported to be approximately 1.5% of that with propionyl-CoA[5].

Mandatory Visualization

The following diagram illustrates the central role of this compound in the catabolism of the branched-chain amino acid valine.

BCAA_Catabolism cluster_key Key Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA BCKDH Methylacrylyl_CoA Methylacrylyl_CoA Isobutyryl_CoA->Methylacrylyl_CoA IBDH Propionyl_CoA Propionyl_CoA Methylacrylyl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA PCC, MCM TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle k1 BCAT: Branched-chain aminotransferase k2 BCKDH: Branched-chain α-keto acid dehydrogenase complex k3 IBDH: this compound dehydrogenase k4 PCC: Propionyl-CoA carboxylase k5 MCM: Methylmalonyl-CoA mutase

Caption: Catabolic pathway of valine leading to the production of this compound.

Experimental Protocols

Accurate determination of enzyme kinetic parameters is fundamental to comparative studies. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted for determining the activity of this compound dehydrogenase (IBDH) and can be modified for other acyl-CoA dehydrogenases using various acyl-CoA substrates. The assay relies on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.

Materials:

  • Purified or partially purified enzyme preparation

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing 0.2 mM EDTA

  • Substrates: this compound, acetyl-CoA, propionyl-CoA, butyryl-CoA (and others as required), prepared as 10 mM stock solutions in water.

  • Phenazine methosulfate (PMS): 10 mM stock solution in water (prepare fresh and protect from light).

  • 2,6-dichlorophenolindophenol (DCPIP): 2 mM stock solution in assay buffer.

  • Potassium cyanide (KCN): 0.1 M solution (optional, as a respiratory chain inhibitor for crude extracts).

  • Spectrophotometer capable of reading at 600 nm.

  • Cuvettes (1 cm path length).

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:

    • 850 µL of Assay Buffer

    • 50 µL of 2 mM DCPIP

    • 10 µL of 10 mM PMS

    • (Optional) 10 µL of 0.1 M KCN if using crude extracts.

    • Appropriate volume of enzyme preparation.

  • Incubation: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate of DCPIP reduction in the absence of substrate.

  • Initiation of Reaction: Start the reaction by adding 50 µL of the 10 mM acyl-CoA substrate stock solution. The final concentration of the substrate will be 0.5 mM. This concentration should be varied to determine Km.

  • Data Acquisition: Immediately after adding the substrate, mix the solution and start monitoring the decrease in absorbance at 600 nm over time (for at least 3-5 minutes). The rate of reaction should be linear during the initial phase.

  • Calculation of Enzyme Activity: The rate of DCPIP reduction is calculated using the Beer-Lambert law. The molar extinction coefficient for DCPIP at pH 7.6 is 21 mM⁻¹cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

  • Determination of Kinetic Parameters: To determine Km and Vmax, the initial rates of reaction are measured at various substrate concentrations (e.g., 0.05 mM to 1 mM). The data are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) and fitted to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Coupled Spectrophotometric Assay for Acyl-CoA Carboxylase Activity

This assay is suitable for propionyl-CoA carboxylase (PCC) and other acyl-CoA carboxylases that utilize ATP. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored as a decrease in absorbance at 340 nm[3][7].

Materials:

  • Purified enzyme preparation.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.

  • Substrates: Propionyl-CoA, acetyl-CoA, butyryl-CoA, etc. (10 mM stock solutions).

  • ATP: 100 mM stock solution.

  • MgCl₂: 1 M stock solution.

  • NaHCO₃: 1 M stock solution.

  • Phosphoenolpyruvate (PEP): 50 mM stock solution.

  • NADH: 10 mM stock solution.

  • Pyruvate Kinase (PK): ~800 units/mL suspension.

  • Lactate Dehydrogenase (LDH): ~1000 units/mL suspension.

  • Bovine Serum Albumin (BSA): 10 mg/mL solution.

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:

    • Sufficient Assay Buffer to bring the final volume to 1 ml.

    • 5 µL of 1 M MgCl₂ (final concentration 5 mM).

    • 3 µL of 100 mM ATP (final concentration 0.3 mM).

    • 10 µL of 10 mM NADH (final concentration 0.1 mM).

    • 30 µL of 10 mg/mL BSA (final concentration 0.3 mg/mL).

    • 50 µL of 1 M NaHCO₃ (final concentration 50 mM).

    • 10 µL of 50 mM PEP (final concentration 0.5 mM).

    • ~5 units of Pyruvate Kinase.

    • ~7 units of Lactate Dehydrogenase.

    • Appropriate volume of enzyme preparation.

  • Incubation: Mix gently and incubate at 37°C for 10 minutes to allow the system to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiation of Reaction: Start the reaction by adding the acyl-CoA substrate to a final concentration that will be varied for kinetic analysis.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm continuously. The rate of NADH oxidation is directly proportional to the rate of ADP production by the carboxylase.

  • Calculation of Enzyme Activity: The rate of the reaction is calculated using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • Determination of Kinetic Parameters: Vary the concentration of the acyl-CoA substrate while keeping other components saturating to determine Km and Vmax. kcat can be calculated from Vmax and the enzyme concentration.

Logical Relationships in Enzyme Kinetics

The following diagram illustrates the logical workflow for determining and comparing the kinetic parameters of enzymes with different acyl-CoA substrates.

Enzyme_Kinetics_Workflow start Select Enzyme and Acyl-CoA Substrates protocol Develop/Adapt Kinetic Assay Protocol start->protocol experiment Perform Experiments at Varying Substrate Concentrations protocol->experiment data_acq Measure Initial Reaction Rates (e.g., ΔAbs/min) experiment->data_acq analysis Data Analysis: Michaelis-Menten Plot Lineweaver-Burk Plot data_acq->analysis params Determine Kinetic Parameters (Km, Vmax) analysis->params kcat Calculate kcat and kcat/Km params->kcat comparison Tabulate and Compare Kinetic Data kcat->comparison conclusion Draw Conclusions on Substrate Specificity and Efficiency comparison->conclusion

Caption: Workflow for kinetic comparison of enzymes with various acyl-CoA substrates.

References

Differential Gene Expression: A Comparative Analysis of Isobutyryl-CoA and Butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct transcriptomic landscapes shaped by isobutyryl-CoA and butyryl-CoA. This report synthesizes available experimental data to objectively compare their impact on gene expression and signaling pathways.

This guide delves into the differential effects of two structurally isomeric short-chain acyl-CoA molecules, this compound and butyryl-CoA, on cellular gene expression. While both molecules play crucial roles in cellular metabolism and epigenetic regulation, their distinct origins and metabolic fates lead to unique transcriptomic signatures. Butyryl-CoA, primarily derived from fatty acid metabolism and gut microbial fermentation of dietary fiber, is a well-studied histone deacetylase (HDAC) inhibitor with profound effects on gene expression. This compound, a product of valine metabolism, has more recently been identified as a donor for a novel histone modification, lysine (B10760008) isobutyrylation, suggesting a distinct mechanism of gene regulation. This guide provides a comparative overview of their effects, supported by experimental data and detailed methodologies.

Introduction to this compound and Butyryl-CoA

Butyryl-CoA and this compound are key metabolic intermediates that also function as signaling molecules, primarily through the post-translational modification of proteins, including histones. Butyryl-CoA is a linear four-carbon acyl-CoA, while this compound has a branched-chain structure. This structural difference influences their metabolic pathways and their interactions with enzymes that mediate histone acylation, leading to differential regulation of gene expression.

Butyryl-CoA is extensively studied for its role as a precursor for butyrate (B1204436), a potent HDAC inhibitor. By inhibiting HDACs, butyrate treatment leads to hyperacetylation of histones, altering chromatin structure and modulating the expression of a wide range of genes involved in cell cycle control, apoptosis, and inflammation.

This compound , on the other hand, is derived from the catabolism of the branched-chain amino acid valine. It serves as the donor for lysine isobutyrylation (Kibu), a recently discovered histone mark. The identification of Kibu suggests a novel epigenetic regulatory mechanism that is distinct from the well-characterized effects of butyrate- induced histone acetylation.

Comparative Analysis of Differential Gene Expression

While direct comparative transcriptomic studies between this compound and butyryl-CoA are limited, analysis of independent studies on their precursors, isobutyrate and butyrate, reveals both overlapping and distinct effects on gene expression.

Butyrate-Induced Gene Expression Changes

Numerous studies have characterized the transcriptomic response to butyrate treatment in various cell lines. A consistent finding is the widespread alteration of gene expression, often affecting thousands of genes.

Cell LineTreatment ConditionsNumber of Differentially Expressed Genes (DEGs)Key Affected PathwaysReference
HCT116 (Colorectal Cancer)2.5 mM Sodium Butyrate for 48h2447 DEGs (1337 upregulated, 1110 downregulated)Cell cycle, Apoptosis[1]
SW480 (Colorectal Cancer)2 mM Sodium Butyrate for 24h7192 DEGs (5720 upregulated, 1472 downregulated)DNA replication, Cell cycle, Mismatch repair[2]
Bovine Kidney Epithelial Cells10 mM Sodium Butyrate for 24h450 significantly regulated genes (FDR = 0%)Cell cycle control, Apoptosis[3]
Human Mast Cells5 mM Butyrate for 24h1415 DEGs (551 upregulated, 864 downregulated)Leukocyte/mast cell activation[4]
Isobutyrate-Induced Gene Expression Changes

Data on the global transcriptomic effects of isobutyrate are less abundant. However, a key study has demonstrated its significant impact on gene expression through the novel histone modification, lysine isobutyrylation.

Signaling Pathways and Regulatory Mechanisms

The differential effects of this compound and butyryl-CoA on gene expression are rooted in their distinct primary mechanisms of action and the downstream signaling pathways they modulate.

Butyryl-CoA and Butyrate Signaling

The primary mechanism of butyrate-induced gene expression is the inhibition of histone deacetylases (HDACs). This leads to an accumulation of acetyl groups on histone tails, a mark generally associated with transcriptional activation. However, butyrate's effects are not limited to histone hyperacetylation; it can also influence gene expression through other pathways:

  • G-Protein Coupled Receptors (GPCRs): Butyrate can activate GPCRs such as GPR41 and GPR43, triggering downstream signaling cascades.

  • Modulation of Key Signaling Pathways: Butyrate has been shown to modulate several critical signaling pathways, including NF-κB, STAT3, and MAPK, which are central to inflammation, cell survival, and proliferation.

Butyryl_CoA Butyryl-CoA Butyrate Butyrate Butyryl_CoA->Butyrate HDACs HDACs Butyrate->HDACs inhibition GPCRs GPCRs (GPR41/43) Butyrate->GPCRs activates Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation removes acetyl groups Gene_Expression Differential Gene Expression (Cell Cycle, Apoptosis, etc.) Histone_Acetylation->Gene_Expression regulates Signaling_Pathways Signaling Pathways (NF-κB, STAT3, MAPK) GPCRs->Signaling_Pathways activates Signaling_Pathways->Gene_Expression regulates

Butyryl-CoA/Butyrate Signaling Pathways
This compound and Isobutyrate Signaling

The primary known mechanism for this compound's influence on gene expression is through its role as a donor for lysine isobutyrylation (Kibu) on histones. This modification is catalyzed by histone acetyltransferases (HATs) such as p300.

Valine Valine Metabolism Isobutyryl_CoA This compound Valine->Isobutyryl_CoA p300 p300 (HAT) Isobutyryl_CoA->p300 substrate Histone_Isobutyrylation Histone Isobutyrylation (Kibu) p300->Histone_Isobutyrylation catalyzes Gene_Expression Differential Gene Expression Histone_Isobutyrylation->Gene_Expression regulates

This compound Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the transcriptomic effects of butyrate and the identification of isobutyrylation.

Butyrate Treatment and RNA-Sequencing

Cell Culture and Treatment:

  • HCT116 cells: Cultured and treated with 2.5 mM sodium butyrate for 48 hours[1].

  • SW480 cells: Treated with 2 mM sodium butyrate for 24 hours[2].

RNA Extraction and Sequencing:

  • Total RNA is extracted using TRIzol reagent or a similar method.

  • RNA quality is assessed using a Bioanalyzer.

  • Libraries for RNA sequencing are prepared using kits such as the TruSeq Stranded Total RNA sample preparation kit (Illumina).

  • Sequencing is performed on a platform like the Illumina NextSeq[2].

cluster_0 Cell Culture & Treatment cluster_1 RNA Processing & Sequencing cluster_2 Data Analysis Cell_Culture Culture Colorectal Cancer Cells (e.g., HCT116) Butyrate_Treatment Treat with Sodium Butyrate Cell_Culture->Butyrate_Treatment RNA_Extraction Total RNA Extraction Butyrate_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Differential Gene Expression Analysis Sequencing->Data_Analysis

Butyrate RNA-Seq Experimental Workflow
Isobutyrate Treatment and Identification of Histone Isobutyrylation

Cell Culture and Treatment:

  • HEK293T cells: Treated with sodium d7-isobutyrate for 16 hours for the analysis of histone modifications[6]. For RNA-Seq, cells were treated with isobutyrate, although the exact concentration and duration are not specified in the abstract[5].

Histone Extraction and Analysis:

  • Nuclear histone proteins are extracted from treated cells.

  • Proteins are resolved by SDS-PAGE and analyzed by Western blot using an anti-isobutyryllysine antibody.

  • For confirmation, HPLC-MS/MS analysis of the histone extract is performed[6].

RNA Extraction and Sequencing:

  • Total RNA is extracted from isobutyrate-treated cells.

  • RNA-Seq is performed to profile the transcriptome-wide changes in gene expression[5].

Conclusion

The available data suggest that while both molecules can influence similar cellular processes, the specific sets of genes they regulate may differ due to their unique mechanisms of action. Further direct comparative transcriptomic and proteomic studies are warranted to fully elucidate the distinct and overlapping roles of these two important acyl-CoA molecules in cellular physiology and disease. This knowledge will be invaluable for researchers and drug development professionals exploring novel therapeutic strategies targeting metabolic and epigenetic pathways.

References

Safety Operating Guide

Safe Disposal of Isobutyryl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of Isobutyryl-CoA, ensuring laboratory safety and regulatory compliance.

Isobutyryl-Coenzyme A (this compound) is a key intermediate in cellular metabolism. Due to its chemical nature as a thioester, specific procedures must be followed for its disposal to mitigate risks associated with its reactivity and potential byproducts. This guide provides a comprehensive, step-by-step protocol for the chemical deactivation and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals used in the procedure. This compound is susceptible to hydrolysis, which can release Coenzyme A, a thiol that may have a strong odor.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.

Chemical Deactivation and Disposal Protocol

The recommended procedure for the disposal of this compound involves a two-step chemical deactivation process: alkaline hydrolysis to break the thioester bond, followed by oxidation to neutralize the resulting thiol.

Summary of Reagents and Conditions
ParameterValue/ConditionPurpose
Deactivation Step 1 Alkaline Hydrolysis
Reagent1 M Sodium Hydroxide (NaOH)To hydrolyze the thioester bond of this compound.
Volume Ratio1:1 (Waste Solution : NaOH)Ensures a sufficient molar excess of base for complete hydrolysis.
Reaction Time30 minutesAllows for the completion of the hydrolysis reaction.
Deactivation Step 2 Oxidation
ReagentCommercial Bleach (5-6% Sodium Hypochlorite)To oxidize the thiol group of Coenzyme A, reducing odor.
Volume Ratio1:10 (Bleach : Hydrolyzed Solution)Provides an excess of oxidizing agent.
Reaction Time20 minutesEnsures complete oxidation of the thiol.
Final Neutralization
Reagent1 M Hydrochloric Acid (HCl)To neutralize the basic solution before final disposal.
Target pH6.0 - 8.0To comply with regulations for aqueous waste disposal.

Detailed Experimental Protocol

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Commercial bleach (5-6% sodium hypochlorite)

  • 1 M Hydrochloric Acid (HCl) solution

  • pH paper or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Magnetic stir plate and stir bar

  • Designated hazardous waste container

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all subsequent steps in a certified chemical fume hood.

    • Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis:

    • While stirring, slowly add an equal volume of 1 M NaOH solution to the this compound waste.

    • Continue stirring the mixture at room temperature for 30 minutes to ensure complete hydrolysis of the thioester bond.

  • Oxidation of Thiol:

    • After 30 minutes of hydrolysis, slowly add commercial bleach solution to the reaction mixture. A volume of bleach approximately one-tenth of the total volume of the hydrolyzed solution is recommended.

    • Continue stirring for an additional 20 minutes. The sodium hypochlorite (B82951) in the bleach will oxidize the thiol group of the liberated Coenzyme A to a less odorous sulfonate compound.

  • Neutralization of the Final Solution:

    • The resulting solution will be basic. It must be neutralized before final disposal.

    • Slowly add 1 M HCl to the solution while continuing to stir.

    • Periodically check the pH of the solution using pH paper or a pH meter.

    • Continue adding HCl until the pH of the solution is between 6.0 and 8.0.

  • Final Waste Collection and Disposal:

    • Once neutralized, carefully transfer the solution into a designated hazardous waste container.

    • Ensure the container is clearly labeled with its contents (e.g., "Neutralized this compound waste, containing sodium isobutyrate and oxidized coenzyme A degradation products in aqueous solution").

    • Store the sealed container in a designated secondary containment area while awaiting pickup.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.

Disposal Workflow Diagram

Isobutyryl_CoA_Disposal start Start: this compound Waste Solution hydrolysis Step 1: Alkaline Hydrolysis (add 1M NaOH, stir 30 min) start->hydrolysis In Fume Hood oxidation Step 2: Oxidation (add Bleach, stir 20 min) hydrolysis->oxidation neutralization Step 3: Neutralization (add 1M HCl to pH 6-8) oxidation->neutralization collection Step 4: Waste Collection (Labeled Hazardous Waste Container) neutralization->collection end End: Await EHS Pickup collection->end

Caption: Logical workflow for the safe disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when handling Isobutyryl-CoA to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (nitrile or neoprene recommended).To prevent dermal absorption of the compound.
Eye Protection Safety goggles with side shields or a full-face shield.To protect eyes from potential splashes of solutions containing this compound.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working in a poorly ventilated space.To prevent inhalation of any airborne particles or aerosols.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the stability of the compound.

1. Preparation and Work Area:

  • Designate a specific area for handling this compound.

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Have an eyewash station and safety shower readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • When handling the solid form, avoid creating dust. If possible, handle it as a solution.

  • Use clean, compatible spatulas and glassware to prevent contamination.

  • Keep containers of this compound tightly sealed when not in use to prevent degradation.

3. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, contaminated gloves, and other disposable materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled, sealed container. The final disposal method will depend on the concentration and local regulations. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Organic Solvents: If this compound is dissolved in an organic solvent, it must be disposed of as organic solvent waste in a designated, properly labeled, and sealed container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent (if any), and the approximate concentration.

  • Store waste containers in a designated, secure area away from incompatible materials until they are collected by your institution's EHS department.

3. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_compound Handle this compound in Fume Hood prep_area->handle_compound handle_storage Keep Container Tightly Sealed handle_compound->handle_storage emergency_spill Follow Spill Response Protocol handle_compound->emergency_spill disp_segregate Segregate Solid and Liquid Waste handle_storage->disp_segregate disp_label Label Waste Containers Clearly disp_segregate->disp_label disp_store Store Waste in Designated Area disp_label->disp_store emergency_contact Contact EHS for Large Spills

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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